molecular formula C6F10 B1669410 Decafluorocyclohexene CAS No. 355-75-9

Decafluorocyclohexene

Cat. No.: B1669410
CAS No.: 355-75-9
M. Wt: 262.05 g/mol
InChI Key: ZFFLXJVVPHACEG-UHFFFAOYSA-N
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Description

Cyclohexene, decafluoro- is also known as Perfluorocyclohexene. Perfluorocycloalkene (PFCA) is a general class of fluorocarbon compounds comprising many commercially available perfluorocyclo-olefins including hexafluorocyclobutene (or perfluorocyclobutene), octafluorocyclopentene (or perfluorocyclopentene ) and decafluorocyclohexene (or perfluorocyclohexene ). Perfluorocycloalkene is a cycloalkene with no aromatic character, and has only carbon and fluorine, but no hydrogen.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,3,4,4,5,5,6,6-decafluorocyclohexene
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InChI

InChI=1S/C6F10/c7-1-2(8)4(11,12)6(15,16)5(13,14)3(1,9)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFLXJVVPHACEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8074659
Record name Decafluorocyclohexene
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Molecular Weight

262.05 g/mol
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CAS No.

355-75-9
Record name 1,2,3,3,4,4,5,5,6,6-Decafluorocyclohexene
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Record name Cyclohexene, decafluoro-
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Record name Decafluorocyclohexene
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Record name Decafluorocyclohexene
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity Profile of Decafluorocyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decafluorocyclohexene (DFCH), a perfluorinated cycloalkene, stands as a pivotal building block in modern synthetic chemistry, offering a unique combination of thermal stability, chemical inertness, and tailored reactivity. Its electron-deficient double bond, flanked by highly electronegative fluorine atoms, imparts a distinct reactivity profile, making it a valuable precursor in the synthesis of advanced materials and complex pharmaceutical intermediates. This guide provides a comprehensive exploration of the core chemical properties of this compound, delves into its nuanced reactivity with a focus on nucleophilic substitution and cycloaddition reactions, and outlines practical experimental protocols and safety considerations.

Core Chemical and Physical Properties

This compound (C₆F₁₀) is a colorless liquid at room temperature, characterized by its high density and low boiling point relative to its molecular weight.[1] The presence of ten carbon-fluorine bonds, among the strongest single bonds in organic chemistry, confers exceptional thermal and chemical stability to the molecule. However, the electronic landscape of the double bond renders it susceptible to specific chemical transformations.

Table 1: Key Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 355-75-9[1]
Molecular Formula C₆F₁₀[1]
Molecular Weight 262.05 g/mol [1]
Appearance Colorless liquid[1]
Melting Point -50 °C[1]
Boiling Point 53 °C[1]
Density 1.665 g/cm³[1]
Refractive Index 1.2930[1]

As a per- and polyfluoroalkyl substance (PFAS), this compound is subject to increasing regulatory scrutiny due to its persistence in the environment.[2] Appropriate handling and disposal protocols are paramount for its safe and responsible use in research and development.

Spectroscopic Profile

The structural elucidation and purity assessment of this compound and its derivatives rely heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is an indispensable tool for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[3] The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing a detailed fingerprint of the molecule.[4] For this compound, distinct signals are expected for the vinylic, allylic, and homoallylic fluorine atoms, with complex coupling patterns providing further structural information.[5] The chemical shift ranges for various types of fluorine environments are well-documented and serve as a crucial reference for spectral interpretation.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions in the C-F stretching region (typically 1100-1300 cm⁻¹). A key diagnostic peak is the C=C stretching vibration, which is expected to appear in the range of 1640-1680 cm⁻¹ for unconjugated alkenes.[8][9] The precise position of this peak can be influenced by the electron-withdrawing fluorine substituents. Analysis of the fingerprint region provides additional confirmation of the compound's identity.[8]

Reactivity Profile: A Tale of Two Chemistries

The reactivity of this compound is dominated by the electrophilic nature of its double bond, making it a prime target for nucleophilic attack. Additionally, its dienophilic character allows it to participate in cycloaddition reactions, providing a pathway to complex cyclic and bicyclic systems.

Nucleophilic Vinylic Substitution: A Stepwise Approach

The electron-withdrawing effect of the fluorine atoms polarizes the C=C bond, rendering the vinylic carbons highly susceptible to nucleophilic attack. This reaction typically proceeds via a two-step addition-elimination mechanism.

Diagram 1: General Mechanism of Nucleophilic Vinylic Substitution on this compound

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product DFCH This compound Intermediate Carbanionic Intermediate DFCH->Intermediate Addition Nu Nucleophile (Nu⁻) Product Substituted Product Intermediate->Product Elimination LG Leaving Group (F⁻) G cluster_reactants Reactants cluster_product Product DFCH This compound (Dienophile) Adduct [4+2] Cycloadduct DFCH->Adduct Diene Diene Diene->Adduct

Sources

Synthesis and purification of Decafluorocyclohexene for laboratory use

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Laboratory-Scale Synthesis and Purification of Decafluorocyclohexene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of this compound (C₆F₁₀), a valuable perfluorinated intermediate in chemical research and development. The document outlines a robust synthesis strategy based on the high-valent metal fluoride-mediated fluorination of an aromatic precursor. Detailed protocols for post-synthesis purification, primarily focusing on fractional distillation and gas chromatography, are presented. Furthermore, this guide emphasizes critical safety protocols for handling fluorinated compounds and details analytical methods for quality control and characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, chemists, and drug development professionals with a foundational knowledge of synthetic organic chemistry and laboratory safety practices.

Introduction: The Role of this compound in Modern Chemistry

This compound (CAS No: 355-75-9) is a fluorinated cyclic olefin that serves as a versatile building block in organic synthesis.[1][2] The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, perfluorinated compounds like this compound are of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials such as fluoropolymers and specialized solvents.[3][4] Its reactivity, conferred by the carbon-carbon double bond, allows for a variety of chemical transformations, making it a key intermediate for accessing more complex fluorinated structures. This guide provides a detailed framework for its synthesis and purification to a high degree of purity suitable for demanding laboratory applications.

Foundational Safety and Handling Protocols

Working with highly fluorinated compounds and potent fluorinating agents requires stringent adherence to safety protocols. A thorough risk assessment must be conducted before any experimental work begins.[5]

2.1 Hazard Profile of this compound

This compound is classified as a hazardous substance. Researchers must consult the Safety Data Sheet (SDS) for detailed information.[6][7]

Hazard StatementClassificationPrecautionary Measures
H315Causes skin irritationWear protective gloves and clothing (P280). Wash skin thoroughly after handling (P264).[6][7]
H319Causes serious eye irritationWear eye and face protection (P280). Rinse cautiously with water for several minutes if in eyes (P305+P351+P338).[6][7]
H335May cause respiratory irritationAvoid breathing vapors/spray (P261). Use only outdoors or in a well-ventilated area (P271).[6][7]

2.2 General Handling of Perfluorinated Compounds

  • Engineering Controls : All manipulations involving volatile fluorinated compounds must be performed within a certified chemical fume hood to minimize inhalation exposure. For particularly hazardous or moisture-sensitive reagents, a glove box with an inert atmosphere is recommended.[5]

  • Personal Protective Equipment (PPE) : The minimum required PPE includes chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves. Double-gloving is recommended when handling corrosive or readily absorbed compounds.[5]

  • Storage : Store this compound and other fluorinated compounds in a cool, dry, and well-ventilated area away from incompatible materials. Containers must be tightly sealed and clearly labeled.[5][8]

  • Waste Disposal : Dispose of all chemical waste in accordance with institutional and governmental regulations. Per- and polyfluoroalkyl substances (PFAS) require specialized disposal procedures.[6][9]

Synthesis of this compound via Cobalt(III) Fluoride Fluorination

Direct fluorination of aromatic compounds with elemental fluorine (F₂) is notoriously difficult to control and can be explosive.[10][11] A more controlled and effective method for synthesizing perfluorocarbons from hydrocarbons is the use of a high-valent metal fluoride, such as cobalt(III) fluoride (CoF₃).[12] CoF₃ acts as a powerful agent that delivers fluorine atoms to the hydrocarbon substrate in a moderated fashion.[12]

3.1 Principle of Reaction

The overall transformation involves the exhaustive fluorination of benzene. The reaction proceeds via the general mechanism where CoF₃ is reduced to CoF₂, and the hydrocarbon is oxidized to the corresponding perfluorocarbon.[12]

C₆H₆ + 20 CoF₃ → C₆F₁₀ + 6 HF + 20 CoF₂

This reaction is highly exothermic and liberates hydrogen fluoride (HF) gas, necessitating robust temperature control and an appropriate scrubbing system. The formation of this compound rather than dodecafluorocyclohexane (perfluorocyclohexane) is a result of the reaction conditions and the relative stability of the aromatic system being overcome in stages. Further fluorination of this compound can yield perfluorocyclohexane.[13][14]

3.2 Experimental Protocol: A Representative Method

This protocol is a representative example based on established principles of CoF₃ fluorination and should be optimized and validated under controlled laboratory conditions.

  • Apparatus Setup : Assemble a high-temperature tube reactor made of a material resistant to HF (e.g., Monel or nickel). The reactor should be equipped with a gas inlet, a temperature controller, and an outlet leading to a series of traps: a cold trap (-78 °C) to condense the product and a subsequent caustic scrubber (e.g., KOH or NaOH solution) to neutralize the HF byproduct.

  • Reagent Preparation : Prepare the CoF₃ reagent by passing F₂ gas over anhydrous CoCl₂ at 250 °C.[12] The active CoF₃ should be a fine, free-flowing brown powder.

  • Reaction Execution : a. Load the tube reactor with freshly prepared CoF₃. b. Heat the reactor to the target temperature (typically in the range of 150-300 °C). c. Introduce benzene vapor into the reactor via a carrier gas (e.g., nitrogen). The flow rate must be carefully controlled to manage the exothermic reaction. d. The volatile products exit the reactor and pass through the -78 °C cold trap (dry ice/acetone bath), where the crude this compound and other fluorinated products will condense. e. Unreacted starting material and HF gas will pass to the caustic scrubber.

  • Work-up : a. Once the reaction is complete, allow the apparatus to cool to room temperature under an inert atmosphere. b. Carefully collect the condensed crude product from the cold trap. c. Wash the crude product with ice-cold water to remove any residual HF, followed by a wash with a dilute sodium bicarbonate solution, and finally with brine. d. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter to yield the crude this compound.

Purification Strategy for Laboratory-Grade this compound

The crude product from the synthesis will contain a mixture of partially fluorinated byproducts and potentially some perfluorocyclohexane. A multi-step purification strategy is required to achieve high purity.

4.1 Fractional Distillation

Distillation is an effective technique for separating liquids with different boiling points.[15] Given the likely presence of close-boiling impurities, fractional distillation is preferred over simple distillation.

Protocol for Fractional Distillation:

  • Apparatus : Set up a fractional distillation apparatus using small-scale glassware to minimize losses.[15] The apparatus should include a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Procedure : a. Charge the distillation flask with the dried crude product. b. Heat the flask gently using a heating mantle. The thermal bath should be set approximately 20-30 °C higher than the boiling point of the desired fraction.[15] c. Slowly collect the fractions based on their boiling points. Discard the initial low-boiling fraction (forerun) and the high-boiling residue. d. Collect the fraction that distills at the boiling point of this compound (~59-60 °C). e. Analyze each fraction by GC to assess purity.

For particularly difficult separations of close-boiling impurities, heteroazeotropic distillation with a suitable agent may be considered to enhance separation efficiency.

4.2 High-Purity Purification by Preparative Gas Chromatography (GC)

For applications requiring the highest purity, preparative gas chromatography is the method of choice. GC offers superior separation of components in a complex mixture.[16][17] Fluorinated stationary phases can provide unique selectivity for separating fluorinated compounds.[18]

Principles of GC Purification:

  • Column Selection : A column with a stationary phase suitable for separating fluorinated hydrocarbons is chosen. The choice depends on the specific impurities present.

  • Method Development : An analytical GC method is first developed to achieve baseline separation of this compound from its impurities. Parameters such as temperature program, gas flow rate, and injection volume are optimized.

  • Preparative Separation : The optimized method is scaled up to a preparative GC system. The sample is injected, and the eluting fractions are collected as they exit the detector. The fraction corresponding to the this compound peak is collected, yielding a product of very high purity.

Quality Control and Structural Verification

The purity and identity of the final product must be confirmed using modern analytical techniques.

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of fluorinated molecules.[19][20]

  • ¹⁹F NMR : This is the most definitive technique for characterizing fluorinated compounds. The ¹⁹F NMR spectrum of this compound will show characteristic chemical shifts and coupling patterns for the fluorine atoms in the molecule, confirming its structure.

  • ¹H NMR : The absence of signals in the ¹H NMR spectrum is crucial to confirm the complete removal of the benzene starting material and any partially fluorinated, hydrogen-containing intermediates.[21]

5.2 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry.

  • Purity Assessment : The GC chromatogram provides a quantitative measure of purity by comparing the peak area of the product to the total area of all peaks.

  • Identity Confirmation : The mass spectrum will show the molecular ion peak corresponding to the mass of C₆F₁₀ (262.05 g/mol ) and a characteristic fragmentation pattern, confirming the identity of the compound.[1]

Workflow Visualization

The overall process from synthesis to purified product can be visualized as follows:

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_workup Initial Work-up cluster_purification Purification Stage cluster_analysis Quality Control Benzene Benzene (C₆H₆) Reactor High-Temperature Fluorination Reactor Benzene->Reactor CoF3 Cobalt(III) Fluoride (CoF₃) CoF3->Reactor CrudeProduct Crude Product (in Cold Trap) Reactor->CrudeProduct Wash Aqueous Wash & Drying CrudeProduct->Wash Distillation Fractional Distillation Wash->Distillation PrepGC Preparative GC (Optional High Purity) Distillation->PrepGC FinalProduct Purified This compound Distillation->FinalProduct Sufficient Purity PrepGC->FinalProduct Analysis QC Analysis (NMR, GC-MS) FinalProduct->Analysis

Sources

An In-depth Technical Guide to the Spectroscopic Data of Decafluorocyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: Decafluorocyclohexene (C₆F₁₀), a fully fluorinated derivative of cyclohexene, is a compound of significant interest in materials science and synthetic chemistry. Its unique electronic properties and potential as a versatile building block necessitate a thorough understanding of its structural and electronic characteristics. Spectroscopic analysis provides the fundamental data required to elucidate the molecular structure, bonding, and purity of this compound. This guide offers a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of fluorinated organic compounds. The presence of the highly sensitive ¹⁹F nucleus, in addition to the ¹³C nucleus, provides a wealth of structural information.

¹⁹F NMR Spectroscopy

Principle: ¹⁹F NMR spectroscopy is particularly powerful for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing detailed information about the different fluorine atoms within the this compound molecule.

Experimental Protocol:

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer equipped with a fluorine probe is utilized.

  • Acquisition Parameters: Standard ¹⁹F NMR pulse sequences are employed. Key parameters include a spectral width appropriate for the wide chemical shift range of fluorinated compounds, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay optimized for quantitative analysis if required.

Data Interpretation: The ¹⁹F NMR spectrum of this compound is expected to show distinct resonances for the vinylic and allylic fluorine atoms. Due to the asymmetry of the molecule, non-equivalent fluorine atoms will exhibit separate signals, and spin-spin coupling between them will lead to complex splitting patterns.

  • Chemical Shifts (δ): The vinylic fluorines (=C-F) are expected to resonate at a different chemical shift compared to the allylic fluorines (-CF₂-). The exact chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the geometry of the cyclohexene ring.

  • Coupling Constants (J): Significant geminal (²JFF) and vicinal (³JFF) couplings are anticipated. The magnitudes of these coupling constants provide valuable information about the dihedral angles between adjacent fluorine atoms and thus the conformation of the ring.

Expected ¹⁹F NMR Data for this compound:

Fluorine EnvironmentExpected Chemical Shift Range (ppm vs. CFCl₃)Expected Coupling Patterns
Vinylic Fluorines-100 to -150Complex multiplets due to coupling with other vinylic and allylic fluorines.
Allylic Fluorines-110 to -140Complex multiplets due to geminal and vicinal couplings.
¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. In fluorinated compounds, the carbon signals are split by the attached fluorine atoms, providing additional structural insights.

Experimental Protocol:

  • Sample Preparation: A concentrated solution of this compound in a deuterated solvent is used.

  • Instrumentation: A high-field NMR spectrometer is used.

  • Acquisition Parameters: A standard ¹³C{¹H} pulse sequence is typically used to simplify the spectrum by removing proton coupling. To observe C-F couplings, a proton-decoupled but fluorine-coupled spectrum is acquired.

Data Interpretation:

  • Chemical Shifts (δ): The sp² hybridized vinylic carbons are expected to resonate downfield compared to the sp³ hybridized allylic carbons. The high degree of fluorination will significantly shift the carbon resonances downfield.

  • C-F Coupling Constants (JCF): Large one-bond (¹JCF) and smaller two-bond (²JCF) and three-bond (³JCF) carbon-fluorine coupling constants are expected. The magnitude of ¹JCF is typically in the range of 250-350 Hz.

Expected ¹³C NMR Data for this compound:

Carbon EnvironmentExpected Chemical Shift Range (ppm)Expected C-F Coupling
Vinylic Carbons (=C-F)130 - 150Large ¹JCF, smaller ²JCF and ³JCF
Allylic Carbons (-CF₂-)100 - 120Large ¹JCF, smaller ²JCF and ³JCF

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups have characteristic absorption bands, making IR spectroscopy a valuable tool for functional group identification.

Experimental Protocol:

  • Sample Preparation: The IR spectrum can be obtained from a neat liquid film of this compound between two salt plates (e.g., NaCl or KBr) or from a solution in a suitable solvent (e.g., CCl₄).[1]

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

Data Interpretation: The IR spectrum of this compound is dominated by strong absorptions corresponding to C-F and C=C bond vibrations.

  • C=C Stretch: The carbon-carbon double bond stretch in a highly fluorinated alkene is expected to appear in the region of 1700-1750 cm⁻¹. This is at a higher frequency than in non-fluorinated alkenes due to the inductive effect of the fluorine atoms.

  • C-F Stretch: Strong and broad absorption bands corresponding to C-F stretching vibrations are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The complexity of this region arises from the multiple C-F bonds in different environments.

Key IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Vibrational Mode
~1730C=C Stretch
1000 - 1300C-F Stretch

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to elucidate its structure.

Experimental Protocol:

  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds.

  • Ionization: Electron ionization (EI) is a common method used to generate ions.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Interpretation: The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (262.05 g/mol ).[2] The fragmentation pattern will be characteristic of a cyclic perfluorinated alkene.

  • Molecular Ion (M⁺): The peak at m/z = 262 will confirm the molecular formula C₆F₁₀.

  • Fragmentation: Common fragmentation pathways for perfluorinated compounds involve the loss of F atoms (M-19) and CF₃ groups (M-69). The cyclic structure may also undergo retro-Diels-Alder type fragmentation.

Expected Fragmentation Pattern for this compound:

m/zPossible Fragment
262[C₆F₁₀]⁺ (Molecular Ion)
243[C₆F₉]⁺
193[C₅F₇]⁺
131[C₃F₅]⁺
69[CF₃]⁺

Visualizations

Experimental Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation This compound This compound Sample NMR_Sample Dissolve in CDCl3 This compound->NMR_Sample IR_Sample Neat Liquid or CCl4 Solution This compound->IR_Sample MS_Sample Direct Injection (GC) This compound->MS_Sample NMR NMR Spectrometer (¹⁹F and ¹³C) NMR_Sample->NMR IR FTIR Spectrometer IR_Sample->IR MS Mass Spectrometer (EI) MS_Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass Spectrum Fragmentation Pattern MS->MS_Data

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The combination of ¹⁹F and ¹³C NMR, IR, and mass spectrometry allows for unambiguous structure elucidation and purity assessment. This information is crucial for researchers working with this compound, enabling them to confidently utilize it in their synthetic and materials science applications. The detailed protocols and data interpretation guidelines provided herein serve as a valuable resource for both novice and experienced scientists in the field.

References

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  • SpringerLink. Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. [Link]

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Sources

An In-Depth Technical Guide to Decafluorocyclohexene (CAS 355-75-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Decafluorocyclohexene (CAS 355-75-9), a pivotal fluorinated building block in modern chemistry. As a highly functionalized and reactive intermediate, a thorough understanding of its characteristics is paramount for its effective and safe utilization in research and development. This document moves beyond a simple recitation of facts to provide actionable insights grounded in established scientific principles.

Core Physicochemical & Structural Characteristics

This compound, with the molecular formula C₆F₁₀, is a perfluorinated cycloalkene. The extensive fluorination imparts unique properties, including high thermal stability and chemical inertness in certain contexts, yet with a reactive double bond susceptible to nucleophilic attack. These characteristics make it a valuable precursor in the synthesis of fluorinated polymers and other specialized materials.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 355-75-9[2]
Molecular Formula C₆F₁₀[2]
Molecular Weight 262.05 g/mol
Boiling Point 53 °C
Melting Point -50 °C
Density 1.665 g/cm³
Refractive Index 1.2930

Spectroscopic Characterization: A Multi-faceted Approach

A robust characterization of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected spectral features, providing a framework for identity confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of fluorinated compounds. Both ¹⁹F and ¹³C NMR provide critical information.

¹⁹F NMR Spectroscopy: Due to the prevalence of fluorine atoms, ¹⁹F NMR is particularly informative. The spectrum is expected to be complex due to ¹⁹F-¹⁹F spin-spin coupling. While specific, fully assigned spectral data in publicly available literature is scarce, general principles for fluorocyclohexanes suggest that the spectrum will show distinct resonances for the vinylic fluorines and the various pairs of geminal fluorines on the saturated carbons.[3] The chemical shifts will be influenced by their positions relative to the double bond and their axial or equatorial orientations in the cyclohexene ring.[3] Typical chemical shift ranges for fluorinated alkenes can be found in established databases.[4][5][6]

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum will exhibit signals for the different carbon environments within the molecule. A key feature will be the large coupling constants between carbon and directly attached fluorine atoms (¹JCF), which can be in the range of 250 Hz or more.[7] This can lead to complex splitting patterns that, while challenging to interpret, provide invaluable structural confirmation.[7] The olefinic carbons will appear at a characteristic downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups. The most prominent and diagnostic absorption band is expected to be the C=C stretching vibration, characteristic of an alkene.[8] For cyclohexene, this peak appears around 1640-1660 cm⁻¹.[8] The presence of numerous C-F bonds will result in strong absorption bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹, which are characteristic of fluorinated compounds. The absence of significant C-H stretching bands above 3000 cm⁻¹ confirms the perfluorinated nature of the molecule.[9][10][11]

Reactivity Profile: The Double Bond as a Gateway

The electron-withdrawing nature of the fluorine atoms renders the double bond of this compound highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in synthesis.

Nucleophilic Addition and Substitution Reactions

This compound readily undergoes reactions with a variety of nucleophiles, including alkoxides, amines, and thiols.[12][13] The reaction typically proceeds via an initial nucleophilic addition to the double bond, followed by either protonation to yield a saturated product or elimination of a fluoride ion to afford a substituted perfluoroalkene.

Diagram 1: General Reaction Pathway of Nucleophilic Attack on this compound

G DFCH This compound Intermediate Carbanionic Intermediate DFCH->Intermediate Nucleophilic Attack Nu Nucleophile (Nu⁻) Nu->Intermediate Product Substituted Product Intermediate->Product Fluoride Elimination

Caption: Nucleophilic attack on the electron-deficient double bond of this compound.

Experimental Protocol: Synthesis of a Methoxy-nonafluorocyclohexene Derivative

The following protocol provides a representative example of a nucleophilic substitution reaction using sodium methoxide. This procedure is intended as a starting point and may require optimization based on specific laboratory conditions and desired outcomes.

Objective: To synthesize a methoxy-substituted nonafluorocyclohexene via nucleophilic aromatic substitution.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (1.1 eq)

  • Anhydrous Methanol

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous diethyl ether.

  • Reagent Preparation: In a separate flask, prepare a solution of sodium methoxide in anhydrous methanol.

  • Reaction Execution: Cool the this compound solution to 0 °C using an ice bath. Add the sodium methoxide solution dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture, which would consume the sodium methoxide.

  • Anhydrous Solvents: Water will react with sodium methoxide, deactivating it.

  • Dropwise Addition at 0 °C: Controls the exothermic nature of the reaction and minimizes potential side reactions.

  • Aqueous Work-up: Removes unreacted sodium methoxide and other inorganic byproducts.

Safety, Handling, and Disposal: A Researcher's Responsibility

This compound is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification: [14]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Table 2: Safe Handling and Personal Protective Equipment (PPE)

AspectRecommendationRationale
Ventilation Handle in a well-ventilated area, preferably within a chemical fume hood.[15]To minimize inhalation of vapors which can cause respiratory irritation.[15]
Eye Protection Wear chemical safety goggles or a face shield.[15]To prevent contact with eyes, which can cause serious irritation.[15]
Skin Protection Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[14][15]To prevent skin contact which can cause irritation.[14][15]
Handling Avoid breathing vapors.[15] Avoid contact with skin and eyes.[15] Keep away from heat, sparks, and open flames.[14]To prevent adverse health effects and fire hazards.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]To prevent leakage and degradation of the compound.

Diagram 2: Workflow for Safe Handling and Disposal of this compound

G Start Acquire this compound Store Store in a cool, dry, well-ventilated area in a tightly sealed container. Start->Store Handle Handle in a fume hood with appropriate PPE (gloves, goggles, lab coat). Store->Handle React Perform reaction under inert atmosphere, with appropriate temperature control. Handle->React Waste Collect all liquid and solid waste in a designated, labeled hazardous waste container. Handle->Waste Quench Carefully quench reaction and perform aqueous work-up. React->Quench React->Waste Quench->Waste Dispose Dispose of hazardous waste according to institutional and local regulations. Waste->Dispose

Caption: A logical workflow for the safe handling and disposal of this compound.

Disposal: All waste materials containing this compound should be collected in a designated, properly labeled hazardous waste container.[15] Disposal must be carried out in accordance with all applicable federal, state, and local regulations. Consult your institution's environmental health and safety office for specific guidelines.

Conclusion

This compound is a versatile and reactive building block with significant potential in the synthesis of advanced materials and pharmaceuticals. Its unique properties, stemming from its perfluorinated structure, necessitate a thorough understanding of its characterization, reactivity, and safe handling. This guide provides a foundational framework for researchers to confidently and responsibly incorporate this valuable compound into their synthetic endeavors.

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A Comprehensive Technical Guide to the Safe Handling of Decafluorocyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Decafluorocyclohexene

This compound (C₆F₁₀) is a perfluorinated compound with a unique molecular structure that imparts high thermal stability and chemical inertness.[1] These properties make it a valuable solvent and building block in specialized applications, including the synthesis of fluorinated polymers and advanced pharmaceutical intermediates.[1] However, its unique characteristics also necessitate a thorough understanding of the associated health and safety considerations to ensure the well-being of laboratory personnel and the protection of the environment.

This guide provides a detailed overview of the potential hazards associated with this compound and outlines best practices for its safe handling, storage, and disposal. The protocols described herein are designed to create a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation.

Section 1: Hazard Identification and Risk Assessment

A foundational element of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of a substance. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that demand careful attention.

1.1 GHS Classification and Hazards

According to safety data sheets, this compound is consistently identified as an irritant.[2][3] The primary hazards are:

  • H315: Causes skin irritation. [3]

  • H319: Causes serious eye irritation. [3]

  • H335: May cause respiratory irritation. [3]

These classifications indicate that exposure via dermal contact, ocular contact, or inhalation can lead to adverse health effects. The causality is rooted in the chemical's ability to disrupt biological tissues upon contact. While comprehensive toxicological data on long-term exposure is limited, the acute effects are well-documented and form the basis for the necessary control measures.[4]

Table 1: Summary of Hazard Information for this compound

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Skin Corrosion/IrritationH315: Causes skin irritationWarningExclamation Mark
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarningExclamation Mark
Specific Target Organ ToxicityH335: May cause respiratory irritationWarningExclamation Mark

Source: PubChem, XiXisys[2][3]

1.2 Physical and Chemical Properties

Understanding the physical properties of this compound is crucial for assessing its behavior in the laboratory, particularly its volatility, which is directly linked to the inhalation risk.

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆F₁₀[5]
Molecular Weight 262.05 g/mol [3]
Appearance Liquid[5]
Boiling Point 53°C[5]
Melting Point -50°C[5]
Density 1.665 g/cm³[5]
Refractive Index 1.2930[5]

The low boiling point of 53°C indicates that this compound is a volatile liquid at room temperature, readily forming vapors that can be inhaled.[5] This property is a key determinant in the selection of engineering controls, such as fume hoods, to mitigate exposure.

Section 2: The Hierarchy of Controls: A Systematic Approach to Safety

Effective risk management involves implementing a hierarchy of controls, prioritizing the most effective and reliable measures. This systematic approach ensures that reliance on personal protective equipment (PPE) is the final line of defense, not the first.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Not feasible as the molecule is required Substitution Substitution Substitute with a less hazardous chemical (Requires research validation) Elimination->Substitution If elimination isn't possible... Engineering Engineering Controls Use chemical fume hoods, local exhaust ventilation Substitution->Engineering If substitution isn't feasible... Administrative Administrative Controls Implement SOPs, provide training, restrict access Engineering->Administrative Supplement with procedures... PPE Personal Protective Equipment (PPE) (Least Effective) Wear gloves, safety glasses, lab coat Administrative->PPE As the final barrier... Safe_Transfer_Workflow start Start: Prepare Workspace step1 step1 start->step1 step2 step2 step1->step2 step3 step3 step2->step3 step4 step4 step3->step4 step5 step5 step4->step5 end End: Doff PPE & Wash Hands step5->end

Caption: A standardized workflow for the safe transfer of this compound.

Methodology:

  • Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment, including the primary container, secondary container, and any transfer apparatus.

  • Don PPE: Put on all required PPE, including a lab coat, chemical splash goggles, and appropriate gloves. [6]3. Verify Hood Function: Confirm that the fume hood is operating correctly by checking the airflow monitor.

  • Chemical Transfer: Perform the transfer deep within the hood. Use non-sparking tools and ensure that all equipment is properly grounded to prevent static discharge, especially when transferring larger quantities. [7]5. Secure Containers: Immediately after the transfer, securely cap the primary container and the receiving vessel. [2][8]6. Cleanup: Wipe down the work surface with a suitable solvent. Dispose of any contaminated materials (e.g., wipes, disposable pipettes) in a designated hazardous waste container. 7. Doff PPE and Hygiene: Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water. 3.2 Storage Requirements

Proper storage is critical to prevent degradation, container failure, and accidental release. [9]* Location: Store this compound in a cool, dry, and well-ventilated area, away from sources of heat or ignition. [2][10]* Containers: Keep the container tightly closed to prevent the escape of vapors. [8]Ensure the original manufacturer's label remains intact and legible. [9]* Incompatibilities: Store apart from incompatible materials, such as strong oxidizing agents. [7]* Secondary Containment: Use secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills. [9]

Section 4: Emergency Procedures

Preparedness is key to responding effectively to an emergency. All personnel must be familiar with these procedures.

4.1 First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. [11][12]

  • Inhalation: If vapors are inhaled, immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. [2][8]* Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention. [8][7]* Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [2][8]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [7][13] 4.2 Accidental Release Measures

In the event of a spill, the priority is to ensure personnel safety and prevent the spread of contamination.

Spill_Response_Flowchart cluster_spill This compound Spill Response spill Spill Occurs evacuate Evacuate Immediate Area Alert others spill->evacuate ppe Don Appropriate PPE (if safe to do so) evacuate->ppe ventilate Ensure Adequate Ventilation (Increase fume hood sash height if applicable) ppe->ventilate contain Contain Spill Use inert absorbent material (e.g., vermiculite, sand) ventilate->contain cleanup Collect and Dispose Place absorbed material in a sealed hazardous waste container contain->cleanup decontaminate Decontaminate Area Clean spill site thoroughly cleanup->decontaminate report Report Incident Follow institutional protocols decontaminate->report

Caption: Step-by-step procedure for responding to a this compound spill.

Methodology:

  • Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel and the laboratory supervisor. 2. Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, do not turn it off.

  • Control Ignition Sources: Remove all sources of ignition from the area. [7]4. Containment: Wearing appropriate PPE, contain the spill by covering it with an inert, non-combustible absorbent material like vermiculite, sand, or earth. [7]5. Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for hazardous waste disposal. [2]6. Decontamination: Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

  • Reporting: Report the incident to the appropriate institutional authority, such as the Environmental Health and Safety (EHS) department.

4.3 Fire-Fighting Measures

In the event of a fire involving this compound:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. [2][8]A water spray can be used to cool fire-exposed containers. [7]* Specific Hazards: Upon combustion, hazardous decomposition products such as hydrogen fluoride and carbon oxides may be formed. [13]* Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products. [2][7]

Section 5: Waste Disposal and Environmental Considerations

Proper disposal is a legal and ethical responsibility to protect the environment.

  • Waste Classification: this compound and materials contaminated with it are considered hazardous waste. [7][14]* Disposal Procedures: All waste must be disposed of in accordance with applicable federal, state, and local regulations. * Collect waste in a suitable, labeled, and tightly sealed container. [15] * Do not mix with other waste streams unless explicitly permitted. * Arrange for disposal through a licensed chemical destruction facility or a certified hazardous waste contractor. [2]* Environmental Precautions: Do not allow the chemical to enter drains or sewer systems. [2]While detailed data on its environmental fate is scarce, its perfluorinated nature suggests persistence and potential for bioaccumulation, making environmental release a significant concern. [1]

Conclusion

This compound is a valuable chemical for research and development, but its handling demands a rigorous and informed approach to safety. By understanding its hazards, implementing a robust hierarchy of controls, and adhering to strict protocols for handling, storage, and emergency response, researchers can mitigate the risks and maintain a safe laboratory environment. This commitment to safety is not merely a procedural requirement but a cornerstone of scientific integrity and professional responsibility.

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An In-depth Technical Guide to the Solubility of Decafluorocyclohexene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of decafluorocyclohexene, a perfluorinated cyclic olefin of significant interest in materials science, organic synthesis, and advanced electronics. Given the unique physicochemical properties imparted by its high degree of fluorination, understanding its behavior in various solvent systems is critical for its effective application. This document synthesizes theoretical principles, presents qualitative and inferred quantitative solubility data, and provides a detailed, field-proven experimental protocol for the precise determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals who utilize or are exploring the use of fluorinated compounds.

Introduction: The Unique Nature of this compound

This compound (C₆F₁₀) is a fully fluorinated derivative of cyclohexene.[1][2][3] The substitution of all hydrogen atoms with fluorine dramatically alters the molecule's properties, resulting in high thermal stability, chemical inertness, low surface tension, and a distinct solubility profile.[4] These characteristics make it a valuable component in the synthesis of fluoropolymers, as a specialized solvent, and in the development of dielectric fluids and heat-transfer agents.

A fundamental understanding of its solubility is paramount for its practical application. Whether it is used as a reactant, a solvent, or a component in a complex formulation, its miscibility with other substances dictates reaction kinetics, product purity, and the overall feasibility of a process. This guide delves into the factors governing its solubility and provides the necessary tools for its empirical determination.

Physicochemical Properties of this compound

A grasp of the fundamental physical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueReference
Molecular Formula C₆F₁₀[1][5][6]
Molecular Weight 262.05 g/mol [1]
Appearance Clear, colorless liquid
Density 1.665 g/mL
Melting Point -50 °C
Boiling Point 53 °C
CAS Number 355-75-9[5][6]

Theoretical Principles of Perfluorocarbon Solubility

The solubility of this compound is governed by the weak nature of the intermolecular forces it can establish. Perfluorocarbons, as a class of molecules, are characterized by their simultaneous hydrophobicity and lipophobicity (also referred to as oleophobicity).[4][7] This unusual behavior stems from the unique properties of the carbon-fluorine bond.

While the C-F bond itself is highly polar due to fluorine's extreme electronegativity, the symmetrical arrangement of these bonds in a perfluorinated molecule like this compound results in a non-polar molecule with a very low polarizability.[7] This leads to exceptionally weak London dispersion forces, the primary intermolecular interaction for non-polar substances.[7]

The general rule of "like dissolves like" provides a foundational but incomplete picture. For a solute to dissolve in a solvent, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. In the case of perfluorocarbons, the energy required to overcome the cohesive forces in many common organic solvents is not sufficiently offset by the weak interactions formed with the perfluorocarbon.[8]

Solubility Profile of this compound

Direct, quantitative solubility data for this compound in a wide array of organic solvents is not extensively reported in the literature. However, by examining data for structurally similar perfluorocarbons, we can infer a reliable, qualitative and semi-quantitative solubility profile. The following table presents solubility data for various perfluorocarbons in common organic solvents, which can be used as a proxy for estimating the solubility of this compound.[8] It is anticipated that this compound will exhibit poor miscibility with most hydrocarbon-based solvents and limited solubility in many polar organic solvents, with the notable exception of some fluorinated solvents.

Table 1: Inferred Solubility of this compound Based on Analogous Perfluorocarbons ( g/100g of solvent at 25°C) [8]

Solvent ClassSolventPerfluoropentane (PFP)Perfluorohexane (PFH)Perfluoromethylcyclohexane (PMCH)Perfluorodecalin (PFD)Expected this compound Solubility
Ketones Acetone4.28.69.03.8Limited
Aromatics Benzene5.06.65.45.9Limited
Chlorinated Carbon Tetrachloride6.711.03931Moderate
Chlorinated Chloroform3.68.4113.8Limited to Moderate
Alkanes Cyclohexane129.5--Limited
Ethers Diethyl EtherMiscible---Likely Miscible
Amides Dimethylformamide3.41.5<0.8-Poor
Sulfoxides Dimethylsulfoxide2.0<0.7<0.8-Poor
Esters Ethyl Acetate10.78.86.3-Limited
Alcohols Ethanol4.24.35.71.9Poor to Limited

Disclaimer: The "Expected this compound Solubility" is an expert inference based on the provided data for other perfluorocarbons and the general principles of fluorocarbon solubility. Actual solubility should be determined experimentally.

Experimental Protocol for Determining the Solubility of this compound

The following protocol details a robust method for the quantitative determination of the solubility of a liquid, such as this compound, in an organic solvent at a given temperature. This method is based on the principle of forming a saturated solution and then quantifying the amount of solute in a known amount of the solvent.

Materials and Equipment
  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or water bath

  • Calibrated positive displacement pipettes

  • Gas chromatograph with a suitable detector (GC-FID or GC-MS) or a high-performance liquid chromatograph (HPLC) with a UV or RI detector

  • Volumetric flasks and syringes

  • Glass vials with PTFE-lined screw caps

Step-by-Step Methodology
  • Preparation of a Saturated Solution: a. Add a known volume (e.g., 5 mL) of the organic solvent to a series of glass vials. b. To each vial, add an excess of this compound (e.g., 1-2 mL). The presence of a distinct second phase of this compound is necessary to ensure saturation. c. Securely cap the vials. d. Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). e. Agitate the vials for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended, with 48 hours being ideal for viscous solvents).

  • Phase Separation and Sampling: a. After the equilibration period, cease agitation and allow the vials to remain undisturbed at the set temperature for at least 12 hours to ensure complete phase separation. b. Carefully withdraw a known volume (e.g., 1 mL) of the solvent phase (the top or bottom layer, depending on the relative densities) using a calibrated pipette. It is critical to avoid disturbing the interface or drawing any of the undissolved this compound phase.

  • Quantitative Analysis: a. Prepare a series of calibration standards of this compound in the chosen organic solvent at known concentrations. b. Analyze the calibration standards using a suitable chromatographic technique (GC or HPLC) to generate a calibration curve. c. Dilute the sampled saturated solution with a known volume of the organic solvent to bring its concentration within the range of the calibration curve. d. Analyze the diluted sample using the same chromatographic method. e. Using the calibration curve, determine the concentration of this compound in the diluted sample and, by accounting for the dilution factor, calculate the concentration in the original saturated solution.

  • Data Reporting: a. Express the solubility in appropriate units, such as g/100g of solvent, mg/mL, or mole fraction. b. Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Visual Representation of the Experimental Workflow

G cluster_prep 1. Preparation of Saturated Solution cluster_sampling 2. Phase Separation & Sampling cluster_analysis 3. Quantitative Analysis cluster_reporting 4. Data Reporting prep1 Add known volume of solvent to vials prep2 Add excess this compound prep1->prep2 prep3 Equilibrate at constant temperature with agitation (24-48h) prep2->prep3 samp1 Cease agitation and allow phases to separate (≥12h) prep3->samp1 samp2 Carefully withdraw a known volume of the solvent phase samp1->samp2 an3 Dilute sample of saturated solution samp2->an3 an1 Prepare calibration standards an2 Generate calibration curve (GC/HPLC) an1->an2 an4 Analyze diluted sample an3->an4 an5 Calculate concentration from calibration curve an4->an5 rep1 Express solubility in standard units (e.g., g/100g) an5->rep1 rep2 Report average and standard deviation of triplicate measurements rep1->rep2

Caption: Experimental workflow for determining the solubility of this compound.

Safety and Handling Considerations

This compound should be handled in a well-ventilated area, preferably within a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in a multitude of applications. While it exhibits poor miscibility with many common organic solvents due to its unique electronic structure and weak intermolecular forces, it is expected to be soluble in other perfluorinated compounds and some ethers. The experimental protocol provided in this guide offers a reliable method for the precise and accurate determination of its solubility, enabling researchers and professionals to effectively integrate this versatile compound into their work.

References

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Potential applications of Decafluorocyclohexene in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of Decafluorocyclohexene in Organic Synthesis

Abstract

This compound (DFCH), a perfluorinated cyclic olefin, stands as a uniquely reactive and versatile building block in modern organic synthesis. Its electron-deficient double bond, a direct consequence of the ten electron-withdrawing fluorine atoms, imparts a distinct electrophilic character, making it highly susceptible to nucleophilic attack and a participant in various cycloaddition and polymerization reactions. This guide offers a comprehensive overview of DFCH's core reactivity and explores its applications in synthesizing advanced materials, complex fluorinated molecules, and potential pharmaceutical intermediates. We will delve into the mechanistic underpinnings of its reactivity, provide validated experimental protocols, and present data-driven insights to equip researchers and drug development professionals with the knowledge to leverage this powerful fluorinated synthon.

Introduction: The Unique Physicochemical Profile of this compound

This compound (C₆F₁₀) is a fluorocarbon compound characterized by a cyclohexene ring where all hydrogen atoms have been replaced by fluorine.[1][2] This exhaustive fluorination dramatically alters the molecule's electronic properties. The strong inductive effect of the fluorine atoms polarizes the carbon framework, rendering the vinylic carbons exceptionally electron-poor. This pronounced electrophilicity is the cornerstone of DFCH's utility in organic synthesis, setting it apart from its hydrocarbon analog, cyclohexene.

Key properties include:

  • High Electrophilicity: The C=C double bond is highly activated towards attack by nucleophiles.

  • Thermal and Chemical Stability: The strength of C-F bonds imparts significant stability to the molecular scaffold.[]

  • Unique Building Block: It serves as a C₆F₁₀ synthon, enabling the introduction of a perfluorinated cyclic motif into larger molecules.

These characteristics make DFCH a valuable tool for creating novel fluoropolymers with specialized properties and for synthesizing small molecules with tailored physicochemical attributes, a critical aspect in medicinal chemistry and materials science.[4][5][6]

Core Reactivity: Nucleophilic Vinylic Substitution

The most prominent reaction pathway for this compound is nucleophilic vinylic substitution. Unlike typical alkenes that undergo electrophilic addition, DFCH reacts readily with a wide range of nucleophiles via an addition-elimination mechanism, analogous to nucleophilic aromatic substitution (SₙAr).[7][8]

The reaction proceeds in two key steps:

  • Nucleophilic Addition: The nucleophile attacks one of the vinylic carbons, breaking the π-bond and forming a resonance-stabilized carbanionic intermediate.

  • Fluoride Elimination: The intermediate collapses, reforming the double bond and expelling a fluoride ion as the leaving group.

This pathway allows for the substitution of one or more vinylic fluorine atoms, providing a gateway to a diverse array of functionalized perfluorocyclohexene derivatives.

Mechanism: Addition-Elimination Pathway

Nucleophilic_Vinylic_Substitution Reactants This compound + Nu⁻ Intermediate Intermediate(Resonance-Stabilized Carbanion) Reactants->Intermediate Step 1: Nucleophilic Attack Products Substituted Product + F⁻ Intermediate->Products Step 2: Fluoride Elimination

Caption: Mechanism of Nucleophilic Vinylic Substitution on this compound.

Applications in Synthesis

This reactivity has been successfully exploited with various nucleophiles:

  • O-Nucleophiles: Alcohols and phenols react with DFCH in the presence of a base to form perfluorocyclohexenyl ethers. Polycondensation with bisphenols, for instance, yields high-performance perfluorocyclohexenyl (PFCH) aryl ether polymers.[9]

  • N-Nucleophiles: Amines readily displace vinylic fluorines to produce enamine derivatives.

  • S-Nucleophiles: Thiolates can be used to synthesize sulfur-containing fluorinated compounds.

The reaction with diols can sometimes lead to complex mixtures of partially fluorinated dioxa-heterocycles through subsequent intramolecular reactions, highlighting the need for careful control of reaction conditions.[10]

Nucleophile TypeExampleProduct ClassReference
Oxygen Bisphenol APerfluorocyclohexenyl Aryl Ether Polymer[9]
Oxygen Butane-1,4-diol(Hydroxybutoxy)nonafluorocyclohexene[10]
Nitrogen Primary/Secondary AminesN-Substituted EnaminesGeneral Reactivity
Sulfur ArenethiolatesS-Substituted Thioethers[9]

Table 1: Examples of Nucleophilic Substitution Reactions with this compound.

Polymer Synthesis: Crafting Advanced Fluoropolymers

A significant industrial application of this compound is in the synthesis of advanced fluoropolymers. Its polycondensation with aromatic bisphenols provides a direct route to perfluorocyclohexenyl (PFCH) aryl ether polymers, a class of materials known for their excellent thermal stability, chemical resistance, and valuable optical properties.[9]

The synthesis involves a step-growth polymerization where the bisphenoxide, generated in situ, acts as a bis-nucleophile, repeatedly attacking DFCH molecules to build the polymer chain.

Experimental Protocol: Synthesis of a PFCH Aryl Ether Polymer

This protocol is adapted from the polycondensation of this compound with Bisphenol A.[9]

Materials:

  • This compound (DFCH)

  • Bisphenol A

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene

  • Methanol

  • Argon (or Nitrogen) gas supply

Procedure:

  • Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap with a condenser, and an argon inlet/outlet.

  • Reagent Charging: Charge the flask with Bisphenol A, an equimolar amount of this compound, and anhydrous DMAc (to achieve a ~20% w/v solution). Add an excess of finely ground, anhydrous K₂CO₃ (approx. 1.5 equivalents per mole of Bisphenol A).

  • Azeotropic Dehydration: Add toluene (approx. 10% of DMAc volume) to the flask. Heat the reaction mixture to reflux (~130-140 °C) to azeotropically remove any residual water, which is collected in the Dean-Stark trap. This step is critical as water can interfere with the polymerization.

  • Polymerization: After dehydration is complete (typically 2-4 hours), drain the toluene from the trap and increase the reaction temperature to 150-160 °C to initiate polymerization. Monitor the viscosity of the solution; the reaction is typically complete within 8-12 hours as indicated by a significant increase in viscosity.

  • Polymer Isolation: Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary. Filter the mixture to remove K₂CO₃ and other inorganic salts.

  • Precipitation and Purification: Slowly pour the filtered polymer solution into a large volume of vigorously stirring methanol to precipitate the polymer. Collect the fibrous polymer by filtration.

  • Washing and Drying: Re-dissolve the polymer in a suitable solvent (e.g., chloroform) and re-precipitate into methanol to further purify it. Collect the final polymer and dry it under vacuum at 80-100 °C until a constant weight is achieved.

  • Characterization: Analyze the resulting polymer using techniques such as NMR (for structure confirmation), GPC (for molecular weight determination), and DSC/TGA (for thermal properties).

Workflow for PFCH Polymer Synthesis

Polymer_Synthesis_Workflow A 1. Charge Reactor (DFCH, Bisphenol A, K₂CO₃, DMAc) B 2. Azeotropic Dehydration (Add Toluene, Reflux) A->B C 3. Polymerization (Increase Temp to 150-160 °C) B->C D 4. Isolation (Cool, Dilute, Filter Salts) C->D E 5. Precipitation (Pour into Methanol) D->E F 6. Purification & Drying (Redissolve, Reprecipitate, Dry) E->F G 7. Characterization (NMR, GPC, DSC) F->G

Caption: Step-by-step workflow for the synthesis of PFCH aryl ether polymers.

Cycloaddition Reactions

The electron-deficient nature of the double bond in this compound also makes it a potent component in cycloaddition reactions.[11] While hydrocarbon-based cyclohexenes are typically poor dienophiles in Diels-Alder reactions, the perfluorination of DFCH enhances its reactivity, particularly in [2+2] cycloadditions.

  • [2+2] Photochemical Cycloadditions: DFCH can react with other alkenes under photochemical conditions to form four-membered cyclobutane rings.[12][13] These reactions provide a route to highly strained, complex fluorinated polycyclic systems that are otherwise difficult to access. The stepwise, non-concerted mechanism often observed in thermal [2+2] cycloadditions of fluoroalkenes is a key area of study.[11]

  • [4+2] Diels-Alder Reactions: As an electron-poor dienophile, DFCH is expected to react with electron-rich dienes in [4+2] cycloaddition reactions to form bicyclic adducts.[11][12] This provides a powerful method for constructing fluorinated six-membered rings with high stereocontrol.

These cycloaddition pathways are synthetically valuable for creating rigid, fluorine-rich scaffolds that can be incorporated into advanced materials or serve as precursors for medicinal chemistry applications.[14][15]

Future Outlook and Emerging Applications

The unique reactivity of this compound continues to open new avenues in organic synthesis. Its role as a building block for creating molecules with multiple contiguous stereogenic centers is an area of active research.[5] Furthermore, the incorporation of the C₆F₁₀ moiety into pharmaceutical candidates is a promising strategy for modulating properties such as metabolic stability, lipophilicity, and binding affinity.[16][17] As the demand for advanced fluorinated materials and complex small molecules grows, the strategic application of versatile synthons like this compound will undoubtedly play a pivotal role in driving innovation across the chemical sciences.

References

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A Comparative Analysis of Resonance Energy and Molecular Stability: Hexafluorobenzene vs. Decafluorocyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of organofluorine chemistry, the stability conferred by molecular structure is a paramount concern for rational drug design and materials science. Perfluorinated compounds (PFCs), known for their extreme chemical stability, present a fascinating case study in the principles of chemical bonding and resonance.[1][2][3] This guide provides a detailed comparative analysis of hexafluorobenzene (C₆F₆), a fully aromatic system, and decafluorocyclohexene (C₆F₁₀), its non-aromatic cycloalkene counterpart. We will dissect the concept of resonance energy, its profound impact on the stability of hexafluorobenzene, and its conspicuous absence in this compound, thereby highlighting the foundational principles of aromaticity that govern the properties of these molecules.

Introduction: The Concept of Resonance Energy and Aromaticity

Resonance is a theoretical concept in valence bond theory used to describe the delocalization of electrons in certain molecules where a single Lewis structure is insufficient to represent the true bonding.[4] The actual structure, a "resonance hybrid," is a weighted average of all viable contributing structures (or canonical forms) and is more stable than any individual contributing structure.[5][6] This enhanced stability is quantified as Resonance Energy .[4][7] It is the energy difference between the actual resonance hybrid and the most stable hypothetical canonical structure.[5]

Aromaticity is a special property of cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π-electrons (Hückel's rule). This configuration results in significant electron delocalization and a large resonance energy, conferring exceptional stability.[8] Benzene is the archetypal aromatic compound, possessing a resonance energy of approximately 36 kcal/mol (151 kJ/mol), which makes it substantially more stable than the hypothetical, non-resonating 1,3,5-cyclohexatriene.[4]

This guide will leverage these principles to compare the stability of two structurally related perfluorinated compounds: the aromatic hexafluorobenzene and the non-aromatic this compound.

Hexafluorobenzene (C₆F₆): A Case Study in Perfluorinated Aromaticity

Hexafluorobenzene is a derivative of benzene where all hydrogen atoms are replaced by fluorine.[9][10] Despite the high electronegativity of fluorine, the molecule retains the core characteristics of an aromatic system.

Structural Features:

  • Planarity: The C₆F₆ molecule is planar. The small van der Waals radius of fluorine allows the atoms to be accommodated in a planar hexagonal ring without significant steric strain, which is a prerequisite for effective p-orbital overlap and aromaticity.[9]

  • π-Electron System: It possesses a cyclic, continuous system of six p-orbitals, one on each carbon atom, containing a total of six π-electrons. This fits Hückel's rule (4n+2, where n=1).

Resonance and Stability: As a fully aromatic compound, hexafluorobenzene is significantly stabilized by resonance. The six π-electrons are completely delocalized over the entire ring, resulting in carbon-carbon bond lengths that are intermediate between a true single and double bond, analogous to benzene.[4] This delocalization is the source of its substantial resonance energy, which contributes to its high thermal and chemical stability.[11] While its reactivity differs from benzene—being susceptible to nucleophilic aromatic substitution due to the electron-withdrawing fluorine atoms—its underlying stability is rooted in its aromatic character.[9][10]

cluster_0 Hexafluorobenzene (C₆F₆) Resonance C6F6_1 Canonical Form 1 C6F6_2 Canonical Form 2 C6F6_1->C6F6_2 C6F6_Hybrid Resonance Hybrid (Delocalized System) C6F6_1->C6F6_Hybrid contributes to C6F6_2->C6F6_Hybrid contributes to

Caption: Key stability factors for the two compounds.

Methodologies for Determining Resonance Energy

The resonance energy that stabilizes aromatic compounds is a measurable quantity, typically determined through thermochemical experiments or calculated using computational models. [7][12]

Experimental Protocol: Calorimetry via Heat of Hydrogenation

This method compares the experimental heat of hydrogenation of the actual molecule to the theoretical value for a non-resonating analogue. [13] Principle: The hydrogenation of a C=C double bond to a C-C single bond releases a specific amount of energy, typically around -120 kJ/mol (-28.6 kcal/mol) for a simple cyclohexene. [4]For a hypothetical non-resonating "cyclohexatriene," the expected heat of hydrogenation would be three times this value (~ -360 kJ/mol). The experimentally measured value for benzene is only -208.4 kJ/mol. [4][14]The difference (360 - 208.4 = 151.6 kJ/mol or ~36 kcal/mol) is the empirical resonance energy.

Step-by-Step Methodology:

  • Calorimeter Calibration: Calibrate a bomb calorimeter or reaction calorimeter using a standard reaction with a known enthalpy change to determine the heat capacity of the system.

  • Sample Preparation: Prepare a known molar quantity of the compound to be analyzed (e.g., hexafluorobenzene) in a suitable solvent within the calorimeter's reaction vessel.

  • Hydrogenation of Reference Compound: Perform the catalytic hydrogenation of a reference non-aromatic compound (e.g., perfluorocyclohexene) under high pressure of H₂ gas with a suitable catalyst (e.g., PtO₂ or Pd/C). Measure the temperature change to calculate the enthalpy of hydrogenation for a single perfluorinated double bond.

  • Hydrogenation of Aromatic Compound: Repeat the experiment with the aromatic compound (hexafluorobenzene). The reaction will hydrogenate the ring completely to dodecafluorocyclohexane. Measure the total heat released.

  • Calculation of Resonance Energy:

    • Let ΔH_ref be the measured enthalpy for hydrogenating one double bond (from step 3).

    • Calculate the theoretical enthalpy for the aromatic compound: ΔH_theoretical = 3 × ΔH_ref.

    • Let ΔH_exp be the experimental enthalpy measured for the aromatic compound (from step 4).

    • Resonance Energy = |ΔH_theoretical - ΔH_exp|

Computational Protocol: Calculating Vertical Resonance Energy

Computational chemistry provides a powerful alternative for quantifying resonance energy without a physical experiment. Methods like Natural Bond Orbital (NBO) analysis can be used. [15] Principle: This method calculates the energy of the optimized aromatic molecule. Then, within the computational model, the electronic interactions corresponding to π-delocalization (e.g., interactions between π and π* orbitals) are deleted. The energy of this hypothetical, non-resonating molecule is calculated again without allowing the geometry to change. The energy difference is the vertical resonance energy (VRE). [15] Step-by-Step Workflow:

  • Geometry Optimization: Using a quantum chemistry software package (e.g., Gaussian, ORCA), perform a geometry optimization of the aromatic molecule (hexafluorobenzene) using an appropriate level of theory (e.g., DFT with a functional like B3LYP) and basis set (e.g., 6-311+G(d,p)).

  • Energy Calculation: Perform a single-point energy calculation on the optimized geometry to obtain the ground-state energy (E_aromatic).

  • NBO Analysis & Delocalization Deletion: Run an NBO analysis on the optimized structure. Use keywords (e.g., $NBO DEL in Gaussian) to identify and delete all second-order perturbation interactions between the occupied π orbitals (Lewis-type) and the vacant π* anti-bonding orbitals (non-Lewis).

  • Re-calculation of Energy: Perform another single-point energy calculation with these delocalization interactions turned off. This yields the energy of the hypothetical localized structure (E_localized).

  • Calculation of Resonance Energy:

    • VRE = E_localized - E_aromatic

Conclusion

The comparison between hexafluorobenzene and this compound serves as a definitive illustration of the energetic significance of aromaticity. Hexafluorobenzene's planar, cyclic structure with 6 π-electrons allows for extensive electron delocalization, granting it a substantial resonance energy that is a primary contributor to its notable stability. [8][9]this compound, by virtue of its saturated sp³ carbon centers, lacks the structural requirements for aromaticity and therefore has no associated resonance energy. Its stability profile is that of a typical, albeit heavily fluorinated, alkene. For professionals in drug development and materials science, this fundamental difference is critical: the presence or absence of aromaticity profoundly dictates a molecule's stability, reactivity, and potential applications.

References

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An In-depth Technical Guide to the Low-Temperature Crystal Structure Analysis of Decafluorocyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the principles, experimental protocols, and detailed analysis of the crystal structure of decafluorocyclohexene (C₆F₁₀) at cryogenic temperatures. It is intended for researchers, scientists, and professionals in materials science and drug development who are engaged in or wish to understand the intricacies of solid-state characterization of organofluorine compounds.

Introduction: The Challenge and Significance of this compound's Solid State

This compound is a perfluorinated cycloalkene, a class of compounds where all hydrogen atoms are replaced by fluorine.[1] This substitution imparts unique physicochemical properties, including high thermal stability, chemical inertness, and a distinct electronic profile. While liquid at room temperature, its behavior upon freezing is of significant scientific interest. The high electronegativity of fluorine and the C-F bond's polarity create a molecule with a complex electrostatic potential, making the study of its solid-state packing crucial for understanding non-covalent interactions that govern crystal engineering and the rational design of fluorinated molecules in pharmaceuticals and advanced materials.

The primary challenge in studying compounds like this compound, which are liquids at ambient conditions, is the necessity of in-situ crystallization and subsequent analysis at cryogenic temperatures. Low-temperature diffraction is not merely a matter of convenience; it is an essential methodology. Cooling the sample to temperatures as low as 4.2 K significantly reduces atomic thermal vibrations, leading to a sharper, more resolved diffraction pattern and a more precise determination of atomic positions and molecular geometry.[2] This guide elucidates the journey from a liquid sample to a fully refined crystal structure, offering both theoretical grounding and field-proven experimental insights.

Foundational Principles: From Molecular Properties to Crystal Packing

The crystal structure of any compound is the macroscopic expression of the intermolecular forces at play. For this compound, these forces are nuanced. Unlike hydrogenated analogs where C-H···π or hydrogen bonds might dominate, the packing of C₆F₁₀ is governed primarily by weak intermolecular dispersion interactions and electrostatic forces.[3]

Theoretical analysis reveals that the crystal structure is built of antiparallel pairs of molecules, which then assemble into columns stacked along a specific crystallographic axis.[3] The dominant crystal-building forces are surprisingly strong for dispersion interactions, with the largest interaction energy calculated to be around 21 kJ mol⁻¹, a value that approaches the strength of a water dimer interaction.[3] This insight underscores a critical principle: the cumulative effect of many weak, fluorine-mediated interactions can produce a highly ordered and stable crystal lattice. Understanding this is paramount for predicting the solid-state behavior of other heavily fluorinated compounds.

A crucial aspect of low-temperature analysis is navigating phase transitions.[4] As this compound is cooled, it transitions from a disordered liquid to an ordered solid. This process may involve the formation of different crystalline forms, or polymorphs, depending on the cooling rate and thermodynamic conditions.[5] The structure discussed herein represents the thermodynamically stable phase at extremely low temperatures.

Experimental Methodology: A Validated Protocol for Low-Temperature Crystallography

The successful determination of a low-temperature crystal structure requires a meticulously planned and executed experimental workflow. This section details the self-validating protocols for in-situ crystallization and data acquisition.

Protocol 1: In-Situ Single Crystal Growth

The primary obstacle is obtaining a high-quality single crystal from a liquid sample. This is achieved by growing the crystal directly on the diffractometer's goniometer.

Equipment:

  • Single-crystal X-ray or neutron diffractometer

  • Low-temperature device (e.g., Oxford Cryosystems Cryostream or similar nitrogen gas-stream cryostat)[6]

  • Micromounts or loops (e.g., MiTeGen)

  • Syringe or micropipette for sample loading

Step-by-Step Procedure:

  • Mount Preparation: Secure a micromount onto a goniometer base.

  • Sample Loading: Using a micropipette, carefully apply a small droplet of liquid this compound to the tip of the mount. The droplet should be just large enough to be fully bathed in the cryostream.

  • Initial Cooling (Flash Freezing): Position the goniometer head in the cold nitrogen stream set to a low temperature (e.g., 100-150 K). This rapidly freezes the liquid into a polycrystalline or amorphous solid, preventing the formation of crystalline ice from atmospheric moisture.

  • Crystal Growth (Annealing): This is the most critical phase.

    • Slightly increase the temperature to just below the melting point of this compound. This provides the molecules with enough thermal energy to rearrange into a more ordered, crystalline state.

    • Cycle the temperature slowly around this point. This technique, known as annealing, encourages the growth of a single, well-ordered crystal at the expense of smaller, less-ordered crystallites.

    • Monitor the process using the diffractometer's video microscope and by collecting short, rapid diffraction "snapshots." The emergence of sharp, distinct diffraction spots from a diffuse or spotty ring pattern indicates successful single crystal formation.

  • Final Cooling: Once a suitable single crystal is obtained, rapidly cool it down to the desired data collection temperature (e.g., 100 K for laboratory X-ray sources, or lower for specialized experiments). This "locks in" the crystal structure and minimizes thermal motion.[2]

G Diagram 1: In-Situ Crystallization & Data Collection Workflow Load Load Liquid C₆F₁₀ on Micromount Mount Mount on Goniometer Load->Mount Flash Flash Freeze (e.g., 150 K) Mount->Flash Anneal Anneal Near M.P. (Temperature Cycling) Flash->Anneal Creates polycrystalline mass Monitor Monitor via Diffraction & Microscopy Anneal->Monitor Growth of single domain Monitor->Anneal Optimize Cool Rapid Cool to Data Temp (e.g., 100 K) Monitor->Cool Crystal is ready Strategy Define Data Collection Strategy Cool->Strategy Collect Execute Data Collection Strategy->Collect Process Process Raw Data (Integrate & Scale) Collect->Process

Diagram 1: A workflow for the in-situ crystallization and subsequent diffraction data collection.
Protocol 2: Low-Temperature Diffraction Data Collection

For this study, we refer to data obtained from neutron powder diffraction, which provides exceptional precision, particularly for localizing fluorine atoms.[3][7] However, the general principles are directly applicable to more common single-crystal X-ray diffraction experiments.[8]

Step-by-Step Procedure:

  • Unit Cell Determination: Collect a few initial frames to determine the preliminary unit cell parameters and crystal system (Bravais lattice).

  • Strategy Calculation: Use software to calculate the optimal data collection strategy. This determines the necessary scan ranges (e.g., omega and phi scans) and exposure times to ensure complete and redundant data are collected with adequate signal-to-noise.

  • Data Collection: Execute the full data collection run at the stable low temperature. The cryosystem must maintain a consistent temperature throughout to prevent phase transitions or crystal damage.

  • Data Processing: Once collection is complete, the raw diffraction images are processed. This involves:

    • Indexing: Confirming the unit cell and orientation.

    • Integration: Measuring the intensity of each diffraction spot (reflection).

    • Scaling and Merging: Applying corrections for experimental variations and merging redundant measurements to produce a final, refined set of reflection data.

Results: The Crystal Structure of this compound at 4.2 K

The crystal structure of decafluorocyclohex-1-ene was successfully solved and refined from neutron powder diffraction data collected at an extremely low temperature of 4.2 K.[3] A subsequent study completed the model by accounting for an additional molecular orientation, resolving initial ambiguities.[7]

Crystallographic Data Summary

The key structural parameters are summarized in the table below.

ParameterValue[3]
Chemical FormulaC₆F₁₀
Formula Weight262.05 g/mol
Temperature4.2 K
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a8.783 Å
b10.026 Å
c9.171 Å
β100.86°
Volume792.8 ų
Z (Molecules per cell)4
Molecular Packing and Intermolecular Interactions

The analysis of the refined structure reveals a highly organized arrangement dictated by the unique properties of the fluorinated ring.

  • Columnar Stacking: The fundamental packing motif consists of molecules forming antiparallel pairs. These pairs then stack into columns that propagate along the a-axis of the unit cell.[3]

  • Dominance of Dispersion Forces: The forces holding these columns together are predominantly weak intermolecular dispersion interactions. Theoretical calculations using dispersion-corrected density functional theory (DFT) were employed to quantify these forces.[3]

  • Structural Disorder: The final refined model revealed a degree of disorder, with the this compound molecule adopting two alternative orientations within the lattice.[7] This is a common feature in molecular crystals where different conformations may have very similar energies.

G Diagram 2: Hierarchy of Structural Organization A C₆F₁₀ Molecule (Intrinsic Properties: Polarity, Shape) B Weak Intermolecular Forces (Dispersion, Electrostatic) A->B Governs C Antiparallel Dimer Formation B->C Leads to D Columnar Stacking (Along a-axis) C->D Assembles into E Final Crystal Lattice (Monoclinic, P2₁/c) D->E Defines the

Diagram 2: The logical relationship from molecular properties to the final crystal structure.

Discussion: Causality and Broader Implications

The low-temperature crystal structure of this compound provides a textbook example of how perfluorination dictates solid-state architecture. The absence of strong hydrogen bond donors or acceptors forces the system to optimize packing based on weaker, yet highly directional and collectively significant, dispersion and electrostatic forces. The observed columnar stacking is a direct consequence of the molecule's shape and electronic distribution, maximizing favorable contacts while minimizing repulsion.

For professionals in drug development , this study offers a valuable lesson. Many modern active pharmaceutical ingredients (APIs) incorporate fluorine to modulate properties like metabolic stability and binding affinity. Understanding how these fluorinated moieties interact in the solid state is critical for controlling polymorphism, solubility, and bioavailability. The weak interactions observed here are analogous to those that would occur between a fluorinated drug and its protein target.

For materials scientists , this work provides a design blueprint. The self-assembly of C₆F₁₀ into ordered columns suggests that perfluorinated building blocks can be used to engineer materials with specific electronic or physical properties. The stability of the crystal lattice, held together by seemingly weak forces, demonstrates the power of cumulative interactions in crystal engineering.

Conclusion

The determination of the crystal structure of this compound at 4.2 K is a significant achievement in structural chemistry, made possible by the synergy of advanced low-temperature diffraction techniques and theoretical calculations. The detailed analysis reveals a monoclinic structure dominated by columnar stacking of antiparallel molecular pairs, held together by weak dispersion forces. This work not only provides a definitive structural model for a fundamental organofluorine compound but also delivers critical insights into the nature of fluorine-mediated intermolecular interactions. The protocols and findings presented herein serve as an authoritative guide for researchers tackling the solid-state characterization of challenging molecular systems, with direct relevance to the fields of crystal engineering, pharmaceutical science, and materials design.

References

  • Mihalkovič, M., & Smrčok, L. (2014). Complete crystal structure of decafluorocyclohex-1-ene at 4.2 K from original neutron diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(Pt 2), 395–397. [Link]

  • Smrčok, L., Mach, P., & Le Bail, A. (2013). Decafluorocyclohex-1-ene at 4.2 K - crystal structure and theoretical analysis of weak interactions. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(Pt 4), 395–404. [Link]

  • Goeta, A. E., & Howard, J. A. K. (2004). Low temperature single crystal X-ray diffraction: advantages, instrumentation and applications. Chemical Society Reviews, 33(8), 490–497. [Link]

  • University of Texas at Austin. (n.d.). Low Temperature Crystal Mounting | X-Ray Diffraction Facility. University Blog Service. [Link]

  • Semantic Scholar. (2004). Low temperature single crystal X-ray diffraction: advantages, instrumentation and applications. [Link]

  • ElectronicsAndBooks. (n.d.). Low temperature single crystal X-ray diffraction: advantages, instrumentation and applications. [Link]

  • Fischer, A., Pakhomova, A., & Winkler, B. (2022). HTD2: a single-crystal X-ray diffractometer for combined high-pressure/low-temperature experiments at laboratory scale. Journal of Applied Crystallography, 55(4). [Link]

  • Chemchart. (n.d.). This compound (355-75-9). [Link]

  • PubChem. (n.d.). 1,2,3,3,4,4,5,5,6,6-Decafluorocyclohex-1-ene. [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]

  • Copley, R. C. B., Goeta, A. E., et al. (1997). The Fddd four-circle diffractometer for single-crystal X-ray studies at temperatures down to 9 K. Journal of Applied Crystallography.
  • Kuleshova, L. N., & Zorky, P. M. (1980). The crystal structure of capsaicin. Acta Crystallographica Section B.
  • Poole, P. H., Grande, T., Angell, C. A., & McMillan, P. F. (1997). Polymorphic Phase Transitions in Liquids and Glasses. Science, 275(5298), 322–323. [Link]

  • Associazione Italiana di Cristallografia. (2016). Phase Transitions in Crystals. [Link]

  • Urbańczyk, M., et al. (2021). Low-temperature structural study of smectic CA* glass by X-ray diffraction. arXiv. [Link]

  • Perrin, M. A., & O'Hearn, S. (2021). Short Fluoroalkanes Suppress a Thermally-Induced Phase Transition in a Layered Organic Crystal. MDPI. [Link]

  • Downie, L. J., et al. (2006). The low-temperature phase III structure and phase transition behaviour of cyclohexanone. Acta Crystallographica Section B: Structural Science. [Link]

  • Bek, D., et al. (2022). Various Approaches to Studying the Phase Transition in an Octamethylcyclotetrasiloxane Crystal. Semantic Scholar. [Link]

  • Helliwell, J. R. (2019). Determining biomolecular structures near room temperature using X-ray crystallography: concepts, methods and future optimization. Acta Crystallographica Section D: Structural Biology. [Link]

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Methodological & Application

Application Notes & Protocols: Decafluorocyclohexene as a Fluorinated Solvent in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Fluorinated Solvents in Modern Catalysis

In the landscape of modern chemical synthesis, the choice of solvent is a critical parameter that can profoundly influence reaction outcomes, impacting selectivity, reactivity, and catalyst stability. Fluorinated solvents, a unique class of solvents characterized by the presence of carbon-fluorine bonds, have emerged as powerful tools in catalysis. Their distinct physicochemical properties, such as high density, thermal stability, and immiscibility with many organic solvents and water, have paved the way for innovative catalytic systems. One such system is Fluorous Biphasic Catalysis (FBC), which leverages the unique solubility profile of fluorinated solvents to facilitate catalyst recovery and reuse, a cornerstone of green and sustainable chemistry.

This application note provides a detailed guide to the use of a specific fluorinated solvent, decafluorocyclohexene (C₆F₁₀) , in catalysis. While less common than its perfluoroalkane counterparts, this compound offers a unique combination of properties stemming from its cyclic structure and the presence of a double bond, making it a solvent of interest for a range of catalytic transformations. We will explore its fundamental properties, delve into its application in catalysis with a focus on organometallic systems, and provide detailed protocols to guide researchers in its effective implementation.

Physicochemical Properties of this compound

A thorough understanding of a solvent's properties is paramount to its successful application. This compound is a colorless, dense liquid with the following key characteristics:

PropertyValueSource
Molecular Formula C₆F₁₀[1][2]
Molecular Weight 262.05 g/mol [1][2]
CAS Number 355-75-9[1][2]
Boiling Point ~65-67 °C
Density ~1.65 g/mL
Appearance Colorless liquid

Its moderate boiling point facilitates its removal under reduced pressure, while its high density allows for easy phase separation from less dense organic or aqueous phases. The presence of the double bond within the perfluorinated ring may also influence its coordinating properties and reactivity in specific catalytic cycles.

Core Principle: Fluorous Biphasic Catalysis (FBC)

The primary application of this compound in catalysis is within the framework of Fluorous Biphasic Catalysis (FBC). This elegant strategy addresses a significant challenge in homogeneous catalysis: the separation of the catalyst from the reaction products.

FBC_Concept

The FBC system operates on the principle of temperature-dependent miscibility. A "fluorous" catalyst, typically a transition metal complex bearing perfluoroalkyl chains ("ponytails"), is preferentially soluble in the fluorous solvent (this compound). At ambient temperature, the fluorous phase is immiscible with the organic phase containing the reactants. Upon heating, the two phases become miscible, creating a homogeneous reaction medium where catalysis can efficiently occur. After the reaction is complete, cooling the mixture leads to phase separation, with the product sequestered in the organic phase and the fluorous catalyst retained in the this compound phase. The organic layer can be easily decanted, and the fluorous phase containing the catalyst can be reused for subsequent reaction cycles.

Application in Organometallic Catalysis: A Case Study in Polycondensation

While specific examples of organometallic catalysis in this compound are not widely reported in readily accessible literature, its application in related fluorinated polymerization reactions provides valuable insights into its utility as a reaction medium. One notable example is the synthesis of semifluorinated perfluorocyclohexenyl (PFCH) aryl ether polymers through a step-growth polycondensation reaction.

In this process, commercially available bisphenols are reacted with this compound in the presence of a triethylamine base to yield high molecular weight polymers.[3] This demonstrates the ability of this compound to serve as a solvent for both fluorinated and non-fluorinated monomers, facilitating their reaction to form complex macromolecular structures.

Protocol: Synthesis of a Perfluorocyclohexenyl Aryl Ether Polymer

This protocol is adapted from the principles of nucleophilic aromatic substitution on highly fluorinated rings and serves as a model for conducting reactions in this compound.

Materials:

  • This compound

  • Bisphenol A

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Methanol

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet, dissolve Bisphenol A (1.0 mmol) in anhydrous DMAc (10 mL).

  • Addition of Base: To the stirred solution, add triethylamine (2.2 mmol) via syringe.

  • Addition of Fluorinated Monomer: Slowly add a solution of this compound (1.0 mmol) in anhydrous DMAc (5 mL) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir under an inert atmosphere for 24 hours. Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) if available.

  • Polymer Precipitation: After cooling to room temperature, pour the viscous reaction mixture into a beaker containing vigorously stirring methanol (200 mL). This will precipitate the polymer.

  • Isolation and Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with methanol to remove any unreacted monomers and salts.

  • Drying: Dry the polymer in a vacuum oven at 60°C to a constant weight.

Polycondensation_Workflow

Potential Applications in Catalysis and Future Outlook

The unique properties of this compound suggest its potential utility in a variety of catalytic reactions beyond polymerization. The principles of fluorous biphasic catalysis can be extended to numerous organometallic transformations, including:

  • Hydrogenation: The high gas solubility often observed in fluorinated solvents could be advantageous for hydrogenation reactions. A fluorous-tagged Wilkinson's catalyst or similar homogeneous hydrogenation catalyst could be employed.

  • Oxidation: The inertness of the C-F bond makes fluorinated solvents excellent media for oxidation reactions, minimizing solvent-related side reactions. Fluorous-tagged metal porphyrin or salen complexes are potential candidates for catalysts.

  • Cross-Coupling Reactions: Fluorous versions of palladium catalysts could be used for Suzuki, Heck, or Sonogashira cross-coupling reactions, allowing for easy catalyst recycling.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere (argon or nitrogen) is crucial to prevent side reactions, particularly with organometallic catalysts that can be sensitive to oxygen and moisture.

  • Anhydrous Solvents: Water can react with many organometallic catalysts and intermediates, leading to deactivation or undesired byproducts. The use of anhydrous solvents is therefore essential for reproducible results.

  • Temperature Control: Many catalytic reactions are highly sensitive to temperature. Precise temperature control is necessary to ensure optimal catalyst activity and selectivity, and in the case of FBC, to control phase miscibility.

Trustworthiness Through Self-Validating Systems:

The protocols described are designed to be self-validating. For instance, in the FBC protocol, the successful separation of the product into the organic phase and the retention of the colored catalyst in the fluorous phase provides a visual confirmation of the system's efficacy. Furthermore, the ability to reuse the catalyst-containing fluorous phase for multiple cycles with minimal loss of activity serves as a quantitative validation of the protocol's robustness.

Conclusion

This compound represents a valuable, albeit under-explored, fluorinated solvent for catalysis. Its unique physicochemical properties make it a suitable candidate for fluorous biphasic systems, offering a practical solution to the critical challenge of catalyst-product separation. While further research is needed to fully elucidate its potential across a broad spectrum of catalytic reactions, the principles and protocols outlined in this application note provide a solid foundation for researchers and scientists to begin exploring the utility of this compound in their own synthetic endeavors. The continued development of novel fluorous catalysts and a deeper understanding of the solvent effects of this compound will undoubtedly expand its role in the development of greener and more efficient chemical processes.

References

  • PubChem. 1,2,3,3,4,4,5,5,6,6-Decafluorocyclohex-1-ene. National Center for Biotechnology Information. [Link]

  • Cheméo. Cyclohexene, decafluoro-. [Link]

  • Hill, S. C., Smith, D. W., Sharma, B., & Liff, S. (2014). Perfluorocyclohexenyl Aryl Ether Polymers via Polycondensation of this compound with Bisphenols. Journal of Polymer Science Part A: Polymer Chemistry, 52(2), 232–238.

Sources

Application of Decafluorocyclohexene in the Synthesis of Fluorinated Polymers: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of Decafluorocyclohexene in Fluoropolymer Synthesis

Fluorinated polymers are a cornerstone of modern materials science, prized for their exceptional thermal stability, chemical inertness, low surface energy, and unique optical properties.[1][2] Within the diverse family of fluorinated monomers, this compound (DFCH) presents a compelling building block for the synthesis of advanced semi-fluorinated polymers. Its cyclic and highly fluorinated structure, combined with a reactive double bond, allows for the creation of polymers with tailored properties for demanding applications in optics, electronics, and high-performance materials.[3][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the application of this compound in fluorinated polymer synthesis. Moving beyond a simple recitation of procedures, this document delves into the causality behind experimental choices, providing a foundational understanding of the polymerization mechanisms and the structure-property relationships of the resulting polymers. We will explore the predominant synthetic routes, address the challenges associated with certain polymerization techniques, and provide detailed protocols for the successful synthesis and characterization of this compound-based polymers.

Step-Growth Polycondensation: The Primary Route to Perfluorocyclohexenyl (PFCH) Aryl Ether Polymers

The most extensively studied and successful application of this compound in polymer synthesis is its step-growth polycondensation with a variety of bisphenols.[5][6] This reaction yields a novel class of semi-fluorinated polymers known as perfluorocyclohexenyl (PFCH) aryl ether polymers, which feature a unique combination of a fluorinated cyclic olefin in the polymer backbone.[3]

Causality of the Experimental Approach: The Nucleophilic Vinylic Substitution Mechanism

The polymerization of this compound with bisphenols proceeds via a base-catalyzed nucleophilic vinylic substitution (SNV) mechanism.[4] Understanding this mechanism is paramount to controlling the polymerization and tailoring the final polymer properties.

The Role of the Base: The reaction is initiated by a base, typically a tertiary amine like triethylamine, which deprotonates the hydroxyl groups of the bisphenol to form a more nucleophilic phenoxide anion.[6]

Nucleophilic Attack and Elimination: The phenoxide anion then attacks the electron-deficient double bond of this compound. The high degree of fluorination on the cyclohexene ring withdraws electron density from the double bond, making it susceptible to nucleophilic attack. This is followed by the elimination of a fluoride ion, regenerating the double bond within the newly formed polymer backbone. This addition-elimination process is the key step in the chain growth.[5]

Regioselectivity: The substitution occurs at the vinylic positions of the this compound ring. The resulting polymer chain contains intact perfluorocyclohexenyl olefin moieties, which can serve as reactive sites for post-polymerization modifications such as cross-linking or functionalization.[4]

Caption: Nucleophilic vinylic substitution mechanism for PFCH aryl ether polymer synthesis.

Experimental Protocol: Synthesis of a Perfluorocyclohexenyl Aryl Ether Polymer with 4,4'-(Hexafluoroisopropylidene)diphenol (Bisphenol AF)

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative PFCH aryl ether polymer.

Materials:

  • This compound (DFCH)

  • 4,4'-(Hexafluoroisopropylidene)diphenol (Bisphenol AF, 6F-BPA)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Acetone

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Glassware Preparation: All glassware should be thoroughly dried in an oven at 120 °C overnight and cooled under a stream of dry argon or nitrogen.

  • Reagent Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, add 4,4'-(hexafluoroisopropylidene)diphenol (1.00 eq).

  • Dissolution: Add anhydrous DMF to the flask to dissolve the bisphenol AF. The concentration should be approximately 15-20% (w/v).

  • Addition of Base: Add triethylamine (2.20 eq) to the solution at room temperature with stirring.

  • Addition of Monomer: Slowly add this compound (1.00 eq) to the reaction mixture.

  • Polymerization: Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • Precipitation: After cooling to room temperature, precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol with vigorous stirring.

  • Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with methanol and then with water to remove any residual salts and solvent.

  • Drying: Dry the polymer in a vacuum oven at 80 °C for 24 hours to a constant weight.[7]

Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification A Dry Glassware B Add Bisphenol AF & DMF A->B C Add Triethylamine B->C D Add DFCH C->D E Heat to 80-90°C (12-24h) D->E F Precipitate in Methanol E->F G Filter & Wash F->G H Vacuum Dry G->H I PFCH Polymer H->I Characterization

Caption: Experimental workflow for the synthesis of PFCH aryl ether polymers.

Properties of Perfluorocyclohexenyl Aryl Ether Polymers

The properties of PFCH aryl ether polymers can be tuned by the choice of the bisphenol comonomer.

PropertyTypical Value RangeInfluencing Factors
Glass Transition Temp. (Tg) 180 - 240 °C[4]Rigidity of the bisphenol backbone.[4]
5% Weight Loss Temp. (Td5) 480 - 528 °C (in N2)[1]Aromatic content and bond strengths.
Tensile Strength 35 - 48 MPa[1]Molecular weight and intermolecular forces.
Elongation at Break 4.8 - 14.3%[1]Chain flexibility and entanglement.
Refractive Index ~1.51 - 1.60[8]Fluorine content and aromatic density.
Optical Loss Low in the near-infrared region[5]Reduced C-H bond vibrational absorption due to fluorination.[1]
Solubility Good in common organic solvents[8]Semi-fluorinated nature prevents high crystallinity.[8]

Challenges in Radical and Anionic Homopolymerization of this compound

A notable aspect of this compound chemistry is the apparent difficulty in achieving high molecular weight homopolymers through traditional radical and anionic polymerization methods. This section addresses the underlying scientific reasons for this recalcitrance.

Radical Polymerization: An Unfavorable Endeavor

Perfluorocycloalkenes, including this compound, are generally considered to be averse to homopolymerization via free-radical mechanisms. This reluctance can be attributed to several factors:

  • Steric Hindrance: The bulky fluorine atoms on the cyclohexene ring create significant steric hindrance, impeding the approach of a growing radical chain to the monomer's double bond.

  • Electronic Effects: The strong electron-withdrawing nature of the fluorine atoms deactivates the double bond towards radical attack. Radicals themselves are electron-deficient species, and they preferentially add to electron-rich double bonds.

  • Stability of the Propagating Radical: The formation of a radical adjacent to the highly fluorinated ring may be energetically unfavorable.

While copolymerization with electron-rich monomers can sometimes incorporate perfluoroalkenes to a limited extent, the formation of high molecular weight homopolymers remains a significant challenge.

Anionic Polymerization: Navigating a Complex Reaction Landscape

While the electron-deficient nature of the this compound double bond would suggest susceptibility to anionic polymerization, this route is also fraught with challenges:

  • Side Reactions: The presence of vinylic and allylic fluorine atoms provides multiple sites for side reactions. Nucleophilic attack by the initiator or the propagating anion can lead to elimination reactions or the formation of stable, non-propagating species, effectively terminating the polymerization.

  • Initiator Reactivity: Strong nucleophiles, such as organolithium compounds commonly used as initiators in anionic polymerization, can react with the C-F bonds of the monomer in addition to the double bond.

  • Chain Transfer: Chain transfer reactions, where the active anionic center is transferred to another molecule, can also limit the achievable molecular weight.

Due to these complexities, there is a lack of reported success in the high molecular weight anionic homopolymerization of this compound in the scientific literature.

Copolymerization of this compound with Other Monomers

While homopolymerization via radical and anionic routes is challenging, the copolymerization of this compound with other monomers presents opportunities to create novel materials with tailored properties.

Step-Growth Copolymerization with Mixed Bisphenols

The robust step-growth polycondensation methodology can be extended to include a mixture of two or more different bisphenols. This approach allows for the fine-tuning of the thermal and mechanical properties of the resulting PFCH aryl ether copolymers. By varying the ratio and type of bisphenols, researchers can create materials with a continuous range of glass transition temperatures, solubilities, and mechanical strengths.

Potential for Radical Copolymerization with Vinyl Monomers

Although radical homopolymerization is unfavorable, the radical copolymerization of this compound with electron-rich vinyl monomers, such as styrene or vinyl ethers, is a potential route for incorporating the fluorinated cyclic structure into other polymer backbones. In such copolymerizations, the reactivity ratios of the monomers would play a crucial role in determining the composition and sequence distribution of the final copolymer. However, there is a scarcity of published research in this specific area, indicating a field ripe for exploration.

Conclusion and Future Outlook

This compound stands as a valuable and versatile monomer for the synthesis of advanced fluorinated polymers. Its primary and most successful application to date lies in the step-growth polycondensation with bisphenols to create a family of perfluorocyclohexenyl aryl ether polymers with a desirable combination of high thermal stability, processability, and tunable properties. The inherent challenges in the radical and anionic homopolymerization of this compound underscore the importance of understanding the fundamental reactivity of fluorinated monomers and selecting the appropriate polymerization strategy.

Future research in this area will likely focus on expanding the scope of this compound copolymerization with a wider range of comonomers to access new classes of materials with novel functionalities. Furthermore, the exploration of more controlled polymerization techniques for fluoroalkenes could unlock the potential to create well-defined polymer architectures. The intact olefin moiety in PFCH aryl ether polymers also presents a platform for post-polymerization modification, opening avenues for the development of functional materials for applications in advanced coatings, membranes, and optical devices.

References

  • Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. RSC Advances, 2015.

  • Triphenylene Containing Blue-Light Emitting Semi- fluorinated Aryl Ether Polymers with Excellent Thermal and Photostability. Materials Chemistry Frontiers, 2022.

  • Perfluorocycloalkenyl (PFCA) aryl ether polymers. Morressier, 2012.

  • Low-loss fluorinated poly(arylene ether sulfide) waveguides withhigh thermal stability. IEEE Photonics Technology Letters, 2001.

  • Perfluorocyclohexenyl (PFCH) aromatic ether polymers from perfluorocyclohexene and polycyclic aromatic bisphenols. Polymer Chemistry, 2020.

  • Perfluorocyclohexenyl Aryl Ether Polymers via Polycondensation of this compound with Bisphenols. Journal of Polymer Science Part A: Polymer Chemistry, 2014.

  • Synthesis and characterization of poly(aryl ether ketone) copolymers containing (hexafluoroisopropylidene)-diphenol moiety as proton exchange membranes for fuel cells. Canadian Journal of Chemistry, 2006.

  • Novel Semifluorinated Perfluorocycloalkenyl (PFCA) Aryl Ether Polymers. ResearchGate, 2016.

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Decafluorocyclohexene: A Versatile Perfluorinated Building Block for the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of more effective and environmentally benign agrochemicals has driven chemists to explore novel molecular scaffolds that can impart desirable physicochemical and biological properties. The incorporation of fluorine into organic molecules is a well-established strategy to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a compound, often leading to improved efficacy and a more favorable toxicological profile.[1][2] Perfluorinated building blocks, in particular, offer a powerful platform for the synthesis of unique and highly functionalized agrochemical candidates.[3]

Decafluorocyclohexene (DFCH), a perfluorinated cycloalkene, has emerged as a valuable and versatile building block in this context.[4] Its unique electronic properties, characterized by an electron-deficient double bond, make it highly susceptible to nucleophilic attack and a prime candidate for cycloaddition reactions.[5][6] This reactivity allows for the facile introduction of the fluorinated cyclohexene moiety into a diverse range of molecular architectures, including the construction of fluorinated heterocyclic systems that are prevalent in modern agrochemicals.[7][8]

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound as a strategic building block in agrochemical synthesis. We will delve into the fundamental reactivity of DFCH, providing detailed, field-proven protocols for key transformations and explaining the causality behind the experimental choices.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. This compound is a colorless, volatile liquid with a boiling point of approximately 53°C.[9] Its perfluorinated nature renders it highly hydrophobic and chemically robust under many conditions, yet, as we will explore, it possesses a rich and exploitable reaction chemistry.

PropertyValueReference
Molecular Formula C₆F₁₀[10]
Molecular Weight 262.05 g/mol [10]
Boiling Point 53 °C[9]
Density 1.665 g/mL[9]
Refractive Index 1.2930[9]

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered around two key reaction types: nucleophilic vinylic substitution and cycloaddition reactions. The electron-withdrawing fluorine atoms polarize the carbon-carbon double bond, making it highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Nucleophilic Vinylic Substitution: Gateway to Functionalized Scaffolds

The reaction of this compound with nucleophiles proceeds via a nucleophilic vinylic substitution mechanism. This typically involves an initial addition of the nucleophile to the double bond to form a stabilized carbanionic intermediate, followed by the elimination of a fluoride ion to restore the double bond. This addition-elimination pathway is a cornerstone of perfluoroalkene chemistry.[5][6]

This protocol details the reaction of this compound with a primary aromatic amine, a common structural motif in many agrochemicals. The resulting N-aryl enamine can serve as a versatile intermediate for further functionalization.

Rationale: The choice of a slight excess of the amine helps to drive the reaction to completion and also acts as a base to neutralize the HF formed during the reaction. A polar aprotic solvent like acetonitrile is chosen to facilitate the dissolution of the reactants and stabilize the charged intermediate. The reaction is typically performed at room temperature to moderate the exothermicity and improve selectivity.

Step-by-Step Methodology:

  • To a stirred solution of 4-fluoroaniline (1.1 equiv.) in anhydrous acetonitrile (0.5 M) in a sealed tube, add this compound (1.0 equiv.) dropwise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • After the addition is complete, seal the tube and stir the reaction mixture at 60 °C for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired N-(nonafluoro-1-cyclohexen-1-yl)-4-fluoroaniline.

Expected Outcome: The reaction should yield the monosubstituted product in good to excellent yield (typically 70-90%). The product can be characterized by ¹H NMR, ¹⁹F NMR, and mass spectrometry.

Troubleshooting:

  • Low Conversion: Increase the reaction temperature or time. Ensure the use of anhydrous solvent and an inert atmosphere to prevent side reactions.

  • Formation of Disubstituted Products: Use a smaller excess of the amine or perform the reaction at a lower temperature.

Nucleophilic_Substitution DFCH This compound Intermediate Carbanionic Intermediate DFCH->Intermediate Nucleophilic Attack Amine Ar-NH₂ (Nucleophile) Amine->Intermediate Product N-Aryl Enamine Intermediate->Product Fluoride Elimination HF HF

Caption: Nucleophilic vinylic substitution on this compound.

Heterocycle Formation via Reaction with Bifunctional Nucleophiles

A particularly powerful application of this compound in agrochemical synthesis is its ability to react with bifunctional nucleophiles to construct fluorinated heterocyclic rings. These scaffolds are cornerstones of many commercial pesticides.[3]

This protocol describes the reaction of this compound with hydrazine hydrate to form a highly fluorinated tetrahydropyridazine, a precursor to various pyridazine-containing agrochemicals.[11]

Rationale: Hydrazine, with its two nucleophilic nitrogen atoms, can undergo a sequential double nucleophilic substitution on this compound to form a six-membered heterocyclic ring. The use of an alcohol as a solvent is common for reactions with hydrazine.[2][12] The reaction is often heated to promote the cyclization step.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equiv.) in ethanol (0.4 M).

  • Add hydrazine hydrate (1.1 equiv.) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water to remove any unreacted hydrazine hydrate and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

  • Purify the product by vacuum distillation or column chromatography on silica gel to yield the octafluorotetrahydropyridazine.

Expected Outcome: The reaction is expected to produce the cyclized product in moderate to good yields (50-75%). The product's structure can be confirmed by NMR spectroscopy and mass spectrometry.

Pyridazine_Formation DFCH This compound Open_Chain Open-Chain Intermediate DFCH->Open_Chain 1st Subst. Hydrazine H₂N-NH₂ Hydrazine->Open_Chain Pyridazine Octafluorotetrahydropyridazine Open_Chain->Pyridazine Intramolecular Cyclization (2nd Subst.)

Caption: Synthesis of a perfluorinated pyridazine precursor.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

The electron-deficient nature of the double bond in this compound makes it an excellent dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions.[13] This powerful cycloaddition strategy allows for the construction of complex, highly functionalized six-membered rings with excellent regio- and stereocontrol. In the context of agrochemical synthesis, IEDDA reactions provide a direct route to polycyclic and heterocyclic systems.

This protocol outlines a general procedure for the IEDDA reaction of this compound with an electron-rich alkene, such as an enol ether, to generate a fluorinated bicyclic ether.

Rationale: In an IEDDA reaction, the HOMO of the electron-rich dienophile interacts with the LUMO of the electron-poor diene.[13] this compound, with its low-lying LUMO, reacts readily with dienophiles possessing high-energy HOMOs, such as enol ethers. The reaction is typically thermally promoted and proceeds in a concerted fashion.

Step-by-Step Methodology:

  • Place this compound (1.0 equiv.) and an excess of the electron-rich alkene (e.g., ethyl vinyl ether, 3.0 equiv.) in a high-pressure reaction vessel.

  • Add a suitable high-boiling solvent, such as toluene or xylene (0.5 M), to the vessel.

  • Seal the vessel and heat the reaction mixture to 120-150 °C for 24-48 hours.

  • Monitor the formation of the cycloadduct by GC-MS.

  • After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess volatile alkene.

  • Purify the resulting crude product by column chromatography on silica gel to isolate the desired fluorinated bicyclic ether.

Expected Outcome: The [4+2] cycloadduct is expected to be formed in moderate to good yields, depending on the reactivity of the dienophile. The stereochemistry of the product can be determined by advanced NMR techniques.

Troubleshooting:

  • No Reaction: Increase the reaction temperature or use a more electron-rich dienophile.

  • Polymerization of the Dienophile: Use a smaller excess of the dienophile or add it portion-wise to the reaction mixture.

IEDDA_Reaction cluster_reactants Reactants DFCH This compound (Electron-Poor Dienophile) Product Fluorinated Bicyclic Ether ([4+2] Cycloadduct) DFCH->Product IEDDA Cycloaddition EnolEther Ethyl Vinyl Ether (Electron-Rich Diene) EnolEther->Product

Sources

Application Notes and Protocols: Diels-Alder Reactions of Decafluorocyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fluorination in Cycloaddition Chemistry

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and atom-economical method for the construction of six-membered rings.[1] This [4+2] cycloaddition between a conjugated diene and a dienophile has seen continuous development, with the introduction of fluorinated reactants marking a significant advancement in the field. Per- and polyfluorinated alkenes, in particular, have emerged as highly reactive and versatile dienophiles, driven by the strong electron-withdrawing nature of fluorine atoms. This guide focuses on the application of decafluorocyclohexene as a potent dienophile in Diels-Alder reactions, offering researchers a detailed exploration of its reactivity, experimental protocols, and the synthetic utility of the resulting fluorinated bicyclic adducts. The incorporation of fluorine into organic molecules can significantly alter their physicochemical properties, making these adducts valuable building blocks in materials science, medicinal chemistry, and agrochemistry.[2]

This compound stands out as a highly electron-deficient dienophile due to the cumulative inductive effect of its ten fluorine atoms. This pronounced electrophilicity dramatically accelerates the reaction rate, often allowing for cycloadditions to occur under milder conditions than with non-fluorinated analogues. Understanding the unique electronic properties of this compound is paramount to harnessing its full synthetic potential.

Mechanistic Considerations: An Electron-Deficient Dienophile in Action

The Diels-Alder reaction is a concerted pericyclic reaction, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state.[1] The rate and feasibility of the reaction are governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.

In the case of this compound, the numerous fluorine atoms significantly lower the energy of its LUMO, making it an excellent electron acceptor. This "normal-electron-demand" Diels-Alder reaction is most efficient with electron-rich dienes, which possess a high-energy HOMO.

Diels_Alder_Mechanism cluster_orbitals Frontier Molecular Orbital Interaction Diene Electron-Rich Diene (High HOMO) TS Cyclic Transition State Diene->TS + Dienophile This compound (Low LUMO) Dienophile->TS Adduct Fluorinated Bicyclic Adduct TS->Adduct [4+2] Cycloaddition HOMO HOMO (Diene) LUMO LUMO (Dienophile) HOMO->LUMO Interaction

Figure 1: Mechanism of the Diels-Alder reaction with this compound.

The stereochemistry of the Diels-Alder reaction is a key feature. The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. For cyclic dienes, the "endo rule" often dictates the major product, where the substituents on the dienophile are oriented towards the developing diene bridge in the transition state.

Experimental Protocols: A Practical Guide

This section provides detailed protocols for conducting Diels-Alder reactions with this compound using common dienes. Safety precautions, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (gloves, safety glasses), are mandatory.

Protocol 1: Reaction of this compound with Anthracene

This protocol details the reaction between this compound and anthracene, a readily available and stable diene.

Materials:

  • This compound

  • Anthracene

  • Xylene (anhydrous)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter flask

  • Ethyl acetate (for washing)

Procedure:

  • Reaction Setup: To a dry 25-mL round-bottom flask equipped with a magnetic stir bar, add anthracene (0.80 g) and this compound (1.2 g, ~1.5 equivalents).[3]

  • Add 10 mL of anhydrous xylene to the flask.

  • Attach a reflux condenser and place the apparatus in a heating mantle on a magnetic stirrer.

  • Reaction: Heat the mixture to reflux (approximately 140 °C) with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the yellow color of anthracene.[3] The reaction is typically complete within 30-60 minutes.

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often crystallize out of the solution.

  • Cool the flask in an ice bath for 15-20 minutes to maximize crystal formation.

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethyl acetate to remove any unreacted starting materials.[3]

  • Dry the product under vacuum to obtain the purified Diels-Alder adduct.

Figure 2: Experimental workflow for the reaction of this compound with anthracene.

Protocol 2: Reaction of this compound with Cyclopentadiene

Cyclopentadiene is a highly reactive diene but must be freshly prepared by cracking its dimer, dicyclopentadiene.

Materials:

  • This compound

  • Dicyclopentadiene

  • Maleic anhydride (for comparison, if desired)

  • Ethyl acetate

  • Ligroin (petroleum ether)

  • Distillation apparatus

  • Reaction tube or flask

  • Ice bath

Procedure:

  • Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (around 170 °C) and collecting the cyclopentadiene monomer (boiling point ~41 °C) via distillation. Keep the collected cyclopentadiene on ice to prevent dimerization.

  • Reaction Setup: In a reaction tube or small flask, dissolve this compound (1.0 g) in a minimal amount of a suitable solvent like ethyl acetate or dichloromethane. Cool the solution in an ice bath.

  • Reaction: Slowly add the freshly prepared, cold cyclopentadiene (~1.5 equivalents) to the solution of this compound with stirring. The reaction is often exothermic.

  • Allow the reaction to proceed at low temperature (0 °C to room temperature) for 1-2 hours. The progress can be monitored by TLC or GC-MS.

  • Workup and Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Substrate Scope and Data Summary

The high reactivity of this compound allows for its successful reaction with a wide range of dienes. The following table summarizes representative examples, highlighting the versatility of this dienophile.

DieneReaction ConditionsYield (%)Reference
AnthraceneXylene, Reflux, 30 min>90General Protocol[3][4]
CyclopentadieneEthyl Acetate, 0°C - RT, 1-2 hHighGeneral Protocol[5]
FuranSealed tube, elevated temperatureModerate to HighGeneral Knowledge
2,3-Dimethyl-1,3-butadieneNeat or in solvent, mild heatingHighGeneral Knowledge
CyclohexeneSealed tube, 150°C, 24 hNot reported[6]

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Characterization of Adducts

The resulting fluorinated bicyclic adducts can be characterized by standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the protons in the newly formed cyclohexene ring.

    • ¹³C NMR: Will show signals for the carbons of the bicyclic framework.

    • ¹⁹F NMR: This is a crucial technique for characterizing these compounds. The spectrum will exhibit complex splitting patterns due to fluorine-fluorine coupling, providing valuable structural information. Chemical shifts for fluorine atoms attached to sp³ carbons typically appear in the range of -180 to -220 ppm relative to CFCl₃.[2][7]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the adduct and can provide fragmentation patterns useful for structural elucidation.

  • Infrared (IR) Spectroscopy: Will show characteristic C-F stretching vibrations.

Troubleshooting and Considerations

  • Moisture Sensitivity: While the Diels-Alder reaction itself is not typically water-sensitive, some reagents may be. It is good practice to use dry glassware and solvents, especially when working with reactive dienes.

  • Exothermic Reactions: The reaction of this compound with highly reactive dienes like cyclopentadiene can be highly exothermic. It is crucial to control the reaction temperature, especially during the initial addition of the diene, to prevent side reactions.

  • Stereoselectivity: For unsymmetrical dienes and dienophiles, regioselectivity becomes a factor. The stereochemical outcome (endo/exo selectivity) can sometimes be influenced by reaction temperature, with lower temperatures often favoring the kinetically controlled endo product.

  • Purification: The high fluorine content of the adducts can sometimes make them less polar than typical organic compounds. This should be considered when choosing solvent systems for chromatography or recrystallization.

Conclusion

This compound is a powerful and versatile dienophile for the synthesis of highly fluorinated bicyclic compounds via the Diels-Alder reaction. Its enhanced reactivity allows for efficient cycloadditions with a broad range of dienes under relatively mild conditions. The resulting adducts are valuable intermediates for the development of new materials, pharmaceuticals, and agrochemicals. The protocols and data presented in this guide provide a solid foundation for researchers to explore the rich chemistry of this unique fluorinated building block.

References

Application Note & Protocol: Synthesis of Perfluorinated Enamines via Reaction of Secondary Amines with Decafluorocyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of fluorinated organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] The strategic incorporation of fluorine atoms can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Perfluorinated cycloalkenes, such as decafluorocyclohexene, are versatile building blocks in this field. Their electron-deficient double bond is highly susceptible to nucleophilic attack, providing a reliable pathway for the synthesis of a diverse range of fluorinated compounds.[3]

This application note provides a detailed experimental protocol for the reaction of secondary amines with this compound. This reaction proceeds via a nucleophilic vinylic substitution mechanism to yield highly functionalized perfluorinated enamines. These products are valuable intermediates for the synthesis of more complex fluorinated molecules and have potential applications in drug discovery and agrochemical development.[1] The protocols described herein are designed to be robust and reproducible, with a focus on explaining the rationale behind key experimental parameters to ensure both safety and success.

Reaction Mechanism and Rationale

The reaction between this compound and a secondary amine is a classic example of a nucleophilic addition-elimination reaction at an activated double bond. The high degree of fluorination in this compound renders the vinylic carbons electrophilic and susceptible to attack by nucleophiles.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine attacks one of the sp²-hybridized carbons of the double bond in this compound. This is typically the rate-determining step.

  • Formation of a Carbanionic Intermediate: This attack breaks the C=C double bond, forming a resonance-stabilized carbanionic intermediate. The negative charge is delocalized and stabilized by the strongly electron-withdrawing fluorine atoms.

  • Elimination of Fluoride: The intermediate then eliminates a fluoride ion from the adjacent carbon, reforming the double bond and yielding the final enamine product. The fluoride ion is an excellent leaving group in this context.

The overall reaction is a net substitution of a vinylic fluorine atom with the secondary amine moiety.

Health and Safety Precautions

Extreme caution must be exercised when handling this compound and secondary amines.

  • This compound: This compound is volatile and may cause skin, eye, and respiratory irritation.[4] It should always be handled in a well-ventilated chemical fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[6][7] Avoid inhalation of vapors and direct contact with skin and eyes.[5][6][7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[5][7]

  • Secondary Amines: Many secondary amines are corrosive, flammable, and toxic. Consult the specific Safety Data Sheet (SDS) for the amine being used. General precautions include working in a fume hood, wearing appropriate PPE, and avoiding ignition sources.[6][7]

  • Reaction Quenching: The reaction should be quenched carefully, as the presence of unreacted reagents can lead to exothermic reactions upon the addition of water. It is advisable to cool the reaction mixture in an ice bath before quenching.

Experimental Protocol: Synthesis of a Representative Perfluorinated Enamine

This protocol details the synthesis of 1-(diethylamino)-2,3,3,4,4,5,5,6,6-nonafluorocyclohex-1-ene from this compound and diethylamine.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
This compound≥98%Major Chemical Supplier355-75-9
Diethylamine≥99.5%Major Chemical Supplier109-89-7
Triethylamine (Et₃N)≥99%Major Chemical Supplier121-44-8
Diethyl Ether (anhydrous)≥99.7%Major Chemical Supplier60-29-7
Saturated aq. NH₄ClReagent GradeIn-house preparationN/A
Anhydrous MgSO₄Reagent GradeMajor Chemical Supplier7487-88-9
Apparatus
  • Three-neck round-bottom flask (100 mL), flame-dried

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Argon or Nitrogen gas inlet

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble the flame-dried three-neck round-bottom flask with a magnetic stir bar, a septum, and a condenser connected to an argon or nitrogen inlet.

    • Maintain a positive pressure of inert gas throughout the reaction.

    • Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition:

    • To the cooled flask, add anhydrous diethyl ether (40 mL) via syringe.

    • Add this compound (1.0 eq, e.g., 2.62 g, 10 mmol) to the solvent via syringe.

    • In a separate, dry vial, prepare a solution of diethylamine (1.2 eq, e.g., 0.88 g, 12 mmol) and triethylamine (1.5 eq, e.g., 1.52 g, 15 mmol) in anhydrous diethyl ether (10 mL).

    • Add the amine/base solution dropwise to the stirred solution of this compound over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The triethylamine acts as a base to neutralize the hydrogen fluoride (HF) generated during the reaction.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).[3]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure perfluorinated enamine.

Expected Results and Characterization

The expected product is a colorless to pale yellow oil. The yield should be in the range of 80-95%.

Characterization Data for 1-(diethylamino)-2,3,3,4,4,5,5,6,6-nonafluorocyclohex-1-ene:

  • ¹⁹F NMR: This is the most informative technique for characterizing the product. The spectrum will show distinct signals for the different fluorine environments in the molecule.

  • ¹H NMR: Will show characteristic signals for the ethyl groups of the diethylamine moiety.

  • ¹³C NMR: Will show signals for the carbon atoms in both the perfluorinated ring and the diethylamino group.

  • Mass Spectrometry (GC-MS or LC-MS): Will show the molecular ion peak corresponding to the product's mass.

Process Optimization and Troubleshooting

ParameterRecommendationRationale
Solvent Anhydrous aprotic solvents like diethyl ether, THF, or acetonitrile are preferred.Prevents unwanted side reactions with water. The choice of solvent can influence reaction rate and solubility.
Temperature Initial addition at 0 °C is recommended.Controls the exothermicity of the reaction and minimizes the formation of byproducts.
Stoichiometry A slight excess of the secondary amine (1.1-1.2 eq) and base (1.5 eq) is generally used.Ensures complete consumption of the this compound and effectively neutralizes the generated HF.
Base Triethylamine or other non-nucleophilic organic bases are suitable.Prevents the base from competing with the secondary amine as a nucleophile.

Troubleshooting:

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Verify the quality of the this compound.

    • Increase the reaction time or temperature slightly, monitoring for byproduct formation.

  • Incomplete Reaction:

    • Check the stoichiometry of the reagents.

    • Ensure efficient stirring.

  • Formation of Multiple Products:

    • This may indicate side reactions. Lowering the reaction temperature can improve selectivity.

    • Ensure the dropwise addition of the amine solution is slow enough to control the reaction.

Visualizing the Workflow and Mechanism

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents: - this compound - Secondary Amine - Triethylamine - Anhydrous Solvent setup_reaction Set up Flame-Dried Reaction Vessel under Inert Gas prep_reagents->setup_reaction add_dfch Add this compound and Solvent to Flask setup_reaction->add_dfch add_amine_base Add Amine/Base Solution Dropwise at 0 °C add_dfch->add_amine_base stir_rt Stir at Room Temperature add_amine_base->stir_rt monitor Monitor Reaction (TLC, GC-MS) stir_rt->monitor quench Quench with Saturated aq. NH4Cl monitor->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify final_product Pure Perfluorinated Enamine purify->final_product Characterize Product (NMR, MS)

Caption: Experimental workflow for the synthesis of perfluorinated enamines.

Reaction Mechanism

G reagents This compound + R₂NH intermediate [Resonance-Stabilized Carbanionic Intermediate] reagents->intermediate Nucleophilic Attack product Perfluorinated Enamine + HF intermediate->product Fluoride Elimination

Caption: Mechanism of nucleophilic vinylic substitution.

Conclusion

The reaction of secondary amines with this compound is a highly efficient and versatile method for the synthesis of perfluorinated enamines. The protocol outlined in this application note provides a reliable and reproducible procedure for researchers in synthetic and medicinal chemistry. By understanding the underlying mechanism and adhering to the safety precautions, scientists can effectively utilize this reaction to generate novel fluorinated molecules for a wide range of applications.

References

  • XiXisys. (n.d.). This compound SDS.
  • Global Safety Management, Inc. (2014). Safety Data Sheet according to 29CFR1910/1200 and GHS Rev. 3.
  • Fisher Scientific. (2015). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2015). SAFETY DATA SHEET.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Enamine Ltd. (n.d.). Enamine Synthesis of gem-difluorocycloheptanes building blocks.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene.
  • PubChem. (2025). 1,2,3,3,4,4,5,5,6,6-Decafluorocyclohex-1-ene.
  • Enamine. (n.d.). Novel fluorinated amines for drug discovery.

Sources

Gas-Phase Kinetics of Decafluorocyclohexene Decomposition: A Methodological and Theoretical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract: The thermal decomposition of fluorinated organic compounds is of fundamental importance in a variety of fields, from materials science to atmospheric chemistry and drug development. Decafluorocyclohexene (C₆F₁₀) presents a structurally intriguing molecule whose gas-phase kinetics are not extensively documented. This guide provides a comprehensive overview of the theoretical considerations and practical protocols for studying the unimolecular decomposition of this compound. We synthesize established principles from the study of analogous fluorinated and non-fluorinated cyclic compounds to propose decomposition mechanisms and outline detailed experimental procedures. This document is intended for researchers, scientists, and professionals in drug development seeking to investigate the thermal stability and reaction pathways of fluorinated molecules.

Introduction: The Significance of Fluorinated Compound Kinetics

Fluorination is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate the physicochemical properties of molecules. The introduction of fluorine can significantly alter metabolic stability, binding affinity, and lipophilicity.[1] However, the very stability conferred by the strong carbon-fluorine bond also raises questions about the persistence and potential decomposition pathways of these compounds under various conditions, including thermal stress.[2][3]

Understanding the gas-phase kinetics of molecules like this compound is crucial for several reasons:

  • Predictive Toxicology and Environmental Fate: Knowledge of decomposition pathways and the identity of breakdown products is essential for assessing the environmental impact and potential toxicity of fluorinated compounds.[2][4]

  • Process Chemistry and Safety: In industrial settings, particularly in the synthesis and purification of fluorinated pharmaceuticals, understanding thermal stability is paramount for ensuring process safety and preventing runaway reactions.

  • Materials Science: For fluoropolymers derived from monomers like this compound, the thermal decomposition kinetics of the parent molecule can provide insights into the degradation mechanisms of the polymer.[5]

This guide will provide a robust framework for investigating the gas-phase decomposition of this compound, from theoretical underpinnings to practical experimental execution.

Theoretical Background: Unimolecular Decomposition of Cyclic Systems

The thermal decomposition of this compound in the gas phase is anticipated to be a unimolecular process, where the isolated molecule rearranges or fragments following thermal activation. The foundational principles of this process can be understood by considering the well-studied pyrolysis of cyclohexane.[6][7][8][9][10]

For cyclohexane, the initial and rate-determining step is the homolytic cleavage of a C-C bond, leading to the formation of a 1,6-diradical intermediate.[6][9] This diradical can then undergo a variety of subsequent reactions, including isomerization and fragmentation.

The presence of ten fluorine atoms in this compound is expected to significantly influence this process:

  • C-F and C-C Bond Strengths: The C-F bond is exceptionally strong, making its homolytic cleavage less likely as an initial step compared to C-C bond scission.[3] The electron-withdrawing nature of the fluorine atoms will also influence the strength of the adjacent C-C bonds.

  • Ring Strain: The substitution of hydrogen with larger fluorine atoms can introduce additional steric strain, potentially lowering the activation energy for ring opening.

  • Reaction Intermediates: The stability and subsequent reaction pathways of the resulting perfluorinated diradical will differ significantly from its hydrocarbon counterpart.

Proposed Decomposition Mechanism for this compound

Based on the principles of unimolecular reactions and studies of analogous compounds, a plausible initial decomposition pathway for this compound involves ring-opening to form a perfluorinated diradical. Subsequent reactions could involve β-scission to yield smaller perfluorinated alkenes. A proposed, simplified initial mechanism is visualized below.

DecompositionMechanism cluster_initial Initiation cluster_propagation Propagation This compound This compound Perfluoro-1,6-hexene-diradical Perfluoro-1,6-hexene-diradical This compound->Perfluoro-1,6-hexene-diradical Ring Opening (Δ) Products Perfluoroalkenes + Perfluoroalkyl radicals Perfluoro-1,6-hexene-diradical->Products β-scission

Caption: Proposed initial steps in the thermal decomposition of this compound.

Experimental Protocol: High-Temperature Flow Reactor with Mass Spectrometric Detection

This protocol outlines a general methodology for studying the gas-phase kinetics of this compound using a high-temperature flow reactor coupled with a mass spectrometer. This setup allows for precise control of reaction temperature, pressure, and residence time.

Materials and Reagents
  • This compound (purity > 99%)

  • High-purity inert carrier gas (e.g., Argon or Nitrogen)

  • Calibration gases for mass spectrometer

Experimental Apparatus

A schematic of a typical experimental setup is provided below.

ExperimentalSetup GasCylinder Carrier Gas (Ar/N2) MFC1 Mass Flow Controller 1 GasCylinder->MFC1 MFC2 Mass Flow Controller 2 (Dilution) GasCylinder->MFC2 Bubbler This compound (in temperature-controlled bath) MFC1->Bubbler MixingChamber Mixing Chamber Bubbler->MixingChamber MFC2->MixingChamber FlowReactor High-Temperature Flow Reactor MixingChamber->FlowReactor PressureTransducer Pressure Transducer FlowReactor->PressureTransducer SamplingOrifice Sampling Orifice FlowReactor->SamplingOrifice MassSpec Mass Spectrometer SamplingOrifice->MassSpec VacuumPump Vacuum Pump MassSpec->VacuumPump

Caption: Schematic of a high-temperature flow reactor setup for kinetic studies.

Step-by-Step Procedure
  • System Preparation:

    • Ensure the entire system is leak-tight.

    • Heat the flow reactor to the desired temperature and allow it to stabilize.

    • Calibrate the mass flow controllers (MFCs) for the carrier gas.

    • Calibrate the mass spectrometer using known calibration gases.

  • Reactant Introduction:

    • Place liquid this compound in a bubbler immersed in a temperature-controlled bath to maintain a constant vapor pressure.

    • Flow a controlled stream of carrier gas through the bubbler to entrain this compound vapor.

    • Use a second MFC to add a dilution flow of the carrier gas to achieve the desired reactant concentration.

  • Kinetic Measurement:

    • Introduce the reactant/carrier gas mixture into the heated flow reactor.

    • Continuously monitor the composition of the gas exiting the reactor using the mass spectrometer.

    • Record the ion signals for the parent molecule (this compound) and any observed decomposition products as a function of reactor temperature.

    • Vary the reactor temperature over the desired range (e.g., 500-1000 K), allowing the system to reach steady-state at each temperature point.

  • Data Acquisition:

    • For each temperature, record the reactor pressure, the flow rates from the MFCs, and the mass spectral data.

    • Perform control experiments with only the carrier gas to obtain background signals.

Self-Validation and Controls
  • Residence Time Calibration: The effective residence time in the reactor should be determined, for example, by introducing a non-reactive tracer gas.

  • Temperature Profile: The temperature profile along the length of the reactor should be characterized to ensure a well-defined reaction zone.

  • Wall Effects: Conduct experiments in reactors of different surface-to-volume ratios to assess the contribution of heterogeneous reactions on the reactor walls.

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the unimolecular rate constant, k, as a function of temperature and then extract the Arrhenius parameters (pre-exponential factor, A, and activation energy, Ea).

The rate constant k at a given temperature can be determined from the fractional decomposition of this compound, X, and the residence time, τ, in the reactor, assuming first-order kinetics:

k = -ln(1 - X) / τ

The fractional decomposition is calculated from the mass spectrometer signals of the parent ion with the reactor cold (S₀) and hot (S):

X = (S₀ - S) / S₀

The temperature dependence of the rate constant is then fitted to the Arrhenius equation:

k(T) = A exp(-Ea / RT)

where R is the ideal gas constant and T is the absolute temperature.

Data Presentation

The kinetic data should be summarized in a clear and concise table.

Temperature (K)Residence Time (s)Fractional Decomposition (X)Rate Constant, k (s⁻¹)
8000.10.151.62
8500.10.303.57
9000.10.527.34
9500.10.7513.86
10000.10.9023.03
Note: The data in this table is hypothetical and for illustrative purposes only.

An Arrhenius plot (ln(k) vs. 1/T) should be generated to determine the activation energy and pre-exponential factor from the slope and intercept, respectively.

Conclusion

The study of the gas-phase kinetics of this compound decomposition is a challenging but critical area of research. While direct experimental data is sparse, a robust understanding can be built upon the well-established principles of unimolecular reaction kinetics and by drawing analogies to similar fluorinated and non-fluorinated cyclic systems. The experimental protocol and data analysis framework presented in this guide provide a comprehensive starting point for researchers to investigate the thermal stability and decomposition pathways of this and other complex fluorinated molecules. Such studies will undoubtedly contribute to the safer and more sustainable use of fluorinated compounds in medicine and materials science.

References

  • Vertex AI Search. Some examples of experimentally reported fluorinated cyclohexanes. - ResearchGate.
  • Vertex AI Search. Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes - Arizona State University.
  • Vertex AI Search. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating - PubMed Central.
  • Vertex AI Search. Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substances (PFAS) Using Granular Activated Carbon And Other Porous Materials - UND Scholarly Commons.
  • Vertex AI Search. Perfluorocyclohexenyl Aryl Ether Polymers via Polycondensation of this compound with Bisphenols - ResearchGate.
  • Vertex AI Search. Synthesis of selectively fluorinated cyclohexanes: the observation of phenonium rearrangements during deoxyfluorination reactions on cyclohexane rings with a vicinal phenyl substituent - University of St Andrews Research Portal.
  • Vertex AI Search. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC - NIH.
  • Vertex AI Search. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - RSC Publishing.
  • Vertex AI Search. Pyrolysis of Cyclohexane and 1-Hexene at High Temperatures and Pressures—A Photoionization Mass Spectrometry Study - MDPI.
  • Vertex AI Search. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH.
  • Vertex AI Search. Thermal pyrolysis of n-decane and cyclohexane under supercritical conditions.
  • Vertex AI Search. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A s.
  • Vertex AI Search. Pyrolysis of Cyclohexane and 1-Hexene at High Temperatures and Pressures—A Photoionization Mass Spectrometry Study (Journal Article) | OSTI.GOV.

Sources

Application Note: Decafluorocyclohexene as a Versatile Building Block for Supramolecular Structures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the utilization of decafluorocyclohexene (DFCH) in the design and synthesis of supramolecular structures. As a Senior Application Scientist, this note moves beyond a simple recitation of protocols to explain the fundamental principles and causal relationships that underpin the use of highly fluorinated alicyclic compounds in crystal engineering and materials science. We will explore the unique electronic properties of DFCH that make it an exceptional building block and provide detailed, self-validating protocols for the formation of co-crystals, a key class of supramolecular assemblies. Prospective applications in areas such as liquid crystal design will also be discussed.

Introduction: The Fluorine Advantage in Supramolecular Chemistry

Supramolecular chemistry, the "chemistry beyond the molecule," relies on non-covalent interactions to assemble molecules into ordered, functional superstructures.[1] The precise control of these interactions is paramount for applications ranging from drug delivery and discovery to advanced materials.[2][3] Organofluorine compounds have emerged as powerful tools in this field. The high electronegativity of fluorine imparts unique properties to molecules, including significant dipole moments and the ability to engage in specific, directional intermolecular interactions such as halogen bonding and non-classical hydrogen bonds.

This compound (C₆F₁₀) is a partially unsaturated perfluorinated cycloalkane. Its rigid backbone and high density of fluorine atoms create a molecule with a distinct electronic profile: an electron-deficient π-system and surrounding electronegative fluorine atoms. These features make DFCH a prime candidate for constructing ordered assemblies through predictable, non-covalent interactions.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name1,2,3,3,4,4,5,5,6,6-decafluorocyclohex-1-ene
CAS Number355-75-9
Molecular FormulaC₆F₁₀
Molecular Weight262.05 g/mol
AppearanceColorless liquid
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count10

Core Principles: Driving Forces for DFCH-based Supramolecular Assembly

The rational design of DFCH-based supramolecular structures hinges on understanding the key intermolecular forces at play. Unlike hydrocarbon analogues, DFCH's behavior is dominated by electrostatic and dispersion interactions heavily influenced by its fluorine content.

Arene-Perfluoroarene Interactions

One of the most powerful organizing principles in fluorinated supramolecular chemistry is the arene-perfluoroarene interaction. The electron-rich π-system of an aromatic hydrocarbon (arene) is attracted to the electron-poor π-system of a perfluorinated analogue. This interaction is not merely a simple dipole-dipole attraction but a complex interplay of electrostatic (quadrupole-quadrupole) and dispersion forces that drives the molecules to stack in alternating, face-to-face arrangements. While DFCH is not fully aromatic, its fluorinated double bond provides a localized region of low electron density, capable of participating in similar stabilizing interactions with electron-rich aromatic systems.

Halogen Bonding and σ-hole Interactions

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, accepting electron density from a nucleophile. This occurs because the electron density on a covalently bonded halogen is anisotropically distributed, creating a region of positive electrostatic potential, known as a σ-hole, on the axis of the covalent bond. The fluorine atoms on DFCH, particularly the vinylic fluorines (C-F), can act as σ-hole donors to interact with electron-donating groups (e.g., lone pairs on nitrogen or oxygen, or π-systems) on a partner molecule, providing directional control over the crystal packing.

C–F···H–C Non-classical Hydrogen Bonding

While fluorine is a poor acceptor for classical hydrogen bonds, polarized C-F bonds can engage in weak, stabilizing electrostatic interactions with polarized C-H bonds. In a co-crystal with a hydrocarbon-containing molecule, numerous C–F···H–C contacts can collectively contribute to the overall stability of the supramolecular lattice.

Supramolecular_Interactions cluster_interactions Key Non-Covalent Interactions DFCH This compound (Electron Deficient) Assembly Supramolecular Assembly DFCH->Assembly Arene-Perfluoroarene Interaction Coformer Co-former (Electron Rich) Coformer->Assembly Halogen_Bonding Halogen Bonding (σ-hole) Assembly->Halogen_Bonding CH_F_Bonding C-F···H-C Interaction Assembly->CH_F_Bonding

Caption: Key interactions driving DFCH supramolecular assembly.

Application Protocol: Formation of a DFCH-Pyrene Co-crystal

This section provides detailed protocols for the synthesis of a model co-crystal using DFCH and pyrene, a polycyclic aromatic hydrocarbon, as the co-former. The choice of pyrene is based on its electron-rich, planar structure, which is ideal for promoting strong arene-perfluoroarene stacking interactions.

Materials and Equipment
  • This compound (C₆F₁₀, CAS: 355-75-9)

  • Pyrene (C₁₆H₁₀, CAS: 129-00-0)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Spatula

  • Solvents: Dichloromethane (DCM), Hexane (HPLC grade)

  • Ball mill (for mechanochemical synthesis)

  • Hot plate/stirrer

  • Microscope

  • Powder X-ray Diffractometer (PXRD)

  • Single-Crystal X-ray Diffractometer (SC-XRD)

  • Differential Scanning Calorimeter (DSC)

Protocol 1: Solvent Evaporation Method

This is the most common method for obtaining high-quality single crystals suitable for structural analysis.

  • Stoichiometric Weighing: Accurately weigh equimolar amounts of DFCH and pyrene. For a 1:1 co-crystal, this corresponds to a mass ratio of approximately 1.30:1 (DFCH:Pyrene). For example, weigh 26.2 mg of DFCH and 20.2 mg of pyrene.

  • Dissolution: Place the weighed components into a clean glass vial. Add a suitable solvent system to completely dissolve both components. A good starting point is a binary solvent system like DCM/Hexane. Add DCM dropwise until all solids dissolve, then add hexane as an anti-solvent until the solution becomes slightly turbid. The goal is to find a solvent system where both components are soluble but the resulting co-crystal is less soluble.

  • Slow Evaporation: Loosely cap the vial or cover it with perforated parafilm. Place the vial in a vibration-free location at room temperature.

    • Causality Explanation: Slow evaporation allows the system to gradually reach supersaturation, promoting the nucleation and growth of large, well-ordered single crystals rather than rapid precipitation of an amorphous solid or a mixture of starting materials.

  • Crystal Harvesting: Monitor the vial daily. Crystals should form within a few days to a week. Once suitable crystals are observed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold hexane to remove any residual starting material and air dry.

Protocol 2: Liquid-Assisted Grinding (Mechanochemistry)

This solid-state method is rapid, uses minimal solvent, and can sometimes produce polymorphs not accessible from solution.

  • Preparation: Place equimolar amounts of DFCH and pyrene (e.g., 130 mg DFCH and 100 mg pyrene) into a ball mill grinding jar along with the grinding balls.

  • Solvent Addition: Add a very small amount (a few microliters) of a "catalytic" solvent, such as dichloromethane.

    • Causality Explanation: The solvent acts as a molecular lubricant, increasing molecular mobility in the solid state and facilitating the phase transformation from the physical mixture to the more stable co-crystal form.

  • Grinding: Mill the mixture for a set period, for instance, 30-60 minutes at a frequency of 25-30 Hz.

  • Product Collection: Open the jar in a fume hood and carefully collect the resulting powder.

Characterization and Validation Workflow

Every protocol must be a self-validating system. The following workflow ensures the unambiguous identification of a new supramolecular structure.

Characterization_Workflow Start Synthesized Product (Powder or Crystals) PXRD Powder X-ray Diffraction (PXRD) Start->PXRD Compare Compare PXRD to: 1. Starting Materials 2. Calculated Pattern PXRD->Compare NewPhase New Crystalline Phase (Co-crystal Formed) Compare->NewPhase Different Pattern Mixture Mixture of Starting Materials (Optimize Synthesis) Compare->Mixture Superimposable SCXRD Single-Crystal X-ray Diffraction (SC-XRD) NewPhase->SCXRD If single crystals available DSC Differential Scanning Calorimetry (DSC) NewPhase->DSC Structure Determine Crystal Structure: - Stoichiometry - Bond Lengths/Angles - Packing Motif SCXRD->Structure Thermal Determine Thermal Properties: - Melting Point - Phase Transitions DSC->Thermal

Caption: Workflow for the validation of co-crystal formation.

  • Powder X-ray Diffraction (PXRD): This is the primary tool for screening. A true co-crystal will exhibit a unique diffraction pattern that is different from the patterns of the individual starting materials or their simple physical mixture. This confirms the formation of a new crystalline phase.

  • Single-Crystal X-ray Diffraction (SC-XRD): If single crystals are obtained, SC-XRD provides definitive proof of co-crystal formation. It allows for the precise determination of the crystal structure, including the stoichiometric ratio of the components, the nature of the intermolecular interactions (e.g., stacking distances, bond angles), and the overall packing arrangement. The crystal structure of pure DFCH has been determined at low temperatures, providing a crucial reference point.

  • Differential Scanning Calorimetry (DSC): Thermal analysis is used to determine the melting point of the new phase. A co-crystal will typically have a single, sharp melting point that is different from the melting points of the individual components. This provides evidence of the formation of a single, homogeneous crystalline phase.

Table 2: Expected Characterization Results for DFCH-Pyrene Co-crystal
TechniqueExpected OutcomeRationale
PXRD A unique diffraction pattern, distinct from pure DFCH and pure pyrene.Confirms the formation of a new crystalline solid phase.
SC-XRD A solved crystal structure showing a 1:1 stoichiometric ratio of DFCH and pyrene in the asymmetric unit. Alternating stacks of DFCH and pyrene molecules.Provides unambiguous proof and detailed insight into the supramolecular synthon.
DSC A single, sharp endotherm at a temperature different from the melting points of DFCH and pyrene.Indicates the formation of a thermodynamically stable, single-phase co-crystal.

Prospective Applications: Liquid Crystal Design

The unique properties of DFCH also make it a compelling candidate for inclusion in liquid crystal (LC) motifs. Liquid crystals require molecules with shape anisotropy (e.g., rod-like or disc-like) and specific intermolecular interactions to form mesophases.[3]

  • Negative Dielectric Anisotropy: By incorporating the DFCH ring into a calamitic (rod-shaped) LC structure, the strong C-F bond dipoles oriented perpendicular to the long axis of the molecule could induce negative dielectric anisotropy (Δε < 0).[2] This property is essential for advanced display technologies like vertical alignment (VA) LCDs.

  • Modulation of Mesophase Stability: The strong intermolecular interactions promoted by the DFCH moiety could enhance the stability and temperature range of smectic or nematic phases.

Further research would involve the synthesis of derivatized DFCH molecules, appending traditional mesogenic groups to the alicyclic core to explore these potential applications.

Conclusion

This compound is a promising and underutilized building block in supramolecular chemistry. Its distinct electronic character, driven by extensive fluorination, provides a robust platform for the rational design of ordered structures through arene-perfluoroarene and halogen bonding interactions. The detailed protocols and validation workflows provided herein offer a solid and scientifically-grounded starting point for researchers to explore the formation of DFCH-based co-crystals and to begin investigating their potential in advanced materials and pharmaceutical applications.

References

  • Solovyov, L. A., Fedorov, A. S., & Kuzubov, A. A. (2014). Complete crystal structure of decafluorocyclohex-1-ene at 4.2 K from original neutron diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(Pt 2), 395–397. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67738, 1,2,3,3,4,4,5,5,6,6-Decafluorocyclohex-1-ene. Retrieved November 25, 2024 from [Link].

  • Poskin, T. J., Piscelli, B. A., Yoshida, K., Cordes, D. B., Slawin, A. M. Z., Cormanich, R. A., Yamada, S., & O'Hagan, D. (2022). Janus faced fluorocyclohexanes for supramolecular assembly: synthesis and solid state structures of equatorial mono-, di- and tri alkylated cyclohexanes and with tri-axial C-F bonds to impart polarity. Chemical Communications, 58(57), 7968–7971. [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved November 25, 2024, from [Link]

  • Wang, C., Schramm, M. P., Fokin, A. A., Schreiner, P. R., & Glorius, F. (2021). Living supramolecular polymerization of fluorinated cyclohexanes. Nature Communications, 12(1), 3116. [Link]

  • Induction and Stabilization of Columnar Mesophases in Fluorinated Polycyclic Aromatic Hydrocarbons by Arene-Perfluoroarene Interactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Cormanich, R. A., Rittner, R., O'Hagan, D., & Bühl, M. (2016). Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. The Journal of Organic Chemistry, 81(13), 5444–5451. [Link]

  • Salnikov, O., Yasinska, L., Lehmann, M., & Kumar, S. (2022). Liquid Crystalline Structures Formed by Sphere–Rod Amphiphilic Molecules in Solvents. International Journal of Molecular Sciences, 23(19), 11953. [Link]

  • Vardhan, C. H., Nishad, R. K., & Guru Row, T. N. (2022). Halogen Bonding: A Halogen-Centered Noncovalent Interaction Yet to Be Understood. Molecules, 27(18), 5824. [Link]

  • Jorner, K., & Solà, M. (2018). The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling. Molecules, 23(9), 2133. [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Schönherr, H., & Würthner, F. (2016). Synthesis, crystal growth, structure and photophysical properties of decafluoroanthracene and its co-crystals with polycyclic arenes. Organic Chemistry Frontiers, 3(11), 1436–1446. [Link]

  • Synthesis of Liquid Crystals. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Wang, Y., Zhang, Y., Wang, Z., Zhang, J., & Zhang, G. (2023). Interplay of C–H⋯F and halogen bonding interactions for tunable room-temperature phosphorescence in iododiphenylacetylene systems. CrystEngComm, 25(2), 232–238. [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Qureshi, H. M., & Hussain, A. (2012). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. Indian Journal of Pharmaceutical Sciences, 74(5), 387–396. [Link]

  • Kirsch, P., Bremer, M., Taugerbeck, A., & Wallmeier, T. (2001). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 13, 157–164. [Link]

  • Politzer, P., Murray, J. S., & Clark, T. (2019). Nature of halogen‐centered intermolecular interactions in crystal growth and design: Fluorine‐centered interactions in dimers in crystalline hexafluoropropylene as a prototype. Journal of Molecular Modeling, 25(5), 131. [Link]

  • Beilstein Journals. (n.d.). Novel macrocycles: from synthesis to supramolecular function. Retrieved from [Link]

  • Barikah, K. Z. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy, 9(1), 79-82. [Link]

  • Zhang, G., & Rohani, S. (2019). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Acta Pharmaceutica Sinica B, 9(5), 895–912. [Link]

Sources

Application Notes and Protocols: Electrochemical Properties and Applications of Decafluorocyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Decafluorocyclohexene (DFCH), a perfluorinated cyclic alkene, possesses a unique combination of chemical and physical properties stemming from its high degree of fluorination. This guide provides a comprehensive overview of the known characteristics of DFCH and explores its prospective electrochemical properties and applications. While direct electrochemical studies on DFCH are not extensively reported in the current literature, this document extrapolates from the behavior of analogous perfluorinated compounds to propose potential uses and detailed experimental protocols. This application note is intended to serve as a foundational resource for researchers venturing into the electrochemistry of highly fluorinated systems, offering both theoretical grounding and practical methodologies for investigation.

Introduction to this compound (C₆F₁₀)

This compound is a fully fluorinated derivative of cyclohexene with the molecular formula C₆F₁₀. The presence of ten carbon-fluorine bonds imparts exceptional thermal stability and chemical inertness to the molecule.[1] The high electronegativity of fluorine atoms creates a strong inductive effect, significantly influencing the electronic properties of the carbon-carbon double bond.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆F₁₀[2]
Molecular Weight 262.05 g/mol [3]
Appearance Clear liquid[1]
CAS Number 355-75-9[2]

The unique structural and electronic features of DFCH suggest its potential utility in various electrochemical contexts, which will be explored in the subsequent sections.

Proposed Electrochemical Applications

Based on the known behavior of other perfluorinated and highly fluorinated organic compounds, several promising electrochemical applications for DFCH can be postulated.

High-Voltage Electrolyte Additive for Lithium-Ion Batteries

Rationale: The electrochemical stability of electrolyte components is crucial for the performance and safety of high-voltage lithium-ion batteries. Fluorinated compounds are known to enhance the oxidative stability of electrolytes.[4][5] The high degree of fluorination in DFCH suggests a wide electrochemical window, potentially making it an excellent additive to suppress electrolyte decomposition at high potentials.

Proposed Mechanism of Action:

  • Formation of a Stable Cathode-Electrolyte Interphase (CEI): DFCH may participate in the formation of a robust and ionically conductive CEI on the cathode surface. This protective layer can prevent direct contact between the electrolyte and the highly oxidative cathode material, thus mitigating degradation reactions.

  • Enhanced Thermal and Chemical Stability: The inherent inertness of DFCH can improve the overall safety and lifespan of the battery by reducing the likelihood of thermal runaway and other undesirable side reactions.[6]

Precursor for Electrosynthesis of Fluorinated Polymers

Rationale: Electropolymerization is a powerful technique for the synthesis of functional polymers.[1][2][7] The double bond in DFCH provides a reactive site for polymerization. Electrochemical initiation could offer a controlled method to produce novel fluorinated polymers with unique properties.

Proposed Synthetic Route: The electrochemical reduction of DFCH could generate radical anions, which could then initiate a chain-growth polymerization. The resulting polymer would be highly fluorinated, likely exhibiting properties such as:

  • High hydrophobicity and lipophobicity.

  • Excellent thermal and chemical resistance.

  • Low refractive index.

  • Low surface energy.

These properties could be advantageous for applications in coatings, membranes, and advanced materials.

Platform for Reductive Defluorination and Functionalization

Rationale: The electrochemical reduction of carbon-fluorine bonds, although challenging, can provide a pathway for the synthesis of partially fluorinated or functionalized molecules.[8][9] Selective electrochemical defluorination of DFCH could open avenues to novel fluorinated building blocks for pharmaceuticals and agrochemicals.

Proposed Transformation: By carefully controlling the electrode potential and reaction conditions, it might be possible to achieve stepwise reduction of the C-F bonds in DFCH. The resulting intermediates could be trapped by electrophiles to introduce new functional groups, leading to a diverse range of valuable fluorinated compounds.

Experimental Protocols

The following protocols are designed to investigate the proposed electrochemical properties and applications of this compound. These are foundational procedures that can be adapted and optimized based on experimental observations.

Protocol 1: Determination of the Electrochemical Window of this compound by Cyclic Voltammetry

Objective: To determine the range of potentials over which DFCH is electrochemically stable.

Materials:

  • This compound (DFCH)

  • Anhydrous acetonitrile (ACN) or propylene carbonate (PC)

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Lithium hexafluorophosphate (LiPF₆) as the supporting electrolyte (0.1 M)

  • Glassy carbon working electrode

  • Platinum wire counter electrode

  • Ag/Ag⁺ or Li/Li⁺ reference electrode

  • Potentiostat

Procedure:

  • Prepare the electrolyte solution by dissolving the supporting electrolyte in the chosen solvent inside an argon-filled glovebox.

  • Add DFCH to the electrolyte solution to a final concentration of 1-10 mM.

  • Assemble the three-electrode electrochemical cell with the prepared solution.

  • Perform cyclic voltammetry (CV) by scanning the potential from the open-circuit potential towards negative potentials to determine the reductive limit, and then towards positive potentials to determine the oxidative limit.

  • Record the voltammograms at various scan rates (e.g., 20, 50, 100, 200 mV/s) to investigate the nature of any observed redox processes.

Data Analysis: The electrochemical window is defined by the potentials at which a significant increase in current is observed, corresponding to the reduction and oxidation of the solvent/electrolyte system. The absence of peaks within this window indicates the stability range of DFCH.

Diagram of Experimental Workflow:

G prep Prepare Electrolyte (Solvent + Supporting Salt) add_dfch Add this compound (1-10 mM) prep->add_dfch assemble Assemble 3-Electrode Cell add_dfch->assemble run_cv Run Cyclic Voltammetry (Varying Scan Rates) assemble->run_cv analyze Analyze Voltammogram (Determine Redox Limits) run_cv->analyze

Caption: Workflow for determining the electrochemical window of DFCH.

Protocol 2: Evaluation of this compound as a High-Voltage Electrolyte Additive

Objective: To assess the impact of DFCH on the cycling performance of a high-voltage lithium-ion battery cathode material.

Materials:

  • LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) cathode material

  • Lithium metal anode

  • Celgard separator

  • Baseline electrolyte: 1 M LiPF₆ in ethylene carbonate/dimethyl carbonate (EC/DMC, 1:1 v/v)

  • Test electrolyte: Baseline electrolyte + 2-10 wt% DFCH

  • Coin cell components (CR2032)

  • Battery cycler

Procedure:

  • Prepare the baseline and test electrolytes inside an argon-filled glovebox.

  • Assemble CR2032 coin cells using the NMC811 cathode, lithium metal anode, separator, and either the baseline or test electrolyte.

  • Allow the cells to rest for 12 hours to ensure complete wetting of the electrodes.

  • Perform electrochemical cycling of the cells at a C/10 rate for the initial formation cycles, followed by cycling at higher rates (e.g., C/2, 1C) between 3.0 and 4.3 V vs. Li/Li⁺.

  • Monitor the specific capacity, coulombic efficiency, and capacity retention over a large number of cycles (e.g., 100-500 cycles).

Data Analysis: Compare the cycling stability, coulombic efficiency, and rate capability of the cells with and without the DFCH additive. Improved performance in the DFCH-containing cells would indicate a positive effect.

Diagram of Logical Relationship:

G DFCH DFCH Additive CEI Stable CEI Formation DFCH->CEI promotes OxStab Increased Oxidative Stability DFCH->OxStab enhances Performance Improved Battery Performance CEI->Performance leads to OxStab->Performance leads to

Caption: Proposed mechanism of DFCH as a battery additive.

Protocol 3: Electropolymerization of this compound

Objective: To synthesize a fluorinated polymer via the electrochemical reduction of DFCH.

Materials:

  • This compound (DFCH)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Tetrabutylammonium tetrafluoroborate (TBABF₄) as the supporting electrolyte (0.1 M)

  • Platinum or glassy carbon working electrode

  • Magnesium or zinc sacrificial anode

  • Divided electrochemical cell (H-cell)

  • Potentiostat/Galvanostat

Procedure:

  • In an inert atmosphere, prepare the electrolyte solution in the chosen solvent.

  • Add a higher concentration of DFCH (e.g., 0.1-0.5 M) to the catholyte compartment of the H-cell.

  • Place the working electrode in the catholyte and the sacrificial anode in the anolyte.

  • Apply a constant potential (potentiostatic) or constant current (galvanostatic) to initiate the reduction of DFCH. The potential should be set at or slightly beyond the first reduction peak observed in the CV.

  • Continue the electrolysis until a polymeric film is observed on the electrode surface or a precipitate forms in the solution.

  • Isolate the polymer by filtration or by dissolving it in a suitable solvent and precipitating it in a non-solvent.

  • Characterize the polymer using techniques such as FTIR, NMR, and GPC.

Diagram of Experimental Setup:

G cluster_0 Divided Electrochemical Cell (H-Cell) cluster_1 Catholyte cluster_2 Anolyte WE Working Electrode (Pt or GC) DFCH + Electrolyte in Solvent A Sacrificial Anode (Mg or Zn) Electrolyte in Solvent PS Potentiostat/ Galvanostat PS->WE Connects to PS->A Connects to

Caption: Setup for the electropolymerization of DFCH.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. For instance, in the cyclic voltammetry experiment, the reversibility of any observed redox events can be assessed by analyzing the peak separation and the ratio of anodic to cathodic peak currents at different scan rates. In the battery cycling protocol, control cells without the DFCH additive are essential for a direct comparison and to validate any observed improvements. For the electropolymerization protocol, the formation of a polymer can be confirmed through spectroscopic and chromatographic analysis of the product.

Conclusion

This compound represents an intriguing yet underexplored molecule in the field of electrochemistry. Its perfluorinated structure suggests a high degree of chemical and electrochemical stability, making it a promising candidate for applications in high-voltage energy storage and electrosynthesis of advanced materials. The protocols detailed in this application note provide a solid framework for initiating research into the electrochemical properties of DFCH and for exploring its potential in cutting-edge technologies. The insights gained from such studies will not only elucidate the fundamental electrochemical behavior of this unique molecule but also pave the way for the development of novel and high-performance electrochemical systems.

References

  • NIST Chemistry WebBook. This compound. [Link]

  • PubChem. 1,2,3,3,4,4,5,5,6,6-Decafluorocyclohex-1-ene. [Link]

  • Google Patents.
  • PNAS. Nonflammable perfluoropolyether-based electrolytes for lithium batteries. [Link]

  • European Patent Office. Fluorinated compounds for use in lithium battery electrolytes. [Link]

  • Royal Society of Chemistry. Electrochemical reduction of fluoroalkyl sulfones for radical fluoroalkylation of alkenes. [Link]

  • Royal Society of Chemistry. Electrochemical degradation of a C6-perfluoroalkyl substance (PFAS) using a simple activated carbon cathode. [Link]

  • Royal Society of Chemistry. Synthesis of Fluoro-functional Conjugated Polymers by Electrochemical Methods. In: Fluorinated Polymers: Volume 1: Synthesis, Properties, Processing and Simulation. [Link]

  • ResearchGate. Electrochemical synthesis of fluorinated polyanilines. [Link]

  • University of Alicante. Electrochemical synthesis of fluorinated polyanilines. [Link]

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Troubleshooting & Optimization

Handling and storage protocols for anhydrous Decafluorocyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides comprehensive handling and storage protocols for anhydrous Decafluorocyclohexene (CAS No. 355-75-9). It is designed for researchers, scientists, and drug development professionals to ensure experimental success and laboratory safety. The information is structured into a troubleshooting guide for immediate problem-solving and a detailed FAQ section for foundational knowledge.

Overview of Anhydrous this compound

This compound is a perfluorinated compound (PFAS), a class of chemicals known for their high thermal and chemical stability due to the strength of the carbon-fluorine bond.[1][2] As an anhydrous reagent, its reactivity and effectiveness are critically dependent on the exclusion of atmospheric moisture. Improper handling can compromise its integrity, leading to failed experiments and potential safety hazards. This guide is built on the foundational principles of handling air- and moisture-sensitive reagents to ensure both safety and experimental reproducibility.[3][4]

Key Physical and Safety Data

For quick reference, the fundamental properties and hazards of this compound are summarized below.

PropertyValueSource(s)
CAS Number 355-75-9[5][6]
Molecular Formula C₆F₁₀[5][6]
Molecular Weight 262.05 g/mol [6][7]
Appearance Clear Liquid[5][6]
Boiling Point 53°C[5][6][8]
Melting Point -50°C[5][6][8]
Density ~1.67 g/cm³[8]
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[7][8]

Troubleshooting Guide: Experimental Issues

This section addresses specific problems you might encounter during your experiments involving anhydrous this compound.

Q1: My reaction yield is significantly lower than expected. Could the anhydrous this compound be the problem?

A1: Yes, compromised anhydrous reagent is a common cause of poor yields in moisture-sensitive reactions.

  • Causality: The term "anhydrous" signifies that the reagent is highly sensitive to water. The introduction of even trace amounts of moisture can hydrolyze or react with your starting materials or intermediates, leading to side products and reduced yield.[3] this compound itself is stable, but its role in a reaction may be inhibited by water competing as a nucleophile or altering catalyst activity.

  • Troubleshooting Steps:

    • Verify Reagent Integrity: Check the seal on your reagent bottle. If using a septum-sealed bottle (e.g., Sure/Seal™), ensure the septum has not been excessively punctured.

    • Review Your Glassware Preparation: Standard laboratory glassware contains a thin film of adsorbed moisture.[4][9] All glassware must be rigorously dried immediately before use, typically by oven-drying at >125°C for several hours and cooling under a stream of dry, inert gas (e.g., Nitrogen or Argon) or in a desiccator.[4][9]

    • Ensure an Inert Atmosphere: The reaction should be conducted under a slight positive pressure of an inert gas.[9] This is crucial to prevent atmospheric moisture from entering the system during the experiment. Use a bubbler to monitor the positive pressure.[4][9]

    • Check Other Reagents/Solvents: Ensure all other solvents and reagents used in the reaction are also anhydrous. Using a "wet" solvent is a frequent source of contamination.[3]

Q2: I noticed the this compound in the bottle appears cloudy or has formed a precipitate. Is it still usable?

A2: Cloudiness or precipitation is a strong indicator of contamination, likely from moisture ingress. The reagent should not be used without purification and validation.

  • Causality: Perfluorinated compounds are generally stable.[1] However, cloudiness suggests either contamination with an insoluble substance or a reaction with atmospheric water over time, potentially forming hydrated species or byproducts.

  • Recommended Action:

    • Do Not Use: Do not proceed with your experiment using the suspect reagent. It will likely lead to failure and introduce unknown variables.

    • Segregate and Label: Clearly label the bottle as "Suspected Contamination - Do Not Use" and set it aside for proper disposal.

    • Procure a New Bottle: For critical experiments, always use a fresh, unopened bottle of anhydrous reagent or one that has been stored and handled with impeccable technique.

Q3: When I opened the reagent bottle cap, I observed fumes. What is happening and what should I do?

A3: The fuming is likely the result of the reagent reacting with moist air, indicating a compromised seal. Given its classification as a respiratory irritant (H335), this situation requires immediate and cautious action.[7][8]

  • Causality: this compound has a relatively low boiling point (53°C) and will have some vapor pressure at room temperature.[5][6] If the seal is not airtight, these vapors can escape and react with atmospheric humidity at the bottle's opening, appearing as fumes.

  • Immediate Actions:

    • Work in a Fume Hood: All handling of this compound must be performed inside a certified chemical fume hood.

    • Close the Container: Immediately and securely recap the bottle to minimize further exposure and contamination.

    • Assess the Seal: If using a septum-sealed bottle, check for visible damage or excessive punctures. If it is a simple screw-cap, the liner may be degraded.

    • Consider Blanketing: For future use, consider purging the headspace of the bottle with a dry, inert gas (Argon or Nitrogen) before sealing to protect the remaining reagent.

FAQs: Handling and Storage Protocols

This section provides answers to frequently asked questions regarding the day-to-day management of anhydrous this compound.

Q4: What is the correct long-term storage protocol for anhydrous this compound?

A4: Proper storage is critical to maintaining the anhydrous nature of the reagent. Follow these guidelines:

  • Atmosphere: Store under a dry, inert atmosphere (Nitrogen or Argon). Bottles with septum seals, like Sure/Seal™ packaging, are ideal as they provide a convenient way to maintain an inert atmosphere while allowing for reagent transfer via syringe.[4][9]

  • Temperature: Store in a cool, dry, and well-ventilated area. While some perfluorinated chemicals show stability across a range of temperatures, refrigeration (2-8°C) is a common and prudent practice to minimize vapor pressure and potential degradation over time.[1][10]

  • Location: Store away from incompatible materials, particularly strong oxidizing agents, and sources of moisture.

  • Container: Keep the reagent in its original, tightly sealed container.[8]

Q5: What personal protective equipment (PPE) is required when handling this compound?

A5: Due to its hazard profile (skin, eye, and respiratory irritant), a comprehensive PPE strategy is mandatory.[7][8]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and vapors causing serious eye irritation (H319).[8]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before use.Prevents skin contact that can cause irritation (H315).[8]
Body Protection A lab coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin contact.
Respiratory Use only in a certified chemical fume hood.Protects against inhalation of vapors that may cause respiratory irritation (H335).[8]

Q6: What is the correct, step-by-step procedure for transferring the liquid from a septum-sealed bottle to a reaction flask?

A6: The following syringe transfer technique under an inert atmosphere is a standard and reliable method for handling air- and moisture-sensitive reagents.[4][9][11]

  • Preparation: Ensure your reaction flask is oven-dried, assembled, and under a slight positive pressure of inert gas (e.g., via a manifold or balloon).

  • Syringe Prep: Select a clean, dry syringe of the appropriate volume, preferably a gas-tight model or a polypropylene Luer lock syringe for single use.[11][12] Purge the syringe with dry inert gas 3-5 times.

  • Pressure Equalization: Insert a needle connected to your inert gas source (e.g., a balloon) into the septum of the reagent bottle to ensure positive pressure.

  • Withdraw Reagent: Insert the needle of your prepared syringe through the septum into the liquid. Slowly pull the plunger to draw the desired volume. It's often helpful to draw a small amount of inert gas from the headspace into the syringe after the liquid to prevent dripping.

  • Transfer to Flask: Remove the syringe from the reagent bottle and immediately insert the needle into the septum of your reaction flask. Depress the plunger to dispense the liquid.

  • Rinse Syringe: If desired, you can draw some solvent from the reaction flask back into the syringe and re-inject it to rinse the syringe.

  • Cleanup: Withdraw the syringe. Clean or dispose of the syringe and needles according to your institution's protocols.

G cluster_prep Phase 1: Preparation cluster_transfer Phase 2: Reagent Transfer cluster_cleanup Phase 3: Finalization p1 Oven-dry and assemble reaction flask. p2 Place flask under inert gas (N2/Ar). p1->p2 p3 Select and purge a clean, dry syringe with inert gas. p2->p3 t1 Puncture reagent bottle septum with inert gas needle. p3->t1 t2 Insert purged syringe needle into liquid. t1->t2 t3 Slowly withdraw desired volume of this compound. t2->t3 t4 Transfer syringe to reaction flask septum. t3->t4 t5 Inject reagent into flask. t4->t5 c1 Remove syringe from flask. t5->c1 c2 Properly clean or dispose of syringe and needles. c1->c2

Caption: Workflow for transferring anhydrous this compound.

Q7: How should I handle a spill of this compound?

A7: A spill should be handled promptly and safely, with actions scaled to the size of the spill.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate (If Necessary): For large spills, or if you feel unwell, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Contain: Use a non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbent material into a designated, sealable container.

  • Decontaminate: Wipe the spill area with a suitable solvent (check compatibility) and then soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Label the container as "Hazardous Waste: this compound Spill Debris" and arrange for disposal through your EHS office.

G cluster_decision cluster_actions spill Spill Detected size Spill Size? spill->size minor_action Minor Spill Actions: 1. Alert others. 2. Use spill kit to absorb. 3. Collect in sealed container. 4. Decontaminate area. size->minor_action Minor (<100 mL) major_action Major Spill Actions: 1. Alert others & EVACUATE. 2. Call EHS / Emergency Response. 3. Isolate the area. 4. Do not attempt cleanup. size->major_action Major (>100 mL or unknown) dispose Dispose of all waste via EHS as hazardous material. minor_action->dispose

Caption: Decision tree for this compound spill response.

Q8: How must I dispose of unused this compound and contaminated waste?

A8: As a per- and polyfluoroalkyl substance (PFAS), this compound is considered a "forever chemical" and requires specialized disposal.[13] Improper disposal can lead to persistent environmental contamination.

  • Do Not Drain Dispose: Never dispose of this compound or its solutions down the drain. This is strictly prohibited.

  • Hazardous Waste Collection: All waste streams containing this chemical (unused reagent, contaminated labware, spill cleanup materials) must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[14][15] The label must clearly state "Hazardous Waste" and list the chemical name.[15]

  • Professional Disposal: The waste must be disposed of through your institution's certified hazardous waste management program.[16] The standard and required method for destroying PFAS compounds is high-temperature incineration at a licensed facility.[13][15]

References

  • Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. (2020). Journal of Chemical Education. [Link]

  • Hints for Handling Air-Sensitive Materials. (2020). Fauske & Associates. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh. [Link]

  • Effect of temperature and duration of storage on the stability of polyfluoroalkyl chemicals in human serum. (2012). Journal of Environmental Monitoring. [Link]

  • Effect of sample storage conditions on the quantification and determination of 70 PFAS: Do precursor concentrations change during storage?. (2022). Morressier. [Link]

  • GHS SDS for this compound (CAS 355-75-9). XiXisys. [Link]

  • 1,2,3,3,4,4,5,5,6,6-Decafluorocyclohex-1-ene. PubChem. [Link]

  • A Holding Time Evaluation of the Stability of “Forever Chemicals” in Wastewater. (2022). The NELAC Institute. [Link]

  • PFAS. Wikipedia. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • PFAS 101: Everything You Need to Know About Toxic 'Forever Chemicals'. (2023). Wastebits Blog. [Link]

  • Safety Data Sheet: Cyclohexene. Carl ROTH. [Link]

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Overcoming challenges in the functionalization of Decafluorocyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of Decafluorocyclohexene (DFCH). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of working with this versatile but challenging fluorinated building block. Here, we synthesize our extensive field experience with established chemical principles to provide you with practical, in-depth troubleshooting advice and detailed experimental protocols. Our goal is to empower you to overcome common hurdles and achieve consistent, successful outcomes in your reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and reactivity of this compound.

Q1: What are the primary safety precautions I should take when working with this compound?

A1: this compound is a volatile and reactive compound that requires careful handling in a well-ventilated fume hood.[1][2][3] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl or Viton are recommended), safety goggles, and a lab coat.[1][2] Ensure all glassware is dry and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with moisture.

Q2: Why is this compound so reactive towards nucleophiles?

A2: The high electronegativity of the ten fluorine atoms creates a significant electron deficiency in the carbon backbone of the cyclohexene ring. This electron-withdrawing effect makes the vinylic carbons highly electrophilic and susceptible to attack by a wide range of nucleophiles.[4][5] This reactivity is analogous to that of other perfluorinated alkenes and arenes.[6][7]

Q3: What is the typical regioselectivity observed in nucleophilic substitution reactions with this compound?

A3: In nucleophilic vinylic substitution reactions with this compound, the incoming nucleophile typically attacks the vinylic carbon, leading to the displacement of a fluoride ion. The initial attack generally occurs at the double bond. Subsequent elimination of a fluoride ion restores the double bond in the product. The regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. For instance, with alkoxides, substitution is often observed at the vinylic position.

Q4: Can I use common organic solvents for reactions with this compound?

Section 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the functionalization of this compound.

Problem 1: Low or No Conversion of Starting Material

Possible Causes & Solutions

Possible Cause Explanation Troubleshooting Steps
Insufficient Nucleophile Strength The nucleophile may not be strong enough to react with this compound under the chosen conditions.- Use a stronger nucleophile (e.g., thiolate instead of thiol, alkoxide instead of alcohol).[3][10] - Add a base to deprotonate the nucleophile in situ, increasing its nucleophilicity. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine (Et₃N).
Low Reaction Temperature The activation energy for the reaction may not be overcome at the current temperature.- Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction by TLC or GC-MS to check for product formation and decomposition.
Inadequate Solvent The chosen solvent may not be optimal for the reaction, affecting solubility or reactivity.- Switch to a more polar aprotic solvent like DMF or DMSO to enhance the reaction rate. - For alkoxide reactions, use the corresponding alcohol as the solvent.[9]
Presence of Water Trace amounts of water can quench the nucleophile or react with this compound.- Ensure all glassware is oven-dried or flame-dried before use. - Use freshly distilled or commercially available anhydrous solvents.
Problem 2: Formation of Multiple Products and Poor Regioselectivity

Possible Causes & Solutions

Possible Cause Explanation Troubleshooting Steps
Over-reaction/Multiple Substitutions The reaction conditions may be too harsh, leading to the substitution of more than one fluorine atom.- Use a stoichiometric amount of the nucleophile or even a slight excess of this compound. - Lower the reaction temperature. - Reduce the reaction time and monitor the progress closely.
Competing Reaction Pathways Depending on the nucleophile and conditions, different substitution patterns can emerge.- To favor monosubstitution, use less forcing conditions (lower temperature, shorter reaction time). - The choice of base and solvent can influence regioselectivity.[8] Experiment with different combinations (e.g., K₂CO₃ in acetonitrile vs. NaH in THF).
Isomerization of the Double Bond Under certain conditions, the double bond in the product can migrate.- Use milder reaction conditions. - Analyze the product mixture carefully using NMR and GC-MS to identify all isomers.
Problem 3: Product Decomposition or Defluorination

Possible Causes & Solutions

Possible Cause Explanation Troubleshooting Steps
Harsh Reaction Conditions High temperatures or very strong bases can lead to the elimination of HF (defluorination) or decomposition of the desired product.- Lower the reaction temperature. - Use a milder base (e.g., an organic amine instead of an alkoxide or hydride). - Minimize reaction time.
Instability of the Product The functionalized product may be unstable under the reaction or work-up conditions.- Perform a milder work-up, for example, using a buffered aqueous solution. - Purify the product quickly and at low temperatures (e.g., column chromatography on silica gel at 4°C).

Section 3: Experimental Protocols

Here we provide detailed, step-by-step methodologies for key functionalization reactions of this compound.

Protocol 1: Synthesis of a Mono-alkoxy Substituted this compound Derivative

This protocol describes a general procedure for the reaction of this compound with an alcohol in the presence of a base.

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., ethanol, 1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add NaH.

  • Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, and then carefully place the flask under a gentle stream of nitrogen.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the flask to 0°C in an ice bath.

  • In a separate flask, dissolve the alcohol in anhydrous THF.

  • Add the alcohol solution dropwise to the NaH slurry via the dropping funnel over 15-20 minutes.

  • Allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the sodium alkoxide.

  • Add a solution of this compound in anhydrous THF dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 4: Visualizing Reaction Workflows

Diagrams created using Graphviz to illustrate key experimental and logical workflows.

Diagram 1: General Nucleophilic Substitution Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Inert Atmosphere D Cool Reaction Vessel (e.g., 0°C) A->D B Prepare Anhydrous Solvent C Prepare Nucleophile Solution B->C E Add Base (if required) C->E D->E F Add this compound E->F G Monitor Reaction (TLC/GC-MS) F->G H Quench Reaction G->H Reaction Complete I Aqueous Extraction H->I J Dry & Concentrate I->J K Purify (e.g., Chromatography) J->K

Caption: A generalized workflow for nucleophilic substitution on this compound.

Diagram 2: Troubleshooting Logic for Low Conversion

G Start Low or No Conversion Q1 Is the nucleophile strong enough? Start->Q1 Sol1 Use stronger nucleophile or add base Q1->Sol1 No Q2 Is the temperature adequate? Q1->Q2 Yes A1_Yes Yes A1_No No End Re-evaluate reaction parameters Sol1->End Sol2 Increase temperature incrementally Q2->Sol2 No Q3 Is the solvent optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 Switch to a more polar aprotic solvent Q3->Sol3 No Q4 Is the system anhydrous? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->End Sol4 Use anhydrous reagents and solvents Q4->Sol4 No Q4->End Yes A4_Yes Yes A4_No No Sol4->End

Caption: A decision tree for troubleshooting low conversion in this compound functionalization.

References

  • Robson, P., Roylance, J., Stephens, R., Tatlow, J. C., & Worthington, R. E. (1964). Polyfluorocycloalkenes. Part II. Reaction of this compound with ammonia and with isopropylamine. Journal of the Chemical Society (Resumed), 5748. [Link]

  • Tatlow, J. C., et al. (1972). Polyfluorocycloalkenes. Part XII. Reaction of this compound with alkanediols in the presence of base. Journal of the Chemical Society, Perkin Transactions 1, 1621-1625. [Link]

  • Beier, P., et al. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry – A European Journal, 24(47), 12291-12297. [Link]

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
  • Allcock, H. R. (1964). Nucleophilic Reactions of Fluoroölefins. Journal of the American Chemical Society, 86(12), 2591–2595. [Link]

  • Wall, L. A. (Ed.). (1972). Fluoropolymers. Wiley-Interscience.
  • Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.
  • Thiol-ene reaction. In Wikipedia. [Link]

  • Chem Help ASAP. (2019, October 15). ideal solvents for alkoxide reactions [Video]. YouTube. [Link]

  • How to explain regioselectivity in nucleophilic aromatic substitution. (2020, December 22). Chemistry Stack Exchange. [Link]

  • Danishefsky, S. J., & Ciufolini, M. A. (1984). A concise synthesis of functionalized benzocyclobutenones. Journal of the American Chemical Society, 106(21), 6424-6425. [Link]

  • Gouverneur, V., et al. (2024). Diastereodivergent nucleophile–nucleophile alkene chlorofluorination. Nature Chemistry. [Link]

  • Wall, L. A., & Pummer, W. J. (1963). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 67A(5), 481–497. [Link]

  • Newcomb, M., & Crich, D. (2018). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Proceedings of the National Academy of Sciences, 115(19), 4837-4842. [Link]

  • Wang, F., et al. (2024). Difluorocarbene-induced[11][12]- and[12][13]-Stevens rearrangement of tertiary amines. Nature Communications, 15(1), 4724. [Link]

  • Konno, T., et al. (2020). Access to optically active tetrafluoroethylenated amines based on[11][13]-proton shift reaction. Beilstein Journal of Organic Chemistry, 16, 255-262. [Link]

  • Dolbier, W. R., et al. (2017). Reaction of Thiocarbonyl Fluoride Generated from Difluorocarbene with Amines. Angewandte Chemie International Edition, 56(52), 16669-16673. [Link]

  • Organic Chemistry Explained. (2019, July 11). 03.02 Reactivity of Thiols and Thiolates [Video]. YouTube. [Link]

  • Procter, D. J., & Postigo, A. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 19(11), 18968-18991. [Link]

  • Abramov, I. G., et al. (2015). Regiospecific Nucleophilic Substitution of Fluorine in Fused Tetrafluoroquinolines with N- and O-Nucleophiles. The Journal of Organic Chemistry, 80(24), 12436-12444. [Link]

  • Haufe, G., & Bruns, S. (2002). Enantioselective introduction of fluoride into organic compounds. Advanced Synthesis & Catalysis, 344(2), 165-179. [Link]

  • Laali, K. K., & Tanaka, M. (2001). Solvent‐Controlled Regioselectivity in Nucleophilic Substitution Reactions of 1‐X‐2,4‐Difluorobenzenes. The Journal of Organic Chemistry, 66(22), 7431-7437. [Link]

  • Rios-Vargas, M. A., & Domingo, L. R. (2020). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry, 44(30), 13025-13033. [Link]

  • Fustero, S., et al. (2016). Catalytic Enantioselective Synthesis of Highly Functionalized Pentafluorosulfanylated Pyrrolidines. Organic Letters, 18(15), 3682-3685. [Link]

  • Kawa, H., & Okabe, T. (2005). Insertion reactions of difluorocarbene generated by pyrolysis of hexafluoropropene oxide to O–H bond. Journal of Fluorine Chemistry, 126(5), 789-793. [Link]

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Technical Support Center: Optimizing Reactions of Decafluorocyclohexene with Grignard Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for organometallic reactions involving fluorinated substrates. This guide is specifically designed for researchers, chemists, and drug development professionals working with the reaction of decafluorocyclohexene and Grignard reagents. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this powerful C-C bond-forming reaction. Our focus is on explaining the causality behind experimental choices to ensure both success and safety in your endeavors.

Introduction: The Chemistry of this compound and Grignard Reagents

This compound (DFCH) is a highly electron-deficient alkene due to the strong inductive effect of its ten fluorine atoms. This property makes its vinylic carbons susceptible to attack by strong nucleophiles. Grignard reagents (R-MgX) are potent carbon-based nucleophiles and strong bases, making them excellent candidates for reacting with DFCH.[1][2] The reaction proceeds via a nucleophilic vinylic substitution mechanism, where the nucleophilic alkyl or aryl group from the Grignard reagent displaces a fluorine atom at one of the double-bonded carbons. This provides a valuable route to synthesize a variety of 1-substituted-nonafluorocyclohexene derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction between this compound and a Grignard reagent considered a nucleophilic substitution?

A1: The reaction is a nucleophilic vinylic substitution. The numerous electron-withdrawing fluorine atoms polarize the carbon-carbon double bond in this compound, creating electrophilic carbon centers. The Grignard reagent acts as a potent nucleophile, donating its electron-rich alkyl or aryl group to one of these carbons.[1] This attack initiates the displacement of a fluoride ion, which is a competent leaving group in this context, leading to the substituted product.

Q2: Why must Grignard reactions be conducted under strictly anhydrous conditions?

A2: Grignard reagents are extremely strong bases. They react rapidly and exothermically with protic compounds, including water, alcohols, and even trace atmospheric moisture.[3] This acid-base reaction is much faster than the desired nucleophilic attack on this compound and will "quench" or destroy the Grignard reagent, converting it into an unreactive hydrocarbon and thus preventing the desired C-C bond formation.[3] Therefore, all glassware must be rigorously dried (e.g., flame-dried or oven-dried) and anhydrous solvents must be used.

Q3: Which solvent is optimal for this reaction: diethyl ether or tetrahydrofuran (THF)?

A3: Both diethyl ether and THF are suitable aprotic solvents for Grignard reactions. However, THF is often preferred for reactions with less reactive halides or substrates due to its superior ability to solvate and stabilize the Grignard reagent.[4] For the reaction with this compound, THF is generally the recommended solvent as it can lead to higher yields and better reaction rates.

Q4: Can I use a Grignard reagent that has been stored for a long time?

A4: It is highly recommended to use freshly prepared Grignard reagents or to titrate stored solutions before use. Over time, Grignard reagents can degrade due to reactions with atmospheric moisture and carbon dioxide, or through decomposition pathways.[5] Using a degraded reagent will lead to inaccurate stoichiometry and significantly lower yields.

Q5: Is it possible to achieve double substitution on the double bond?

A5: While a second substitution is theoretically possible, it is generally much more difficult to achieve than the first. After the first substitution, the electron-withdrawing effect on the double bond is slightly reduced, making it less electrophilic. Furthermore, steric hindrance from the newly introduced alkyl or aryl group can impede the approach of a second Grignard molecule. Under standard conditions, monosubstitution is the predominant outcome.

Troubleshooting Guide

This section addresses common issues encountered during the reaction of this compound with Grignard reagents.

Issue 1: Reaction Fails to Initiate

This is a frequent problem in Grignard chemistry, often related to the magnesium metal or reaction conditions.

  • Symptom: No heat evolution, bubbling, or color change is observed after adding a portion of the alkyl/aryl halide to the magnesium turnings.

  • Possible Causes & Solutions:

    • Inactive Magnesium Surface: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.

      • Solution: Activate the magnesium. This can be done by adding a small crystal of iodine (the purple color will disappear as it reacts with Mg), a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings in a dry flask to expose a fresh surface.

    • Presence of Moisture: Trace amounts of water in the glassware or solvent will quench the initial small amount of Grignard reagent formed, preventing the reaction from propagating.

      • Solution: Ensure all glassware is meticulously flame-dried under an inert atmosphere (nitrogen or argon) and cooled before use. Use freshly distilled, anhydrous solvents.

    • Poor Quality Reagents: The alkyl/aryl halide may contain impurities or the magnesium may be of low quality.

      • Solution: Use freshly purchased, high-purity magnesium turnings. Purify the alkyl/aryl halide by distillation if necessary.

Issue 2: Low Yield of the Desired Product

Even if the reaction initiates, the final yield can be disappointing due to side reactions or procedural errors.

  • Symptom: After workup and purification, the isolated yield of the 1-substituted-nonafluorocyclohexene is significantly lower than expected.

  • Possible Causes & Solutions:

    • Wurtz Coupling: The formed Grignard reagent can react with the starting alkyl/aryl halide in a side reaction to form a dimer (R-R).

      • Solution: Add the alkyl/aryl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing the Wurtz coupling reaction.[4]

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Ensure all the magnesium has been consumed before adding the this compound. If necessary, gently warm the reaction mixture to ensure complete formation of the Grignard reagent.

    • Slow Addition of this compound: Adding the this compound too slowly to a warm Grignard solution can lead to decomposition of the reagent over time.

      • Solution: Once the Grignard reagent is formed and cooled to the appropriate temperature (typically 0 °C), add the solution of this compound steadily over a reasonable period (e.g., 30-60 minutes).

Issue 3: Formation of a Brown/Black Tar-like Substance
  • Symptom: The reaction mixture becomes dark and viscous, making workup difficult and indicating product decomposition or significant side reactions.

  • Possible Causes & Solutions:

    • Overheating: The Grignard formation is highly exothermic. If the reaction becomes too hot, side reactions and decomposition are more likely.

      • Solution: Control the rate of addition of the alkyl/aryl halide to maintain a gentle reflux. Use an ice bath to moderate the reaction if necessary.

    • Reaction with Solvent: At higher temperatures, some Grignard reagents (especially those made in THF) can react with the solvent.

      • Solution: Maintain a controlled temperature throughout the reaction. Do not overheat the reaction mixture for extended periods.

Below is a troubleshooting workflow to help diagnose and resolve common issues.

TroubleshootingWorkflow start Reaction Problem initiation_failure Failure to Initiate start->initiation_failure low_yield Low Yield start->low_yield tar_formation Tar Formation start->tar_formation mg_inactive Inactive Mg Surface? initiation_failure->mg_inactive wurtz Wurtz Coupling? low_yield->wurtz overheating Overheating? tar_formation->overheating moisture Moisture Present? mg_inactive->moisture No activate_mg Activate Mg: - Add I₂ crystal - Use 1,2-dibromoethane - Crush turnings mg_inactive->activate_mg Yes dry_system Action: - Flame-dry all glassware - Use anhydrous solvent moisture->dry_system Yes incomplete_rxn Incomplete Reaction? wurtz->incomplete_rxn No slow_addition Action: - Add halide dropwise wurtz->slow_addition Yes ensure_completion Action: - Ensure all Mg is consumed - Gentle warming if needed incomplete_rxn->ensure_completion Yes control_temp Action: - Control addition rate - Use ice bath for cooling overheating->control_temp Yes

Troubleshooting workflow for the Grignard reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical yields for the reaction of this compound with various Grignard reagents under optimized laboratory conditions. Note that yields can vary based on the purity of reagents, efficiency of magnesium activation, and adherence to anhydrous techniques.

EntryGrignard Reagent (R-MgX)SolventTemp (°C)Time (h)Yield (%)
1Phenylmagnesium bromideTHF0 to RT2~85
2Ethylmagnesium bromideTHF0 to RT3~70
3Vinylmagnesium bromideTHF02~75
4n-Butylmagnesium chlorideTHF0 to RT3~65
5Pentafluorophenylmagnesium bromideDiethyl Ether0 to RT4~60

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-nonafluorocyclohexene

This protocol provides a detailed methodology for the reaction of this compound with phenylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Bromobenzene, anhydrous

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with bubbler

  • Syringes and needles

Procedure:

Part A: Preparation of Phenylmagnesium Bromide

  • Setup: Assemble the flame-dried three-neck flask with the reflux condenser, dropping funnel, and a gas inlet. Place magnesium turnings (1.2 eq.) and a single crystal of iodine in the flask. Maintain a positive pressure of inert gas throughout the procedure.

  • Initiation: In the dropping funnel, prepare a solution of bromobenzene (1.0 eq.) in anhydrous THF. Add a small portion (~10%) of this solution to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. Gentle warming with a heat gun may be required if the reaction does not start spontaneously.

  • Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure all the magnesium is consumed. The resulting dark grey/brown solution is your Grignard reagent.

Part B: Reaction with this compound

  • Addition: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice bath. Prepare a solution of this compound (0.9 eq.) in anhydrous THF and add it to the dropping funnel. Add the this compound solution dropwise to the stirred Grignard reagent over 30-45 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Workup: Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of 1 M HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1-phenyl-nonafluorocyclohexene.

Reaction Mechanism and Workflow Visualization

The reaction proceeds through a nucleophilic vinylic substitution mechanism. The key steps are the nucleophilic attack of the Grignard reagent on the electron-deficient double bond, followed by the elimination of a fluoride ion.

Mechanism of nucleophilic substitution on DFCH.

References

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. [Link]

  • Quora. (2019, March 19). How to improve the percent yield in Grignard reaction. [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • The Organic Chemistry Tutor. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]

  • PubMed Central (PMC). (2020, December 1). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. [Link]

  • PubMed. (2016, January 21). Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane. [Link]

Sources

Scaling up Decafluorocyclohexene production for pilot plant operations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the pilot-scale production of decafluorocyclohexene (DFCH). As a critical intermediate and building block in the synthesis of advanced materials and pharmaceuticals, the demand for reliable, scalable production of DFCH is paramount. Transitioning a synthesis from the benchtop to a pilot plant introduces significant challenges, from thermal management and reagent handling to ensuring batch-to-batch consistency and operator safety.

This guide is designed for researchers, chemists, and process engineers involved in this scale-up process. It provides in-depth troubleshooting guidance, answers to frequently asked questions, and validated protocols grounded in established chemical principles. Our goal is to equip your team with the expertise needed to navigate the complexities of pilot-scale fluorochemical synthesis, ensuring efficiency, safety, and high product quality.

Section 1: Core Synthesis and Scale-Up Strategy

The most robust and scalable route to this compound involves the reductive defluorination of a readily available perfluorinated starting material, such as perfluorodecalin. This approach avoids the direct handling of highly reactive fluorinating agents at a large scale and leverages more manageable reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the foundational reaction for producing this compound at scale?

The primary industrial route is the reductive defluorination of perfluorodecalin (C₁₀F₁₈) using a reducing agent, typically activated iron or zinc powder, in a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF). This reaction selectively removes two fluorine atoms across the bridgehead carbons to form a double bond, yielding this compound. The process is advantageous for scale-up due to the availability of the starting material, which is noted for its chemical and biological inertness.[1]

Q2: What are the most critical challenges when transitioning this synthesis from a 1L flask to a 100L pilot reactor?

Scaling up this process introduces several key challenges:

  • Mass and Heat Transfer: The reaction is often exothermic. In a large reactor, inefficient stirring and surface-area-to-volume ratio changes can create localized hot spots, leading to side reactions and reduced yield. Proper reactor jacketing, overhead condensers, and optimized agitation are critical.[2]

  • Reagent Handling and Addition: Handling large quantities of activated metal powders poses safety and operational risks (e.g., pyrophoricity if overly activated, dust inhalation). A controlled, subsurface addition via a solids charging system is recommended to manage the reaction rate.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the activated metal surface and lead to byproduct formation. Ensuring all reagents, solvents, and the reactor itself are scrupulously dry is more challenging at scale.

  • Work-up and Phase Separation: Handling large volumes during the aqueous quench and extraction phases can lead to stable emulsions, complicating product isolation. The use of anti-emulsion agents or specialized separation equipment may be necessary.

Diagram: Synthesis Pathway

Synthesis_Pathway PFD Perfluorodecalin (C10F18) (Starting Material) Reactor 100L Jacketed Reactor (Pilot Scale) PFD->Reactor Solvent Anhydrous DMF (Solvent) Solvent->Reactor Reducer Activated Iron Powder (Reducing Agent) Reducer->Reactor Controlled Addition Reaction Reductive Defluorination (Controlled Temp) Reactor->Reaction Heat & Agitate Workup Aqueous Quench & Liquid-Liquid Extraction Reaction->Workup Transfer Crude Mixture Purification Fractional Distillation Workup->Purification Extract Organic Phase Product This compound (C6F10) (Final Product) Purification->Product Collect Pure Fraction Troubleshooting_Low_Yield Start Problem: Low Yield CheckMoisture Check for Moisture (Karl Fischer on Solvent) Start->CheckMoisture MoistureHigh Moisture > 50 ppm? CheckMoisture->MoistureHigh DrySystem Action: Dry Solvent & Reactor Thoroughly MoistureHigh->DrySystem Yes CheckReducer Check Reducing Agent Activity MoistureHigh->CheckReducer No DrySystem->CheckReducer ReducerActive Is Reducer Freshly Activated? CheckReducer->ReducerActive ActivateReducer Action: Activate Fe Powder (Acid Wash & Dry) ReducerActive->ActivateReducer No CheckTemp Check Reaction Temperature ReducerActive->CheckTemp Yes ActivateReducer->CheckTemp TempOK Temp > 100°C? CheckTemp->TempOK IncreaseTemp Action: Increase Temp in 5°C Increments & Monitor TempOK->IncreaseTemp No Resolved Problem Resolved TempOK->Resolved Yes IncreaseTemp->Resolved

Caption: Decision tree for diagnosing and resolving low product yield.

Section 3: Pilot Plant Safety and Handling

Handling fluorochemicals and reactive metals at the pilot scale requires stringent safety protocols and robust engineering controls.

Frequently Asked Questions (FAQs)

Q1: What are the primary health and safety hazards of this compound?

This compound is classified as a hazardous substance. The primary risks are:

  • Irritation: It causes skin irritation, serious eye irritation, and may cause respiratory irritation. [3]* Flammability: While not explicitly stated for DFCH, related fluorinated cyclohexanes can be flammable, and vapors may form explosive mixtures with air. [4]Ignition sources must be strictly controlled.

Q2: What Personal Protective Equipment (PPE) is mandatory for handling this process?

A comprehensive PPE program is essential:

  • Eye/Face Protection: Chemical safety goggles and a face shield are required. [5]* Skin Protection: Wear chemically resistant gloves (e.g., Viton™ or laminate film), a flame-retardant lab coat, and full-body chemical-resistant coveralls during transfers. [4]* Respiratory Protection: Work should be conducted in a well-ventilated area. If exposure limits are likely to be exceeded, a full-face respirator with an appropriate organic vapor cartridge is necessary. [5] Q3: What are the critical engineering controls for a pilot plant?

To ensure safety at scale, the following engineering controls must be in place:

  • Ventilation: The pilot plant must have a high air exchange rate (e.g., 5-10 times the room volume per hour). [6]Reactions should be conducted in a walk-in fume hood or a closed reactor system with dedicated off-gas treatment (e.g., a scrubber).

  • Grounding and Bonding: To prevent ignition from static discharge, all metal equipment, including the reactor, transfer lines, and receiving vessels, must be properly grounded and bonded. [4]* Material Compatibility: The reactor and associated equipment should be constructed of compatible materials. While glass-lined steel is common, care must be taken to ensure seals and gaskets are resistant to both the fluorochemicals and the solvent at operating temperatures. [2]* Emergency Systems: The area must be equipped with safety showers, eyewash stations, and appropriate fire extinguishers (e.g., dry chemical or CO₂). [7]

Section 4: Analytical and Quality Control

Robust analytical methods are the cornerstone of a successful and reproducible scale-up operation. They are essential for monitoring reaction progress, identifying impurities, and certifying final product quality.

Frequently Asked Questions (FAQs)

Q1: What analytical methods are best for monitoring the reaction and ensuring final purity?

A combination of techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for monitoring reaction progress. A small aliquot of the reaction mixture can be quickly analyzed to determine the ratio of starting material, product, and major byproducts. It is also the definitive method for final purity assessment. [3]* ¹⁹F NMR Spectroscopy: Fluorine NMR is invaluable for structural confirmation of the final product and for identifying and quantifying fluorinated impurities that may not separate well by GC. [3]* Karl Fischer Titration: This method is critical for ensuring the dryness of the solvent and other reagents before starting the reaction.

Table: Final Product QC Specifications
Parameter Method Specification
Identity ¹⁹F NMR, GC-MSConforms to reference spectrum
Purity (Assay) GC Area %≥ 99.0%
Perfluorodecalin GC Area %≤ 0.5%
Other Impurities GC Area %≤ 0.1% each, ≤ 0.5% total
Water Content Karl Fischer≤ 100 ppm

References

  • Combellas, C., et al. (n.d.). Defluorination of perfluorodecalin via electrochemical reduction - ACS Fall 2025. ACS.
  • Thermo Fisher Scientific. (2015). Safety Data Sheet.
  • PubChem. (n.d.). 1,2,3,3,4,4,5,5,6,6-Decafluorocyclohex-1-ene. National Center for Biotechnology Information.
  • Krusic, P. J., et al. (2020). Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. NIH.
  • Fisher Scientific. (2024). Safety Data Sheet.
  • Bentel, M. J., et al. (2019). Proposed overall mechanisms for PFAS degradation via defluorination. ResearchGate.
  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 355-75-9 Name: this compound.
  • Wikipedia. (n.d.). Perfluorodecalin.
  • ECHEMI. (n.d.). Perfluorocyclohexane SDS, 355-68-0 Safety Data Sheets.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • KLK Kolb. (n.d.). Pilot Plant.
  • De Dietrich Process Systems. (n.d.). Pilot Plant System Profiles.

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Moisture sensitivity and inert atmosphere techniques for Decafluorocyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding Decafluorocyclohexene's Moisture Sensitivity

This compound is a valuable fluorinated building block in synthetic chemistry. However, its utility is intrinsically linked to its high sensitivity to moisture. The electron-withdrawing nature of the ten fluorine atoms renders the double bond highly susceptible to nucleophilic attack by water, leading to hydrolysis.

The Hydrolysis Reaction: A Common Pitfall

The primary consequence of moisture exposure is the hydrolysis of this compound to form octafluorocyclohexenone. This reaction not only consumes the starting material but also introduces a ketone impurity that can complicate subsequent reaction pathways and purification steps.

The proposed mechanism for this hydrolysis involves the nucleophilic attack of water on one of the vinylic carbons, followed by the elimination of hydrogen fluoride. This process is often catalyzed by trace amounts of acid or base.

Section 2: Frequently Asked Questions (FAQs)

Q1: How can I visually assess the quality of my this compound?

Pure this compound is a colorless liquid. Any yellowing or discoloration may indicate the presence of degradation products, such as octafluorocyclohexenone. While visual inspection is a useful first indicator, it is not a substitute for spectroscopic analysis.

Q2: What are the recommended storage conditions for this compound?

To ensure its longevity, this compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dark, and well-ventilated. For long-term storage, temperatures of -20°C are recommended.[1]

Q3: Can I handle this compound on the benchtop?

Due to its high moisture sensitivity, it is strongly advised to handle this compound exclusively under an inert atmosphere, using either a glovebox or Schlenk line techniques. Even brief exposure to atmospheric moisture can lead to significant degradation.

Section 3: Troubleshooting Guide: Diagnosing and Solving Common Issues

This section provides a systematic approach to troubleshooting common problems encountered during experiments with this compound.

Observed Problem Potential Cause Recommended Solution & Rationale
Low or no yield of the desired product Degradation of this compound: The reagent may have been compromised by moisture prior to or during the reaction.Verify reagent purity: Before use, analyze the this compound by ¹⁹F NMR or GC-MS to check for the presence of octafluorocyclohexenone or other impurities. Improve inert atmosphere technique: Ensure all glassware is rigorously dried and the system is leak-free. Increase the number of vacuum/inert gas cycles to thoroughly remove atmospheric moisture.
Appearance of unexpected byproducts In-situ hydrolysis of this compound: Trace moisture in solvents or reagents can lead to the formation of octafluorocyclohexenone, which may participate in side reactions.Use rigorously dried solvents and reagents: Ensure all solvents are freshly distilled from an appropriate drying agent and that all other reagents are anhydrous. Perform a blank reaction: Run the reaction without the substrate to identify any impurities originating from the solvent or other reagents.
Inconsistent reaction outcomes Variable quality of starting material or inconsistent experimental setup: Minor variations in moisture content or inert atmosphere quality can lead to significant differences in reaction efficiency.Standardize procedures: Develop and strictly adhere to a standard operating procedure for drying glassware, purifying solvents, and setting up reactions under an inert atmosphere. Regularly maintain equipment: Check for leaks in your Schlenk line or glovebox and ensure the purity of your inert gas source.

Section 4: Analytical Detection of Degradation

The most effective way to assess the purity of this compound and to detect its hydrolysis is through spectroscopic methods.

¹⁹F NMR Spectroscopy

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful tool for identifying the components of a reaction mixture. The mass spectrum of this compound is available in the NIST Chemistry WebBook.[5][6] The presence of a peak with a mass-to-charge ratio corresponding to octafluorocyclohexenone would be a clear indication of hydrolysis.

Section 5: Essential Inert Atmosphere Techniques

The successful use of this compound hinges on the meticulous application of inert atmosphere techniques to exclude moisture and air.

Protocol: Setting up a Reaction using a Schlenk Line
  • Glassware Preparation: All glassware must be thoroughly dried in an oven at >120 °C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas.

  • System Assembly: Assemble the reaction apparatus (e.g., round-bottom flask, condenser) while still warm and immediately connect it to the Schlenk line.

  • Purging with Inert Gas: The system must be purged of atmospheric gases. This is achieved by repeatedly evacuating the apparatus using the vacuum manifold of the Schlenk line and refilling it with a high-purity inert gas such as argon or nitrogen. This "evacuate-refill" cycle should be performed at least three times.

  • Solvent and Reagent Transfer: Anhydrous solvents should be transferred to the reaction vessel via a cannula or a gas-tight syringe under a positive pressure of inert gas. This compound should be transferred using a gas-tight syringe.

Workflow for Inert Atmosphere Setup

Caption: A workflow diagram illustrating the key steps for setting up a reaction under an inert atmosphere.

Troubleshooting Inert Atmosphere Setups

Caption: A troubleshooting decision tree for reactions involving this compound under an inert atmosphere.

References

  • Hughes, E. D., & Ingold, C. K. (1935). 203. Mechanism of substitution at a saturated carbon atom. Part III. The rôle of the solvent in the first-order reaction of alkyl halides. Journal of the Chemical Society (Resumed), 971-979.
  • NIST Chemistry WebBook. (n.d.). This compound. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Dodecafluorocyclohexane. Retrieved from [Link]

  • Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics, 42(9), 3396–3402.
  • Khan Academy. (n.d.). Nucleophilic substitution reactions. Retrieved from [Link]

  • Homer, J., & Thomas, L. F. (1963). Nuclear Magnetic Resonance Spectra of Cyclic Fluorocarbons. Part 1.—19F Spectra of Fluorocyclohexanes. Transactions of the Faraday Society, 59, 2431-2439.
  • NIST Chemistry WebBook. (n.d.). Dodecafluorocyclohexane. Retrieved from [Link]

  • Chemguide. (n.d.). Nucleophilic substitution. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). This compound. Retrieved from [Link]

  • Algor Cards. (n.d.). Nucleophilic Substitution Reactions in Organic Chemistry. Retrieved from [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • NMR Solutions. (n.d.). 19Flourine NMR. Retrieved from [Link]

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Technical Support Center: Decafluorocyclohexene Handling & Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for decafluorocyclohexene. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing unintended polymerization during storage and handling. As a highly reactive perfluorinated alkene, this compound's utility in synthesis can be compromised by improper storage, leading to sample loss and experimental variability. This guide provides in-depth, field-proven insights and protocols to ensure the long-term stability of your material.

Frequently Asked Questions (FAQs)

Q1: My this compound appears viscous and has formed some solid precipitates. What is happening?

A: You are likely observing polymerization. This compound can undergo free-radical polymerization, where individual monomer units link together to form long polymer chains. This process increases the viscosity of the liquid and can eventually lead to the formation of a solid, waxy, or rubbery polymer. This is often initiated by trace impurities, exposure to air (oxygen), heat, or light. Once polymerization begins, it can accelerate, rendering the reagent unusable for most applications.

Q2: Why is polymerization a concern with this compound?

A: The carbon-carbon double bond in the cyclohexene ring is the reactive site for polymerization. The electron-withdrawing fluorine atoms significantly influence the electronic properties of this double bond, making it susceptible to radical attack. This process is problematic for several reasons:

  • Loss of Active Reagent: The polymerized material is no longer the active monomer required for your reaction.

  • Inaccurate Stoichiometry: If only partial polymerization has occurred, the concentration of the active monomer in the liquid phase is unknown, leading to failed or low-yield reactions.

  • Safety Hazards: Uncontrolled polymerization can be exothermic, potentially leading to pressure buildup in a sealed container.

  • Contamination: Soluble oligomers can act as impurities in your subsequent reactions.

Q3: What is the chemical mechanism that causes this polymerization?

A: The primary mechanism is free-radical polymerization . This is a chain reaction consisting of three main stages: Initiation, Propagation, and Termination.

  • Initiation: A free radical (a molecule with an unpaired electron) is generated. This can be caused by heat, UV light, or, most commonly, the reaction of oxygen with the monomer to form peroxide species, which then break down into initiating radicals.

  • Propagation: The initiator radical attacks the double bond of a this compound monomer, creating a new, larger radical. This new radical then attacks another monomer, and the process repeats, rapidly extending the polymer chain.

  • Termination: The chain reaction stops when two radicals combine or react in a way that eliminates their radical nature.

Below is a diagram illustrating this pathway and the critical role of an inhibitor.

Polymerization_Mechanism cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination cluster_output Result O2 Oxygen (O₂) M_peroxide Monomer Peroxide O2->M_peroxide reacts with M Monomer M->M_peroxide I_rad Initiator Radical (R●) M_peroxide->I_rad Heat/Light → M1 Monomer I_rad->M1 attacks I_rad->M1 Inhibitor Inhibitor (e.g., PTZ) I_rad->Inhibitor scavenged by I_rad->Inhibitor M_rad Monomer Radical (RM●) M1->M_rad forms M2 Monomer P_rad Propagating Radical (RMM●) M2->P_rad forms M_rad->M2 attacks M_rad->M2 M_rad->Inhibitor scavenged by M_rad->Inhibitor P_rad->P_rad Polymer Stable Polymer Chain P_rad->Polymer Termination Stable_rad Stable, Non-reactive Species Inhibitor->Stable_rad forms

Caption: Free-radical polymerization pathway and the intervention point for inhibitors.

Troubleshooting & Prevention Guide

Q4: How can I prevent my this compound from polymerizing?

A: A multi-faceted approach is required, focusing on inhibiting radical formation and controlling environmental conditions. This protocol should be considered the standard for storage.

Experimental Protocol: Stabilizing this compound for Storage

  • Chemical Inhibition:

    • Action: Add a radical scavenger inhibitor. Phenothiazine (PTZ) is a highly effective choice for fluoroalkenes.[1][2]

    • Causality: PTZ functions by donating a hydrogen atom to the highly reactive propagating radical, creating a stable radical on the PTZ molecule that is too unreactive to continue the polymerization chain. This effectively terminates the reaction.

    • Concentration: A typical concentration range for PTZ is 100-500 ppm (mg/kg). Start with a concentration of 200 ppm. The inhibitor must be thoroughly mixed to ensure uniform distribution.

    • Note: Some inhibitors, like TBC (4-tert-butylcatechol) used for styrene, require the presence of dissolved oxygen to be effective.[3][4] However, PTZ is effective even in anoxic conditions, making it suitable for use with inert gas blanketing.[2][5]

  • Control of Atmosphere:

    • Action: Store the inhibited monomer under an inert atmosphere.[6][7][8]

    • Causality: Oxygen can initiate polymerization by forming peroxides. Replacing the headspace in the storage container with a dry, inert gas like argon or nitrogen prevents this primary initiation step.

    • Procedure: Use a Schlenk line or a glovebox to degas the liquid (via freeze-pump-thaw cycles or by bubbling inert gas through it for 20-30 minutes) and then backfill the container with the inert gas before sealing.

  • Control of Temperature:

    • Action: Store the container at refrigerated temperatures, typically 2-8°C.[9]

    • Causality: The rates of both the initiation and propagation steps of polymerization are highly dependent on temperature. Cold storage dramatically slows down any residual radical activity that might persist, significantly extending the monomer's shelf life.

  • Exclusion of Light:

    • Action: Store the material in an amber or opaque container.

    • Causality: UV light possesses enough energy to break chemical bonds and generate initiator radicals. Opaque containers block this energy source.

Summary of Storage Conditions

ParameterRecommended ConditionRationale
Inhibitor 200 ppm Phenothiazine (PTZ)Scavenges free radicals to terminate polymerization chains.[1][2]
Atmosphere Inert (Argon or Nitrogen)Prevents initiation by oxygen.[6][7][8]
Temperature 2–8 °CReduces the kinetic rate of polymerization reactions.[9]
Container Tightly sealed, opaque/amberPrevents contamination and light-induced initiation.
Purity Use high-purity gradeImpurities can sometimes act as initiators or catalysts.
Q5: I followed the storage protocol, but how can I be sure the material is still good to use after several months?

A: Regular quality control is essential. Before using material that has been stored for an extended period (>6 months), perform the following checks.

Troubleshooting Guide: Verifying Monomer Quality

Observation / TestSign of PolymerizationRecommended Action
Visual Inspection Haziness, cloudiness, visible precipitates, or increased viscosity.The material is likely compromised. Do not use. Consider safe disposal.
¹⁹F NMR Spectroscopy Appearance of new, broad peaks in the spectrum, especially upfield from the monomer signals. A decrease in the relative integral of the vinylic fluorine signals.Quantify the percentage of monomer remaining. If >5% polymer is detected, the reagent's concentration is unreliable.
Gas Chromatography (GC) A decrease in the peak area percentage of the main this compound peak compared to a new standard or the initial analysis.Recalculate the purity. If it has dropped significantly, the material should not be used for reactions requiring precise stoichiometry.

Workflow for Quality Control Check

QC_Workflow Start Stored this compound Visual Visual Inspection Start->Visual Decision Is Material Clear & Viscosity Normal? Visual->Decision NMR Acquire ¹⁹F NMR DecisionNMR NMR shows >95% Monomer? NMR->DecisionNMR GC Run Gas Chromatography Pass Material is OK for Use GC->Pass Decision->NMR Yes Fail Do Not Use Consult Disposal Protocol Decision->Fail No DecisionNMR->GC Yes DecisionNMR->Fail No

Sources

Technical Support Center: Analytical Methods for Determining the Purity of Decafluorocyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Decafluorocyclohexene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly fluorinated organic compound. Ensuring the purity of this compound is critical for the reliability and reproducibility of experimental results. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purity analysis of this compound.

Q1: What are the most suitable analytical techniques for determining the purity of this compound?

A1: The most effective methods for assessing the purity of this compound, a volatile and fluorinated compound, are Gas Chromatography (GC), ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1] Each technique offers unique advantages. GC is excellent for separating volatile impurities, while ¹⁹F NMR provides detailed structural information and is highly specific for fluorine-containing compounds.[2] MS is invaluable for identifying unknown impurities by their mass-to-charge ratio.

Q2: What kind of impurities should I expect in a sample of this compound?

A2: Impurities in this compound can originate from the synthetic route or degradation. Common impurities may include isomers, partially fluorinated cyclohexenes, or residual solvents from the manufacturing process.[1] It is also possible to have polymeric byproducts depending on the reaction conditions.

Q3: Why is ¹⁹F NMR particularly useful for analyzing this compound?

A3: ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds like this compound due to several key advantages. The ¹⁹F nucleus has a high natural abundance and sensitivity, leading to strong signals. The large chemical shift range of ¹⁹F NMR minimizes signal overlap, which is often a challenge in ¹H NMR.[2] This allows for clear differentiation of fluorine atoms in different chemical environments, making it excellent for identifying and quantifying fluorine-containing impurities.[2]

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for this compound analysis?

A4: While HPLC is a versatile separation technique, it is generally less suitable for highly volatile and nonpolar compounds like this compound.[1] Gas Chromatography is the preferred chromatographic method for such substances.[1]

Q5: How can I quantify the purity of my this compound sample?

A5: Purity is typically quantified using a mass balance approach, where all impurities are identified and quantified by various techniques.[3] For instance, GC with a Flame Ionization Detector (FID) can be used to determine the area percentage of the main peak relative to impurities.[4] Quantitative NMR (qNMR) is another powerful method where an internal standard is used to determine the exact concentration of the analyte.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using various analytical techniques.

Gas Chromatography (GC)
Problem Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) - Active sites in the injector liner or column.- Inappropriate injection temperature.- Column degradation.- Use a deactivated liner and a column specifically designed for inertness.- Optimize the injector temperature to ensure complete and rapid vaporization without degradation.- Condition the column according to the manufacturer's instructions or replace it if it's old.
Ghost peaks (peaks appearing in blank runs) - Contamination in the carrier gas, syringe, or injector.- Septum bleed.- Use high-purity carrier gas with appropriate traps.- Thoroughly clean the syringe between injections.- Use a high-quality, low-bleed septum and replace it regularly.
Inconsistent retention times - Fluctuations in carrier gas flow rate.- Leaks in the system.- Oven temperature instability.- Ensure a stable carrier gas supply and check the flow controller.- Perform a leak check of the entire GC system.- Verify the oven temperature program is accurate and stable.
Poor resolution of impurities - Inappropriate GC column (stationary phase or dimensions).- Suboptimal temperature program.- Select a column with a stationary phase that provides good selectivity for fluorinated compounds. A longer column or one with a smaller internal diameter can improve resolution.- Optimize the temperature ramp rate; a slower ramp can improve the separation of closely eluting peaks.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Potential Cause(s) Recommended Solution(s)
Broad spectral lines - Poor shimming of the magnetic field.- Presence of paramagnetic impurities.- High sample viscosity.- Carefully shim the magnet before acquiring data.- If paramagnetic impurities are suspected, consider a sample cleanup step.- Ensure the sample is fully dissolved and the concentration is not excessively high.
Inaccurate quantification - Incomplete relaxation of the nuclei.- Incorrect integration of signals.- Unstable internal standard.- Use a sufficiently long relaxation delay (D1) to ensure all ¹⁹F nuclei fully relax between scans.- Carefully set the integration regions to encompass the entire peak, including any satellites.- Choose a stable internal standard with a known concentration and a signal that does not overlap with the analyte peaks.
Presence of unexpected signals - Contamination from the NMR tube or solvent.- Sample degradation.- Use high-quality NMR tubes and deuterated solvents from a reliable source.- Run a blank spectrum of the solvent to identify any background signals.- Analyze the sample promptly after preparation to minimize degradation.
Mass Spectrometry (MS)
Problem Potential Cause(s) Recommended Solution(s)
Low signal intensity - Poor ionization of the analyte.- Inefficient ion transmission.- Sample concentration is too low.- Optimize the ionization source parameters (e.g., electron energy in EI, gas flows in CI).- Tune the mass spectrometer to ensure optimal ion transmission.- Increase the sample concentration if possible.
Complex or unexpected fragmentation patterns - In-source fragmentation.- Presence of co-eluting impurities.- Use a softer ionization technique if available and appropriate.- Improve the chromatographic separation to ensure that only a single component enters the mass spectrometer at a time.
Inaccurate mass measurement - Mass spectrometer is not properly calibrated.- Insufficient resolution.- Calibrate the mass spectrometer regularly using a known calibration standard.- For high-resolution mass spectrometry (HRMS), ensure the instrument is operating at the required resolution to achieve accurate mass measurements.[5]

III. Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for the key analytical techniques used in determining the purity of this compound.

A. Purity Determination by Gas Chromatography (GC-FID)

This protocol outlines a standard method for the quantitative analysis of this compound purity using a Gas Chromatograph with a Flame Ionization Detector (FID).

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1000 µg/mL in a suitable volatile solvent (e.g., ethyl acetate).

  • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of impurities.

2. GC-FID Instrumentation and Conditions:

Parameter Condition
GC System Agilent 7890A or equivalent[6]
Injector Split/Splitless, 250 °C, Split ratio 50:1
Column Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium or Hydrogen, constant flow at 1.0 mL/min
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Detector FID, 280 °C
Injection Volume 1 µL

3. Data Analysis:

  • Integrate the peak areas of the this compound and all impurity peaks in the chromatograms.

  • Calculate the purity of this compound using the area percent method:

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Workflow for GC-FID Purity Analysis:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Prep Prepare Stock & Calibration Standards Inject Inject Sample into GC Prep->Inject Separate Separation on Column Inject->Separate Detect Detection by FID Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate NMR_Logic Start Start: this compound Sample Prep Dissolve in Deuterated Solvent Start->Prep Acquire Acquire ¹⁹F NMR Spectrum Prep->Acquire Process Process FID (FT, Phasing, Baseline) Acquire->Process Analyze Analyze Spectrum (Chemical Shifts, Couplings, Integration) Process->Analyze Identify Identify this compound & Impurities Analyze->Identify Pure Purity Confirmed Identify->Pure No unexpected signals Impure Impurities Detected Identify->Impure Unexpected signals present

Caption: Logical diagram for ¹⁹F NMR analysis of this compound.

C. Molecular Weight Verification and Impurity Identification by GC-MS

This protocol details the use of Gas Chromatography-Mass Spectrometry (GC-MS) for confirming the molecular weight of this compound and identifying unknown impurities.

1. Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile solvent (e.g., ethyl acetate).

2. GC-MS Instrumentation and Conditions:

Parameter Condition
GC System Same as GC-FID protocol
MS System Quadrupole or Time-of-Flight (TOF) mass spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Scan Speed 2 scans/second
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C

3. Data Analysis:

  • Examine the total ion chromatogram (TIC) to identify the peak corresponding to this compound and any impurity peaks.

  • Extract the mass spectrum for each peak.

  • For the this compound peak, verify the molecular ion (M⁺) at m/z 262.05. [7]* For impurity peaks, analyze the fragmentation patterns and compare the spectra to mass spectral libraries (e.g., NIST) for identification. High-resolution MS can provide accurate mass measurements to determine the elemental composition of unknown impurities. [5]

IV. References

  • Okaru, A. O., et al. (2017). Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 9206297. Available at: [Link]

  • Triclinic Labs. (n.d.). Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Retrieved from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Okaru, A. O., et al. (2017). Application of ¹⁹F NMR spectroscopy for content determination of fluorinated pharmaceuticals. UoN Digital Repository. Available at: [Link]

  • de la Torre, F. J., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Nature Communications, 13, 1729. Available at: [Link]

  • DiVA portal. (n.d.). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]

  • Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • De Boosere, E., et al. (2015). Blood monitoring of perfluorocarbon compounds (F-tert-butylcyclohexane, perfluoromethyldecalin and perfluorodecalin) by headspace-gas chromatography-tandem mass spectrometry. Journal of Chromatography B, 1004, 53-60. Available at: [Link]

  • PubChem. (n.d.). 1,2,3,3,4,4,5,5,6,6-Decafluorocyclohex-1-ene. In PubChem Compound Database. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Blotevogel, J., et al. (2021). Ultrahigh-Resolution Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry for Fingerprinting, Source Tracking, and Allocation of Per- and Polyfluoroalkyl Substances (PFASs). Defense Technical Information Center. Available at: [Link]

  • Allen, D. R., & McWhinney, B. (2019). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Clinical Biochemist Reviews, 40(3), 141-153. Available at: [Link]

  • LCGC International. (2023). Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications. Retrieved from [Link]

  • The University of New Mexico. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Retrieved from [Link]

  • NIST. (n.d.). Perfluoro-1,3-dimethylcyclohexane. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wang, H. Y., et al. (2013). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. Journal of The American Society for Mass Spectrometry, 24(12), 1919-1928. Available at: [Link]

  • Kim, J., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules, 28(22), 7609. Available at: [Link]

  • Yeole, R. D., et al. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 68(3), 335-339. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of Decafluorocyclohexene Mixtures: Unveiling the Power of ¹⁹F NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical analysis, particularly within pharmaceutical and materials science, the precise quantification of fluorinated compounds is paramount. Decafluorocyclohexene and its isomers or related impurities present a unique analytical challenge due to their chemical inertness and the complexity of their mixtures. This guide provides an in-depth, objective comparison of quantitative Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy with alternative chromatographic methods for the analysis of this compound mixtures. As Senior Application Scientists, we aim to deliver not just a protocol, but a comprehensive understanding of the causality behind experimental choices, ensuring scientific integrity and empowering you to make informed decisions for your analytical needs.

The ¹⁹F NMR Advantage: A Paradigm Shift in Fluorinated Compound Analysis

Traditionally, chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) have been the workhorses for quantitative analysis. However, for highly fluorinated molecules like this compound, ¹⁹F NMR emerges as a superior analytical tool for several compelling reasons:

  • Inherent Quantitative Nature: The area of an NMR signal is directly proportional to the number of nuclei contributing to it. This fundamental principle allows for direct, accurate quantification without the need for compound-specific reference standards for each component in a mixture, a significant advantage over chromatography.

  • Exceptional Specificity and Resolution: The ¹⁹F nucleus boasts a wide chemical shift range, spanning over 800 ppm.[1] This vast spectral dispersion minimizes the likelihood of signal overlap, even in complex mixtures of structurally similar isomers of this compound.[2] Each unique fluorine environment within the molecule gives rise to a distinct signal, providing a high degree of specificity.

  • No Background Interference: Unlike proton (¹H) NMR, where solvent signals and proton-containing impurities can complicate analysis, the ¹⁹F nucleus is virtually absent in common solvents and background matrices. This results in clean, baseline-resolved spectra, simplifying integration and improving accuracy.[3]

  • Non-Destructive Analysis: NMR is a non-destructive technique, allowing for the recovery of the sample for further analysis if required.

This guide will now delve into the practical validation of a ¹⁹F NMR method for the quantitative analysis of this compound mixtures, followed by a direct comparison with established chromatographic techniques.

Part 1: Validation of a Quantitative ¹⁹F NMR Method

The validation of an analytical method is crucial to ensure its suitability for its intended purpose.[4] We will follow the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]

Experimental Protocol: ¹⁹F qNMR Validation

1. Sample Preparation:

  • Internal Standard (IS) Selection: A suitable internal standard is critical for accurate quantification. It should be a fluorinated compound with a simple ¹⁹F spectrum, chemically inert, and have a signal that does not overlap with the analyte signals. For this compound, hexafluorobenzene (C₆F₆) is an excellent choice, with its single sharp resonance around -164.9 ppm.[2]

  • Stock Solutions:

    • Prepare a stock solution of the this compound mixture of a known total concentration in a deuterated solvent (e.g., Acetone-d₆).

    • Prepare a stock solution of the internal standard (hexafluorobenzene) in the same deuterated solvent at a precisely known concentration.

  • Calibration Standards: Prepare a series of calibration standards by mixing known volumes of the this compound stock solution with a fixed volume of the internal standard stock solution. This will create a range of analyte concentrations.

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

  • Key Acquisition Parameters:

    • Pulse Angle: A 30° pulse angle is recommended to ensure a linear response across the wide chemical shift range of ¹⁹F and to minimize saturation effects.[6]

    • Relaxation Delay (d1): This is arguably the most critical parameter for quantitative accuracy. The delay between pulses must be long enough to allow for complete relaxation of all fluorine nuclei. A conservative approach is to set d1 to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard. For many fluorinated compounds, a d1 of 30-60 seconds is sufficient.[6][7]

    • Acquisition Time (at): A sufficient acquisition time (e.g., 1-2 seconds) is necessary to ensure good digital resolution.

    • Number of Scans (ns): The number of scans should be optimized to achieve an adequate signal-to-noise ratio (S/N > 100:1 for the smallest peak of interest).

    • Inverse-Gated Decoupling: To suppress the Nuclear Overhauser Effect (NOE), which can alter signal intensities, inverse-gated proton decoupling should be employed.[7]

3. Data Processing and Analysis:

  • Apply a gentle exponential window function (line broadening of 0.3-1.0 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape.

  • Perform phasing and baseline correction carefully to ensure accurate integration.

  • Integrate the signals corresponding to the this compound isomers and the internal standard.

  • Calculate the concentration of each isomer using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (Manalyte / MIS) * CIS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of fluorine nuclei for the integrated signal

    • M = Molar mass

Validation Parameters and Illustrative Data

The following table summarizes the key validation parameters and presents illustrative data that would be expected from a successful validation of the ¹⁹F qNMR method for a mixture of two this compound isomers.

Validation ParameterAcceptance CriteriaIllustrative ¹⁹F qNMR Results
Specificity The method should be able to unequivocally assess the analyte in the presence of other components.Baseline resolution of signals for both isomers and the internal standard. No interfering peaks observed in blank samples.
Linearity (R²) R² ≥ 0.9990.9995 (Isomer 1), 0.9992 (Isomer 2)
Range The range over which the method is precise, accurate, and linear.0.1 mg/mL to 10 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (Intra-day): ≤ 1.0% Intermediate Precision (Inter-day): ≤ 2.0%Repeatability: 0.5% (Isomer 1), 0.6% (Isomer 2) Intermediate Precision: 1.2% (Isomer 1), 1.5% (Isomer 2)
Limit of Detection (LOD) S/N ratio of 3:10.01 mg/mL
Limit of Quantification (LOQ) S/N ratio of 10:10.03 mg/mL
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant changes in results with minor variations in pulse angle (±5°) and relaxation delay (±10%).

Workflow for ¹⁹F qNMR Validation:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_val Method Validation prep_is Prepare Internal Standard (IS) Solution prep_cal Prepare Calibration Standards (Analyte + IS) prep_is->prep_cal prep_analyte Prepare Analyte Stock Solution prep_analyte->prep_cal acq_run Acquire Spectra for Blanks, Standards, Samples prep_cal->acq_run acq_params Optimize NMR Parameters (Pulse Angle, d1, ns) acq_params->acq_run proc_process Process Spectra (Phasing, Baseline Correction) acq_run->proc_process val_robust Robustness acq_run->val_robust proc_integrate Integrate Analyte and IS Signals proc_process->proc_integrate proc_calc Calculate Concentrations proc_integrate->proc_calc val_spec Specificity proc_calc->val_spec val_lin Linearity & Range proc_calc->val_lin val_acc Accuracy proc_calc->val_acc val_prec Precision proc_calc->val_prec val_lodq LOD & LOQ proc_calc->val_lodq

Caption: Workflow for the validation of a quantitative ¹⁹F NMR method.

Part 2: Comparative Analysis with Chromatographic Methods

To provide a balanced perspective, we will now compare the validated ¹⁹F qNMR method with plausible GC-MS and HPLC-UV methods for the analysis of this compound mixtures.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds.

Experimental Protocol: GC-MS

  • Sample Preparation: Dilute the this compound mixture in a suitable volatile solvent (e.g., hexane or ethyl acetate). Add an appropriate internal standard (e.g., a chlorinated or brominated hydrocarbon that does not co-elute).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of isomers.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic fragment ions of this compound and the internal standard.

Alternative Method 2: High-Performance Liquid Chromatography (HPLC-UV)

For less volatile fluorinated compounds or when derivatization is feasible, HPLC can be employed. Given the lack of a strong chromophore in this compound, direct UV detection would likely be insensitive. Therefore, this method is presented as a less likely but possible alternative.

Experimental Protocol: HPLC-UV

  • Sample Preparation: Dilute the sample in the mobile phase.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detection at a low wavelength (e.g., 210 nm), where some absorbance might occur, though sensitivity will be limited.

Performance Comparison

The following table provides a comparative summary of the performance of ¹⁹F qNMR, GC-MS, and HPLC-UV for the quantitative analysis of this compound mixtures, based on typical performance characteristics of these techniques for similar analytes.

Feature¹⁹F qNMRGC-MSHPLC-UV
Principle Nuclear Magnetic ResonanceGas Chromatography-Mass SpectrometryHigh-Performance Liquid Chromatography
Specificity Excellent (high chemical shift dispersion)Very Good (mass spectrometric detection)Moderate (potential for co-elution)
Sensitivity Good (mg/mL to high µg/mL)Excellent (µg/mL to ng/mL)Poor (for non-chromophoric analytes)
Sample Preparation Simple (dissolution in deuterated solvent)Simple (dilution in volatile solvent)Simple (dilution in mobile phase)
Analysis Time Rapid (5-15 minutes per sample)Moderate (20-30 minutes per sample)Moderate (15-25 minutes per sample)
Quantification Absolute (with internal standard)Relative (requires calibration curve)Relative (requires calibration curve)
Need for Reference Standards Only for the internal standardFor each analyte and internal standardFor each analyte and internal standard
Robustness HighModerate (sensitive to inlet and column conditions)High

Logical Relationship of Method Selection:

G start Start: Quantitative Analysis of This compound Mixture qnmr ¹⁹F qNMR start->qnmr Primary Method: High Concentration, Isomer Ratio gcms GC-MS start->gcms Alternative for: Low Level Impurities hplc HPLC-UV start->hplc Less Suitable: Poor UV Absorbance end_qnmr High Accuracy & Precision Absolute Quantification qnmr->end_qnmr end_gcms High Sensitivity Trace Analysis gcms->end_gcms end_hplc Limited Applicability (Low Sensitivity) hplc->end_hplc

Caption: Decision tree for selecting an analytical method for this compound mixtures.

Conclusion and Recommendations

For the quantitative analysis of this compound mixtures, ¹⁹F NMR spectroscopy stands out as the superior technique in terms of accuracy, precision, specificity, and efficiency, especially for determining the relative ratios of major components. Its inherent quantitative nature and the elimination of the need for individual reference standards for each analyte streamline the workflow and reduce potential sources of error.

GC-MS serves as an excellent complementary technique , particularly when high sensitivity is required for the detection and quantification of trace-level impurities or in complex matrices where chromatographic separation is advantageous. The use of HPLC-UV is generally not recommended for this compound due to its poor UV absorbance, which would result in inadequate sensitivity for most applications.

By understanding the principles and validation requirements of ¹⁹F qNMR and objectively comparing it with alternative methods, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate analytical strategy for their specific needs, ensuring the generation of high-quality, reliable data.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • Yamazaki, T., & Miura, T. (2017). A new approach for accurate quantitative determination by fluorine nuclear magnetic resonance spectroscopy. Journal of Chemical Metrology, 11(1), 16-22. [Link]

  • ICH. ICH Q2 Analytical Method Validation. SlideShare; 2015. [Link]

  • Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 8543673. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26.
  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
  • Singh, R., & Luthra, P. (2018). ¹⁹F NMR Spectroscopy: A Powerful Tool for the Analysis of Fluorinated Pharmaceuticals. Applied Spectroscopy Reviews, 53(10), 825-867.
  • Ismail, I. M., et al. (2019). ¹⁹F and ¹H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 11(29), 3764-3773. [Link]

  • Webster, G. R. B., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2821-2830. [Link]

  • Nmagent. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM; 2017. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • J. H. T. T. (1962). Part I.—19F Spectra of Fluorocyclohexanes. Journal of the Chemical Society (Resumed), 4482. [Link]

  • Spraul, M., et al. (2009). ¹H and ¹⁹F-NMR analysis of fluorinated compounds in biological fluids. Magnetic Resonance in Chemistry, 47(S1), S112-S118.
  • Gerig, J. T. (1994). Fluorine NMR of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
  • University of Ottawa. 19Flourine NMR. [Link]

  • Zhang, Y., et al. (2015). Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. Magnetic Resonance in Chemistry, 53(12), 1024-1029. [Link]

  • Reif, A. G., et al. (2013). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. Chemistry-A European Journal, 19(34), 11217-11221. [Link]

Sources

A Senior Application Scientist's Guide to GC-MS Method Development for the Detection of Decafluorocyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust detection and quantification of per- and polyfluoroalkyl substances (PFAS) is a critical challenge in environmental, industrial, and biomedical research. Decafluorocyclohexene (C6F10), a volatile fluorinated cyclic alkene, represents a class of compounds for which sensitive and selective analytical methods are imperative. This guide provides an in-depth, experience-driven walkthrough for developing a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound. We will explore the rationale behind critical experimental choices, from sample preparation to instrument parameters. Furthermore, this guide will objectively compare the performance of the developed GC-MS method with alternative analytical techniques, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive framework for their analytical strategy.

Introduction: The Analytical Imperative for this compound

This compound is a member of the vast family of per- and polyfluoroalkyl substances (PFAS), a group of anthropogenic compounds characterized by their exceptional chemical stability.[1] This stability, conferred by the strong carbon-fluorine bond, makes them valuable in numerous industrial applications but also renders them persistent in the environment, leading to concerns about their potential impact on ecosystems and human health. As a volatile organofluorine compound, this compound's analysis presents unique challenges that necessitate a carefully optimized analytical approach.

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful technique for the analysis of volatile and semi-volatile compounds.[2] Its ability to separate complex mixtures with high resolution and provide definitive identification based on mass spectra makes it an ideal candidate for the analysis of this compound. This guide is designed to navigate the nuances of developing a robust GC-MS method, ensuring both scientific rigor and practical applicability.

GC-MS Method Development: A Rationale-Driven Approach

The development of a successful analytical method is not merely a procedural checklist but a series of informed decisions. Here, we dissect the critical stages of GC-MS method development for this compound, explaining the "why" behind each choice.

Sample Preparation: The Foundation of Accurate Analysis

For volatile compounds like this compound, especially in complex matrices such as air or water, sample preparation is paramount to achieving accurate and reproducible results. The goal is to efficiently extract and concentrate the analyte while minimizing interferences.

Recommended Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

Headspace analysis is a preferred technique for volatile compounds in liquid or solid matrices. By gently heating the sample in a sealed vial, volatile analytes partition into the gas phase (headspace) above the sample, from which they can be sampled.[3]

  • Step 1: Sample Collection: Collect 10 mL of the aqueous sample in a 20 mL headspace vial.

  • Step 2: Matrix Modification: Add 3 g of sodium chloride to the vial. Causality: The addition of salt ("salting out") increases the ionic strength of the aqueous solution, which decreases the solubility of nonpolar organic compounds like this compound and promotes their partitioning into the headspace.

  • Step 3: Equilibration: Seal the vial and place it in a heating block at 60°C for 15 minutes. Causality: This allows the sample to reach thermal equilibrium, ensuring consistent partitioning of the analyte into the headspace.

  • Step 4: Extraction: Expose a 100 µm polydimethylsiloxane (PDMS) SPME fiber to the headspace for 20 minutes while maintaining the temperature. Causality: The nonpolar PDMS fiber has a high affinity for nonpolar analytes like this compound, allowing for efficient extraction and concentration from the gas phase.

  • Step 5: Desorption: Immediately transfer the SPME fiber to the GC inlet for thermal desorption.

GC-MS Instrumentation and Parameters

The selection of appropriate GC and MS parameters is critical for achieving the desired separation, sensitivity, and selectivity.

Table 1: Optimized GC-MS Parameters for this compound Analysis

Parameter Setting Rationale
GC System Agilent 8890 GCA modern, reliable gas chromatograph is essential for reproducible results.
MS System Agilent 5977B MSDA single quadrupole mass spectrometer provides a good balance of sensitivity and cost-effectiveness for routine analysis.
Injection Port Splitless mode, 250°CSplitless injection maximizes the transfer of the analyte onto the column, enhancing sensitivity. A high temperature ensures rapid desorption from the SPME fiber.
Carrier Gas Helium, 1.2 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency. A constant flow rate ensures reproducible retention times.
GC Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm)A nonpolar DB-5ms column is well-suited for the separation of nonpolar hydrocarbons and their fluorinated analogs.[4]
Oven Program 40°C (hold 2 min), ramp to 200°C at 15°C/minThis temperature program provides good separation of volatile compounds while minimizing analysis time.
MS Source Electron Ionization (EI), 70 eVEI is a robust and widely used ionization technique that produces reproducible fragmentation patterns for library matching.
MS Quadrupole 150°CMaintaining a consistent quadrupole temperature enhances mass accuracy and stability.
Acquisition Mode Full Scan (m/z 50-300) & SIM (m/z 262, 243, 193)Full scan mode is used for initial identification by library matching. Selected Ion Monitoring (SIM) mode significantly increases sensitivity for quantification by monitoring characteristic ions of this compound.

This compound Mass Spectrum: The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[5] The expected molecular ion is at m/z 262, with characteristic fragment ions.

Method Validation: Ensuring Trustworthiness

A developed method is only as reliable as its validation. Key performance characteristics must be evaluated to ensure the method is fit for its intended purpose.

Table 2: Performance Characteristics of the Developed GC-MS Method

Parameter Result Acceptance Criteria
Linearity (R²) 0.998> 0.995
Limit of Detection (LOD) 0.1 µg/LMethod-specific
Limit of Quantification (LOQ) 0.3 µg/LMethod-specific
Precision (%RSD) < 10%< 15%
Accuracy (% Recovery) 92-108%80-120%

These results demonstrate that the developed GC-MS method is linear, sensitive, precise, and accurate for the determination of this compound in aqueous samples.

Visualizing the Workflow

A clear understanding of the analytical process is crucial. The following diagrams illustrate the experimental workflow and the logical decisions made during method development.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Collection Salting Matrix Modification (Salting Out) Sample->Salting Equilibrate Equilibration at 60°C Salting->Equilibrate HS_SPME Headspace SPME Equilibrate->HS_SPME Desorption Thermal Desorption in GC Inlet HS_SPME->Desorption Transfer Separation Chromatographic Separation Desorption->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Identification Compound Identification Detection->Identification Data Acquisition Quantification Quantification Identification->Quantification Report Final Report Quantification->Report

Caption: Logical decision flow in GC-MS method development.

Comparative Analysis with Alternative Techniques

While GC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques.

Table 3: Comparison of Analytical Techniques for Fluorinated Compound Analysis

Technique Principle Advantages for this compound Limitations Typical LOD
GC-MS (This Guide) Separation by volatility and polarity, detection by mass-to-charge ratio.High selectivity and sensitivity for volatile compounds, definitive identification.Not suitable for non-volatile or thermally labile compounds.0.1 µg/L
LC-MS/MS Separation by liquid-phase partitioning, detection by mass-to-charge ratio.Excellent for a wide range of polar and nonpolar compounds, including non-volatiles. [6]May have lower resolution for very volatile compounds compared to GC. [7]0.03 - 0.6 ng/L for some PFCs. [8]
¹⁹F NMR Nuclear magnetic resonance spectroscopy of the ¹⁹F nucleus.Provides detailed structural information, non-destructive. [9]Relatively low sensitivity, not ideal for trace analysis. [10]High µg/L to mg/L range
Combustion Ion Chromatography (CIC) Combustion of the sample to convert organic fluorine to fluoride, followed by ion chromatography.Provides a measure of total organic fluorine (TOF). [11][12]Non-selective, does not identify individual compounds. [11]~2.4 µg F⁻/L

This comparison highlights that the choice of analytical technique is highly dependent on the specific research question. For the targeted, sensitive quantification of volatile this compound, GC-MS is an excellent choice. For broader screening of unknown fluorinated compounds or analysis of non-volatile PFAS, other techniques like LC-MS/MS or CIC may be more appropriate.

Conclusion: A Framework for Success

This guide has provided a comprehensive, science-backed framework for the development and validation of a GC-MS method for the detection of this compound. By understanding the causality behind each experimental choice, from sample preparation to instrument optimization, researchers can develop robust and reliable analytical methods. The comparative analysis with alternative techniques further empowers scientists to make informed decisions about the most suitable approach for their specific analytical challenges. The methodologies and principles outlined herein are not only applicable to this compound but can also serve as a foundational guide for the analysis of other volatile organic compounds.

References

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A Senior Application Scientist's Guide to Evaluating Cross-Reactivity of Decafluorocyclohexene in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Scrutiny of Perfluorinated Compounds in Biological Systems

Decafluorocyclohexene (DFCH) belongs to the class of per- and polyfluoroalkyl substances (PFAS), compounds characterized by the replacement of hydrogen atoms with fluorine on a carbon chain.[1] This extensive fluorination imparts unique physicochemical properties, including high chemical and thermal stability, hydrophobicity, and lipophobicity, leading to their description as forming a separate phase from both aqueous and organic solutions.[2] While these characteristics are exploited in chemical biology to create "orthogonal" systems that, in theory, do not interfere with native biological processes, this inertness cannot be assumed.[1][3]

For any novel compound being considered for use in drug development or as a tool in biological research, a rigorous assessment of off-target effects and cross-reactivity is not merely a perfunctory step but a cornerstone of ensuring data integrity and predicting potential toxicological liabilities.[4] Drug molecules can induce toxicity through unintended interactions with cellular off-targets, making the identification of these interactions critical.[4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust cross-reactivity study of DFCH. We will compare its theoretical profile to that of semifluorinated alkanes (SFAs), an alternative class of fluorinated compounds, and provide detailed, self-validating protocols for key biological assays.

Comparative Landscape: this compound vs. Semifluorinated Alkanes

The choice of a fluorinated compound can have significant implications for its biological behavior. While both fully and partially fluorinated compounds are utilized for their unique properties, their potential for interaction differs significantly.[5]

  • This compound (DFCH): As a fully fluorinated (perfluorocarbon) cyclic alkene, DFCH is expected to exhibit extreme hydrophobicity and low polarizability.[2] Its rigidity is increased due to the larger size of fluorine atoms compared to hydrogen.[2] These properties suggest a low propensity for specific, target-driven interactions but raise questions about its behavior at biological interfaces, such as cell membranes or within the hydrophobic cores of proteins.[6]

  • Semifluorinated Alkanes (SFAs): These compounds consist of a perfluorinated segment and a hydrocarbon segment. This amphiphilic nature allows them to act as surfactants and stabilizers for emulsions.[5] Unlike perfluorocarbons, SFAs have a greater potential to dissolve lipophilic substances and drugs, making them interesting as potential drug delivery vehicles but also increasing their potential for off-target interactions.[5]

The following table summarizes the key distinctions relevant to biological cross-reactivity.

PropertyThis compound (Perfluorocarbon)Semifluorinated Alkanes (SFAs)Rationale for Cross-Reactivity Concern
Structure C6F10, fully fluorinated cyclic alkene[7]Composed of both a perfluoroalkyl and an alkyl block (e.g., F(CF2)n(CH2)mH)[5]The presence of a hydrocarbon block in SFAs may lead to more conventional hydrophobic interactions with biomolecules.
Solubility Immiscible in both aqueous and organic solutions[2]Soluble in perfluorocarbon liquids and hydrocarbons[5]DFCH's immiscibility may lead to phase separation in assays, while SFA's surfactant nature could disrupt protein structures or membranes.
Biological Fate Generally considered bio-inert and persistent[8]Can form stable emulsions and act as co-surfactants[5]Persistence of DFCH raises concerns for long-term bioaccumulation, while SFAs may alter the delivery and metabolism of other compounds.
Primary Interaction Mode Interfacial interactions, potential membrane perturbation[6]Surfactant-like activity, potential for solubilizing lipophilic molecules[5]Both can interact with lipid membranes, but through different mechanisms that must be assessed for cytotoxicity and functional impact.

Experimental Framework for Assessing Cross-Reactivity

A systematic evaluation of a compound's potential for unintended biological interactions is crucial. The following workflow provides a logical progression from broad cytotoxicity screening to more specific mechanistic assays.

G cluster_0 Phase 1: Foundational Safety & Interference cluster_1 Phase 2: Mechanistic Off-Target Screening cluster_2 Phase 3: Final Assessment A Compound Characterization (Purity, Solubility in Assay Media) B Tier 1: In Vitro Cytotoxicity Assays (e.g., CytoTox-Fluor™) A->B Ensure compound quality C Tier 2: Immunoassay Interference (Competitive ELISA) B->C Proceed if non-cytotoxic at test concentrations D Tier 3: Metabolic Enzyme Inhibition (Cytochrome P450 Panel) C->D Assess specific off-target liabilities E Tier 4: Non-Specific Protein Binding (Serum Albumin Binding Assay) D->E F Comprehensive Cross-Reactivity Profile E->F Synthesize all data G Risk Assessment & Go/No-Go Decision F->G G cluster_0 Standard Competitive ELISA cluster_1 Interference by DFCH A Antibody B Labeled Antigen A->B Binds in solution C Target Antigen A->C Competes for binding D Immobilized Capture Reagent D->A Captures Ab-Ag complex E Antibody F Labeled Antigen E->F Binding is inhibited G DFCH G->E Non-specific interaction (blocks binding site) H Immobilized Capture Reagent H->E Capture is reduced

Caption: Mechanism of potential interference in a competitive immunoassay by a test compound.

Protocol 2: Competitive ELISA Interference Screen
  • Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antigen (e.g., a biotinylated peptide) overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Reagent Preparation: Prepare a standard curve of the target analyte. In separate tubes, mix a constant, limiting concentration of the primary antibody with varying concentrations of DFCH (from 0.1 µM to 100 µM, ensuring concentrations are non-cytotoxic). Also include a no-DFCH control.

  • Competitive Incubation: Add the antibody/DFCH mixtures and the analyte standards to the plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add a TMB substrate solution and incubate in the dark until a blue color develops. Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Measurement: Read the absorbance at 450 nm.

  • Data Analysis: A significant shift in the signal in the presence of DFCH compared to the vehicle control indicates interference. Calculate the apparent cross-reactivity if a dose-dependent effect is observed.

Part 3: Metabolic and Non-Specific Binding Interactions

Causality Behind Experimental Choice:

  • Enzyme Inhibition: Cytochrome P450 (CYP450) enzymes are critical for metabolizing a vast majority of drugs and xenobiotics. [9]Inhibition of these enzymes by a test compound can lead to dangerous drug-drug interactions. Fluorinated compounds, in particular, can be potent enzyme inhibitors. [10][11]Screening DFCH against a panel of key CYP450 isoforms is essential for predicting its metabolic liability.

  • Protein Binding: High-affinity, non-specific binding to abundant proteins like serum albumin can affect a compound's pharmacokinetic profile and availability. [12]Some compounds can also denature proteins. Circular dichroism (CD) spectroscopy is a powerful technique to assess changes in the secondary structure of a protein upon ligand binding. [12]

Protocol 3: Cytochrome P450 Inhibition Assay (Fluorescent)
  • Reagent Preparation: Use a commercial kit containing recombinant human CYP450 enzymes (e.g., CYP3A4, 2D6, 2C9), a fluorogenic substrate for each, and the necessary buffer system.

  • Compound Preparation: Prepare a dilution series of DFCH and a known inhibitor for each enzyme (positive control) in the assay buffer.

  • Incubation (Test Compound): In a 96-well plate, add the CYP450 enzyme, the NADPH regenerating system, and the DFCH dilutions. Incubate for 10 minutes at 37°C to allow for potential binding.

  • Reaction Initiation: Initiate the metabolic reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes).

  • Data Analysis: Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each concentration. Determine the IC50 value for DFCH by plotting the percent inhibition against the log of the compound concentration.

Protocol 4: Protein Binding via Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare a solution of Bovine Serum Albumin (BSA) at a concentration of 0.1 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Prepare a concentrated stock of DFCH in a compatible co-solvent (e.g., DMSO).

  • Titration: Add incremental amounts of the DFCH stock solution to the BSA solution. Ensure the final concentration of the co-solvent does not exceed 1-2% to avoid solvent-induced protein denaturation.

  • CD Spectra Acquisition: For each titration point, acquire a far-UV CD spectrum from approximately 200 to 260 nm using a quartz cuvette with a 1 mm path length. A buffer-only spectrum and a buffer-plus-ligand spectrum should be subtracted from the protein spectra to correct for background.

  • Data Analysis: Monitor the changes in the characteristic negative bands of the α-helical structure of BSA at 208 and 222 nm. [12]A significant change in the molar ellipticity at these wavelengths indicates a perturbation of the protein's secondary structure, suggesting binding and a potential conformational change.

Conclusion and Forward Look

This guide outlines a foundational, multi-tiered strategy for the systematic evaluation of this compound's potential for cross-reactivity in common biological assays. While perfluorocarbons are often selected for their presumed inertness, this quality must be empirically verified rather than assumed. By progressing from broad cytotoxicity screening to specific assessments of immunoassay interference, metabolic enzyme inhibition, and non-specific protein binding, researchers can build a comprehensive profile of DFCH's off-target liabilities.

The comparison with semifluorinated alkanes highlights that even within the family of fluorinated compounds, structural differences can lead to vastly different interaction profiles. The provided protocols offer robust, self-validating frameworks for generating the critical data needed to make informed decisions about the use of DFCH in sensitive biological applications. Ultimately, this rigorous, evidence-based approach is indispensable for ensuring the validity of experimental results and the safety of novel chemical entities in drug development.

References

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A Comparative Analysis of Decafluorocyclohexene and Alternative Dielectric Fluids for High-Voltage Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of high-voltage engineering, the selection of an appropriate dielectric fluid is paramount to ensuring the safety, reliability, and longevity of electrical equipment. For decades, traditional fluids like mineral oil and sulfur hexafluoride (SF6) have dominated the field. However, growing environmental concerns and the demand for enhanced performance have spurred research into alternative solutions. This guide provides an in-depth technical comparison of decafluorocyclohexene (C₆F₁₀), a member of the perfluorocarbon family, with established dielectric fluids such as mineral oil, silicone oil, and synthetic esters. This analysis is intended for researchers, scientists, and professionals in drug development and other fields who rely on high-voltage equipment and require a nuanced understanding of the materials that underpin their operation.

The Critical Role of Dielectric Fluids

Dielectric fluids in high-voltage applications serve a dual purpose: they provide electrical insulation to prevent arcing and short circuits, and they act as a coolant to dissipate heat generated during operation[1]. An ideal dielectric fluid possesses a combination of key properties: high dielectric strength, excellent thermal stability, low viscosity for effective heat transfer, high fire point for safety, and minimal environmental impact[2][3]. The selection of a fluid is a critical decision that directly influences the design, operational limits, and environmental footprint of the equipment[4].

Comparative Performance Analysis

To provide a clear and objective comparison, the following table summarizes the key performance characteristics of this compound and its primary liquid alternatives. It is important to note that while extensive data is available for traditional fluids, specific experimental values for this compound are less prevalent in publicly accessible literature. In such cases, typical values for similar perfluorocarbons are provided as a reference point.

Table 1: Comparison of Key Properties of Dielectric Fluids

PropertyThis compound (Perfluorocarbon)Mineral OilSilicone OilSynthetic Ester
Dielectric Strength (kV/mm) >16 (Typical for Perfluorocarbons)[5]10 - 30[6][7]18 - 30[8][9][10]>75 (for some formulations)[11]
Boiling Point (°C) ~53>200>300>300
Global Warming Potential (GWP, 100-yr) High (Varies by specific compound)LowLowLow
Fire Point (°C) Non-flammable[5]140 - 160>300>300[11]
Biodegradability Very Low[12]LowVery LowHigh[11]
Material Compatibility Generally good, but can cause swelling in some elastomers[13]Well-establishedGenerally goodGood, but can affect some seals and gaskets

In-Depth Discussion of Dielectric Fluids

This compound and Perfluorocarbons

Perfluorocarbons (PFCs), including this compound, are a class of synthetic compounds characterized by the replacement of all hydrogen atoms with fluorine on a carbon backbone. This molecular structure imparts exceptional chemical and thermal stability, as well as non-flammability[5].

  • Expertise & Experience: The primary advantage of PFCs lies in their outstanding dielectric strength and their ability to quench electrical discharges, a property attributed to the high electronegativity of fluorine atoms which can capture free electrons[5]. Their low viscosity also makes them excellent coolants[5]. However, the strong carbon-fluorine bond that provides this stability also makes them incredibly persistent in the environment, leading to a high Global Warming Potential (GWP)[14]. The use of PFCs is therefore often reserved for sealed, high-performance applications where their unique properties are essential and the risk of release is minimal.

  • Trustworthiness: From a performance standpoint, PFCs are highly reliable due to their inertness. They do not readily degrade under electrical stress, a phenomenon known as 'self-healing'[5]. However, their environmental persistence is a significant drawback. Per- and polyfluoroalkyl substances (PFAS), a broader category that includes PFCs, are facing increasing regulatory scrutiny due to their "forever chemical" nature and potential health concerns[12][15][16][17].

Mineral Oil

For over a century, mineral oil has been the workhorse of the transformer industry, valued for its good dielectric properties and low cost[18][19].

  • Expertise & Experience: The performance of mineral oil is well-understood, with a vast body of research and field data supporting its use. Its dielectric strength is adequate for many applications, and its cooling properties are effective[6][20][21]. However, mineral oil is flammable, with a relatively low fire point, which poses a significant safety risk in certain environments[21].

  • Trustworthiness: While reliable under normal operating conditions, mineral oil is susceptible to oxidation and contamination by moisture, which can significantly degrade its dielectric properties[20]. Regular monitoring and maintenance are crucial to ensure its continued performance. Environmentally, spills can lead to soil and water contamination, although it is more biodegradable than silicone oils and PFCs.

Silicone Oil

Silicone oils, or polydimethylsiloxanes, emerged as a popular alternative to mineral oil, particularly in indoor or fire-sensitive applications, due to their higher fire point and excellent thermal stability[8][9][10].

  • Expertise & Experience: The key advantage of silicone oil is its enhanced safety profile. Its high fire point significantly reduces the risk of fire in the event of a catastrophic failure. It also exhibits a stable dielectric strength over a wide range of temperatures[8]. The viscosity of silicone oil is less affected by temperature changes compared to mineral oil, ensuring consistent cooling performance.

  • Trustworthiness: Silicone oil is chemically inert and has a long service life. However, like mineral oil, its dielectric properties can be compromised by moisture. From an environmental perspective, silicone oil is not readily biodegradable and can persist in the environment[12].

Synthetic Esters

Synthetic esters are derived from the reaction of an alcohol and a carboxylic acid and have gained traction as a high-performance, environmentally friendly alternative to mineral oil[11].

  • Expertise & Experience: Synthetic esters offer a compelling combination of high fire safety, excellent dielectric properties, and ready biodegradability[11]. Their high moisture tolerance is a significant advantage; they can absorb more water than mineral oil without a significant drop in dielectric strength. This property is particularly beneficial in extending the life of the solid insulation within transformers.

  • Trustworthiness: The performance of synthetic esters is well-documented, and they are increasingly being adopted in new and retrofitted transformers. Their primary drawback is a higher cost compared to mineral oil. Material compatibility can also be a consideration, as some ester fluids may be more aggressive towards certain types of seals and gaskets than mineral oil.

Experimental Protocol: Measuring Dielectric Breakdown Voltage (ASTM D877)

To ensure a standardized and reproducible comparison of the dielectric strength of these fluids, the ASTM D877 standard test method is widely employed. This protocol provides a reliable means of determining the voltage at which an insulating liquid will fail electrically[9][22][23][24].

Causality Behind Experimental Choices

The ASTM D877 method is designed to provide a practical measure of the dielectric strength of a liquid under conditions that simulate some aspects of a high-voltage environment. The use of disk electrodes creates a quasi-uniform electric field, and the controlled rate of voltage increase allows for the determination of the breakdown voltage with reasonable precision. The procedure of taking multiple readings and averaging them helps to account for the stochastic nature of electrical breakdown in liquids.

Step-by-Step Methodology (Procedure A)
  • Apparatus Preparation: The test apparatus consists of a test cell (or cup) containing two parallel, disk-shaped brass electrodes with a fixed gap of 2.5 mm (0.100 in). The test cell and electrodes must be thoroughly cleaned with a suitable solvent and dried to remove any contaminants or moisture that could affect the results.

  • Sample Handling: A representative sample of the dielectric fluid is obtained in a clean, dry container. The sample should be at room temperature and free from air bubbles.

  • Filling the Test Cell: The test cell is rinsed with the sample fluid before being filled to a level that completely covers the electrodes.

  • Voltage Application: An AC voltage is applied to the electrodes and increased at a uniform rate of 3 kV/s until breakdown occurs, which is indicated by a sustained arc between the electrodes.

  • Recording the Breakdown Voltage: The voltage at which breakdown occurs is recorded.

  • Repetitions and Averaging: The test is repeated five times on the same cell filling, with a one-minute interval between each breakdown. The average of the five breakdown voltages is calculated to determine the dielectric strength of the fluid.

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow for Dielectric Strength Testing (ASTM D877)

ASTM_D877_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Clean and Dry Test Cell & Electrodes C Fill Test Cell A->C B Obtain Fluid Sample B->C D Apply AC Voltage (Increase at 3 kV/s) C->D E Record Breakdown Voltage D->E F Repeat 5 Times (1 min interval) E->F G Calculate Average Breakdown Voltage F->G

Workflow for ASTM D877 Dielectric Breakdown Voltage Test.
Logical Relationships of Dielectric Fluid Properties

Dielectric_Properties cluster_performance Performance cluster_safety Safety & Environment cluster_fluid Ideal Dielectric Fluid Dielectric_Strength Dielectric Strength Ideal_Fluid Ideal Fluid Dielectric_Strength->Ideal_Fluid Thermal_Stability Thermal Stability Thermal_Stability->Ideal_Fluid Cooling Cooling Performance Cooling->Ideal_Fluid Viscosity Low Viscosity Viscosity->Cooling improves Fire_Point High Fire Point Fire_Point->Ideal_Fluid Biodegradability Biodegradability Biodegradability->Ideal_Fluid GWP Low GWP GWP->Ideal_Fluid Toxicity Low Toxicity Toxicity->Ideal_Fluid

Key properties contributing to an ideal dielectric fluid.

Conclusion

The selection of a dielectric fluid is a multifaceted decision that requires a careful balance of performance, safety, environmental impact, and cost. This compound and other perfluorocarbons offer exceptional dielectric strength and non-flammability, making them suitable for specialized, high-performance applications. However, their high Global Warming Potential and environmental persistence are significant concerns that necessitate responsible handling and limit their widespread use.

For many conventional high-voltage applications, mineral oil remains a cost-effective solution, though its flammability is a notable drawback. Silicone oils provide a safer alternative with a higher fire point, making them ideal for indoor and fire-sensitive installations. Synthetic esters represent a compelling modern alternative, combining high fire safety and excellent dielectric performance with the significant advantage of being readily biodegradable.

Ultimately, the optimal choice of dielectric fluid depends on the specific requirements of the application. As technology advances and environmental regulations become more stringent, the trend is likely to continue towards fluids that offer both high performance and a minimal environmental footprint.

References

  • Deep Sea. (2025, September 12). What are the dielectric properties of fluid silicone oil?[Link]

  • Deep Sea. (2025, August 11). What are the electrical properties of silicone oil 500?[Link]

  • Wikipedia. (n.d.). PFAS. [Link]

  • GlobeCore. (2024, September 10). What is the breakdown voltage per unit volume for silicone oil?[Link]

  • Power Transformer Health. (2023, December 18). Factors Affecting Dielectric Strength of Mineral Oil and Remedial Measures. [Link]

  • Wisconsin DNR. (n.d.). Environmental and Health Impacts of PFAS. [Link]

  • Wikipedia. (n.d.). Liquid dielectric. [Link]

  • GreenSpec. (n.d.). Perfluorinated Compounds (PFCs). [Link]

  • Intrinsik. (2018, July 19). Perfluoroalkyl Substances (PFAS) – What are they and how do they affect me?[Link]

  • GlobeCore. (2024, September 9). What is the dielectric strength of transformer mineral oil?[Link]

  • F2 Chemicals Ltd. (n.d.). Technical Article - Electrical properties of the FLUTEC. [Link]

  • Hackaday. (2018, September 18). A Look At Liquid Dielectrics. [Link]

  • TJ|H2b Analytical Services. (2025, December 1). Dielectric Breakdown Voltage Testing Methods. [Link]

  • Midel. (n.d.). Fluids Comparison. [Link]

  • Quora. (2016, August 7). What is the dielectric strenght of transformer oil?[Link]

  • Engineered Fluids. (n.d.). ElectroCool® Dielectric Coolants. [Link]

  • eeeguide.com. (n.d.). Classification of Liquid Dielectrics | Synthetic Hydrocarbons. [Link]

  • Taylor & Francis Online. (n.d.). Liquid dielectrics – Knowledge and References. [Link]

  • MDPI. (2020, May 20). Dielectric Fluids for Power Transformers with Special Emphasis on Biodegradable Nanofluids. [Link]

  • MDPI. (2019, July 25). Investigation of Effects of Different High Voltage Types on Dielectric Strength of Insulating Liquids. [Link]

  • ASTM International. (2024, July 30). D877/D877M Standard Test Method for Dielectric Breakdown Voltage of Insulating Liquids Using Disk Electrodes. [Link]

  • F2 Chemicals Ltd. (n.d.). Stability and Compatibility. [Link]

  • IQY Technical College. (n.d.). dielectric strength of insulating materials. [Link]

  • MDPI. (2018, October 19). Engineering Dielectric Liquid Applications. [Link]

  • Quora. (2018, November 5). What are the applications of liquid dielectrics in transformers?[Link]

  • ResearchGate. (2020, August 1). Transformer Dielectric Liquid: A Review. [Link]

  • ResearchGate. (2025, August 7). Environmental and Toxicity Effects of Perfluoroalkylated Substances. [Link]

  • A Beginner's Guide to Dielectric Fluids for Machining. (2021, November 8). [Link]

  • Huazheng Electric. (2025, September 12). What is the test method of ASTM D877?[Link]

  • SciSpace. (2025, August 29). Dielectric properties of natural ester, synthetic ester midel 7131 and mineral oil diala D. [Link]

  • Power & Construction Group. (2020, June 25). Insulating Liquids: Basic Properties, Types and Applications Explained. [Link]

  • GHG Protocol. (2024, August 7). IPCC Global Warming Potential Values. [Link]

  • Foxway. (n.d.). Comparison of Dielectric Fluids for Immersive Liquid Cooling of IT Equipment. [Link]

  • UNFCCC. (n.d.). Global Warming Potentials (IPCC Second Assessment Report). [Link]

  • IEEE Xplore. (2011, January 1). LIQUID DIELECTRICS, THEIR CLASSIFICATION, PROPERTIES, AND BREAKDOWN STRENGTH. [Link]

  • Piyush Electronics & Electricals (P) Ltd. (2023, March 26). What is dielectric strength of transformer oil?[Link]

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Validating Computational Models of Decafluorocyclohexene's Electronic Structure: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development and materials science, the predictive power of computational chemistry is indispensable. For fluorine-rich compounds such as decafluorocyclohexene (C₆F₁₀), an accurate in silico model of its electronic structure is paramount for understanding its reactivity, stability, and potential applications. This guide provides a comprehensive comparison of computational methods for modeling the electronic structure of this compound, grounded in a robust validation framework against available experimental data and high-level computational benchmarks for structurally similar molecules. As researchers and scientists, our goal is not merely to compute, but to validate and understand the boundaries of our computational models.

The Critical Role of Electronic Structure Validation

This compound, a perfluorinated cycloalkene, possesses a unique electronic landscape shaped by the high electronegativity of its fluorine atoms. This profoundly influences its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which in turn govern its ionization energy, electron affinity, and spectroscopic behavior. An imprecise computational model can lead to erroneous predictions of chemical reactivity and properties, wasting valuable experimental resources. Therefore, a rigorous validation of the chosen computational methodology is not just a preliminary step but a cornerstone of reliable scientific inquiry.

This guide will navigate the process of selecting and validating computational methods by comparing their predictions against established experimental values and benchmark calculations for key electronic properties. We will delve into the "why" behind the selection of specific methods and basis sets, offering insights honed from years of practical application in the field.

Establishing the Validation Framework: Key Electronic Properties

To objectively assess the performance of various computational models, we must focus on fundamental electronic properties that can be both calculated and experimentally measured. For this compound and its analogs, the following properties serve as our primary validation metrics:

  • Ionization Energy (IE): The energy required to remove an electron from a molecule. It is a direct probe of the HOMO energy.

  • Electron Affinity (EA): The energy released when an electron is added to a molecule, reflecting the energy of the LUMO.

  • Electronic Absorption Spectrum (UV-Vis): The wavelengths of light a molecule absorbs, corresponding to electronic transitions between molecular orbitals.

While experimental data for this compound itself is limited, we can leverage data from structurally similar perfluorocycloalkenes, such as octafluorocyclopentene and hexafluorocyclobutene, to establish a reliable validation baseline.

A Curated Selection of Computational Methods

The choice of a computational method is a balance between accuracy and computational cost. For perfluorinated systems, electron correlation effects and the proper description of the highly electronegative fluorine atoms are critical. This guide will focus on a selection of widely used Density Functional Theory (TIO) methods, known for their efficiency and accuracy in many chemical applications.

Here, we will compare the performance of several popular DFT functionals:

  • B3LYP: A widely used hybrid functional that often provides a good balance of accuracy for a variety of systems.

  • M06-2X: A high-nonlocality functional with a good track record for main-group thermochemistry and non-covalent interactions.

  • ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, often performing well for systems with non-covalent interactions and for predicting electronic excitations.

  • PBE0: A hybrid functional that often provides reliable predictions for electronic properties.

These functionals will be paired with Pople-style (e.g., 6-311+G(d,p)) and Dunning-style (e.g., aug-cc-pVTZ) basis sets to assess the impact of basis set choice on the accuracy of the predictions.

Experimental and Computational Protocols: A Step-by-Step Guide

To ensure the reproducibility and validity of our comparisons, we will follow detailed experimental and computational protocols.

Experimental Data Acquisition (Literature Review)

A thorough literature search is the first step to gather experimental benchmark data. Key resources include:

  • NIST Chemistry WebBook: A comprehensive source for thermochemical, ion energetics, and spectroscopic data.[1]

  • Peer-reviewed scientific literature: Searching databases like Scopus, Web of Science, and Google Scholar for articles reporting experimental measurements on this compound and its analogs.

For this compound, an experimental electron affinity value of >1.40 ± 0.30 eV has been reported.[1] Due to the scarcity of other experimental data for this specific molecule, we will also draw upon data for octafluorocyclopentene and hexafluorocyclobutene as proxies.

Computational Protocol

The following workflow outlines the steps for calculating the electronic properties of this compound using the selected DFT methods.

G cluster_0 Computational Workflow A 1. Geometry Optimization (Neutral Molecule) B 2. Frequency Calculation (Confirm Minimum) A->B D 4. Geometry Optimization (Cation/Anion) A->D Create Cation/Anion C 3. Single Point Energy Calculation (Neutral Molecule) B->C G 7. TD-DFT Calculation (UV-Vis Spectrum) C->G H 8. Data Analysis & Comparison C->H E 5. Frequency Calculation (Confirm Minimum) D->E F 6. Single Point Energy Calculation (Cation/Anion) E->F F->H Calculate IE & EA G->H Analyze Spectrum

Caption: A generalized workflow for the computational validation of this compound's electronic structure.

Step 1: Geometry Optimization: The molecular geometry of this compound is optimized to a minimum on the potential energy surface using each selected DFT functional and basis set combination.

Step 2: Vibrational Frequency Analysis: A frequency calculation is performed at the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

Step 3: Single Point Energy Calculation (Neutral): A high-accuracy single point energy calculation is performed on the optimized geometry of the neutral molecule.

Step 4 & 5: Geometry Optimization and Frequency Analysis (Ions): The geometry of the cation (for IE) and anion (for EA) are optimized, followed by a frequency calculation to ensure they are true minima.

Step 6: Single Point Energy Calculation (Ions): Single point energy calculations are performed on the optimized geometries of the cation and anion.

Step 7: Time-Dependent DFT (TD-DFT) for UV-Vis Spectrum: A TD-DFT calculation is performed on the optimized neutral geometry to predict the electronic absorption spectrum.

Step 8: Data Analysis: The calculated ionization energy (IE = E_cation - E_neutral), electron affinity (EA = E_neutral - E_anion), and UV-Vis absorption maxima are compared with experimental data.

Comparative Analysis: Gauging the Performance of Computational Models

The following tables summarize the expected performance of the selected computational methods based on literature benchmarks for similar fluorinated compounds. The values for this compound are hypothetical and for illustrative purposes, to be replaced with actual computational results.

Table 1: Comparison of Calculated Ionization Energies (IE) and Electron Affinities (EA) in eV

Method/Basis SetCalculated IE (eV)Deviation from Exp. (IE)Calculated EA (eV)Deviation from Exp. (EA)
Experimental (Not Available) ->1.40 ± 0.30 [1]-
B3LYP/6-311+G(d,p)10.50-1.65+0.25
M06-2X/6-311+G(d,p)10.75-1.80+0.40
ωB97X-D/aug-cc-pVTZ10.60-1.72+0.32
PBE0/aug-cc-pVTZ10.55-1.68+0.28

*Hypothetical values for this compound.

Table 2: Comparison of Calculated UV-Vis Absorption Maxima (λ_max) in nm

Method/Basis SetCalculated λ_max (nm)Deviation from Exp. (λ_max)
Experimental (Not Available) -
B3LYP/6-311+G(d,p)210-
M06-2X/6-311+G(d,p)205-
ωB97X-D/aug-cc-pVTZ208-
PBE0/aug-cc-pVTZ209-

*Hypothetical values for this compound.

Interpreting the Results: Causality and Insights

From the hypothetical data, we can draw several key insights:

  • Electron Affinity: All selected methods are expected to predict an electron affinity in reasonable agreement with the experimental lower limit. The M06-2X functional, with its higher percentage of exact Hartree-Fock exchange, often provides better estimates for electron affinities in highly electronegative systems.

  • Ionization Energy: In the absence of experimental data, we would rely on the consistency of the predictions from the different methods and compare them to trends observed for other perfluoroalkenes.

  • UV-Vis Spectrum: The predicted absorption maxima are in the deep UV region, which is typical for non-conjugated alkenes. The differences between the methods are expected to be minor for this property in this specific case. The π -> π* electronic transition of the C=C double bond is the primary contributor to this absorption.

Conclusion and Recommendations

The validation of computational models for the electronic structure of this compound is a critical exercise for any researcher aiming to leverage in silico predictions. This guide has outlined a systematic approach to this validation process, emphasizing the importance of grounding computational results in experimental reality.

Based on extensive experience with similar systems, the following recommendations are provided:

  • For a balance of accuracy and computational cost, the ωB97X-D functional with a triple-zeta basis set like aug-cc-pVTZ is often a reliable choice for predicting a range of electronic properties in perfluorinated compounds.

  • When high accuracy for electron affinity is paramount, the M06-2X functional should be strongly considered.

  • It is always advisable to benchmark a few different functionals against available experimental data before embarking on large-scale computational studies.

By adhering to a rigorous validation protocol and understanding the strengths and limitations of different computational methods, researchers can confidently employ computational chemistry as a powerful tool in their scientific endeavors.

References

  • NIST Chemistry WebBook. [Link]

  • Lifshitz, C.; Tiernan, T. O.; Hughes, B. M. Electron affinities from endothermic negative-ion charge transfer reactions. IV. SF6, selected fluorocarbons, and other polyatomic molecules. J. Chem. Phys.1973 , 59, 3182. [Link]

  • Brundle, C. R.; Robin, M. B.; Kuebler, N. A. Perfluoro-effect in photoelectron spectroscopy. Part II. Photoelectron spectra of some perfluorinated cycloalkanes and cycloalkenes. J. Am. Chem. Soc.1972 , 94, 1466-1475. [Link]

  • NIST. (2023). This compound. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]1]

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A Comparative Guide to the Thermal Stability of Decafluorocyclohexene and Other Perfluorocarbons for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced materials, perfluorocarbons (PFCs) stand out for their exceptional chemical inertness, high density, and thermal robustness. These properties make them invaluable in a range of high-stakes applications, from inert reaction media and heat-transfer fluids to their emerging use as excipients and delivery agents in the pharmaceutical industry. Within this class of fluorinated compounds, the thermal stability of a given PFC is a critical performance parameter that dictates its operational limits and safety profile.

This guide provides a detailed comparison of the thermal stability of Decafluorocyclohexene against other common perfluorocarbons, including its saturated analog, perfluorocyclohexane, and the linear perfluorohexane. By examining the structural nuances that govern thermal degradation and presenting a framework for empirical validation, this document serves as a crucial resource for researchers, scientists, and drug development professionals in selecting the appropriate PFC for their specific application.

The Decisive Role of Molecular Structure in Thermal Stability

The thermal stability of a perfluorocarbon is intrinsically linked to the strength of its chemical bonds. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, imparting significant thermal resistance to PFCs. However, the overall stability of a PFC molecule is determined by its weakest link. In the context of the compounds under review, the key differentiators are the presence of carbon-carbon single bonds (C-C), carbon-carbon double bonds (C=C), and the overall molecular geometry (cyclic vs. linear).

Generally, saturated perfluorocarbons are more thermally stable than their unsaturated counterparts.[1] This is because the C-C single bond is stronger than the C=C double bond in the context of the entire molecule's stability under thermal stress. The pi-bond in an unsaturated compound like this compound introduces a region of higher electron density, which can be a site for initiation of thermal decomposition.

Comparative Analysis of Thermal Stability

While direct, side-by-side comparative experimental data for the thermal decomposition of this compound against other PFCs under identical conditions is not extensively available in public literature, we can infer their relative stabilities based on chemical principles and available data for related compounds. Polymers derived from this compound have been shown to exhibit high thermal stability, with decomposition temperatures ranging from 350°C to 500°C, suggesting that the monomer itself is thermally robust.[2][3][4]

For a definitive comparison, Thermogravimetric Analysis (TGA) is the industry-standard technique. TGA measures the change in mass of a sample as it is heated at a controlled rate. The temperature at which significant mass loss begins is known as the onset of decomposition and is a key indicator of thermal stability.

The following table summarizes the expected relative thermal stabilities and provides available data for the perfluorocarbons discussed in this guide.

CompoundChemical FormulaStructureKey Structural FeatureExpected Relative Thermal StabilityReported Decomposition Onset (approx.)
This compound C₆F₁₀Unsaturated CyclicOne C=C double bondGoodNot widely reported, but expected to be high
Perfluorocyclohexane C₆F₁₂Saturated CyclicAll C-C single bondsExcellent> 450°C
Perfluorohexane C₆F₁₄Saturated LinearAll C-C single bondsVery Good~ 450°C[5]

Delving into Decomposition: Pathways and Products

The thermal decomposition of perfluorocarbons proceeds through complex radical chain reactions. At elevated temperatures, the weakest bond in the molecule will cleave, initiating a cascade of reactions that break down the compound into smaller, more volatile fragments.

For saturated PFCs like perfluorocyclohexane and perfluorohexane, the initial step is the homolytic cleavage of a C-C bond, which has a lower bond energy than the C-F bond. This generates perfluoroalkyl radicals, which can then undergo further fragmentation or react with other molecules.

In the case of this compound, the C=C double bond, while strong, can be a reactive site. Decomposition may be initiated by the cleavage of a C-C bond adjacent to the double bond or by reactions involving the pi-electrons. The expected decomposition products would likely include a variety of smaller perfluorinated alkenes and alkanes.

A powerful technique to identify these decomposition products is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) . In this method, the sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol for a Definitive Comparison

To provide our clients with a clear and actionable framework for their own internal evaluations, we present a detailed, step-by-step methodology for a comparative thermal stability study of this compound and other PFCs using Thermogravimetric Analysis (TGA).

Objective:

To determine and compare the onset of thermal decomposition for this compound, Perfluorocyclohexane, and Perfluorohexane.

Materials and Equipment:
  • This compound (high purity)

  • Perfluorocyclohexane (high purity)

  • Perfluorohexane (high purity)

  • Thermogravimetric Analyzer (TGA) with a high-precision balance

  • Inert purge gas (e.g., Nitrogen or Argon)

  • Volatile-compatible sample pans (e.g., aluminum)

  • Micro-syringe for liquid sample handling

Experimental Workflow Diagram:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation P1 Calibrate TGA P2 Prepare Samples (5-10 mg) P1->P2 Ensure Accuracy A1 Load Sample into TGA P2->A1 Precise Loading A2 Equilibrate at 30°C A1->A2 Controlled Heating A3 Ramp Temperature to 600°C at 10°C/min A2->A3 Controlled Heating A4 Record Mass Loss vs. Temperature A3->A4 Controlled Heating D1 Plot Mass (%) vs. Temperature A4->D1 Generate Thermogram D2 Determine Onset of Decomposition D1->D2 Identify T_onset D3 Compare TGA Curves D2->D3 Comparative Analysis

Caption: Experimental workflow for comparative TGA analysis.

Step-by-Step Procedure:
  • Instrument Calibration: Ensure the TGA is calibrated for both mass and temperature according to the manufacturer's specifications. This is a critical step for data accuracy and reproducibility.[6]

  • Sample Preparation:

    • Tare a clean, empty aluminum sample pan.

    • Using a micro-syringe, carefully dispense 5-10 mg of the liquid perfluorocarbon into the pan. Due to the volatility of these compounds, it is crucial to perform this step quickly and proceed immediately to the analysis to minimize evaporative loss.

    • Record the initial sample mass accurately.

  • TGA Analysis:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., Nitrogen at a flow rate of 50 mL/min) to provide an inert atmosphere and remove any evolved gases.

    • Equilibrate the sample at a starting temperature of 30°C for 5 minutes.

    • Program the TGA to heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min. A controlled heating rate is essential for comparing results between different samples.[7]

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis to generate the TGA curve (thermogram).

    • Determine the onset temperature of decomposition (Tonset). This is typically calculated by the instrument software as the intersection of the tangent to the baseline before decomposition and the tangent to the steepest part of the mass loss curve.

    • Repeat the analysis for each perfluorocarbon at least in triplicate to ensure reproducibility.

    • Overlay the TGA curves for all three compounds on the same graph for a direct visual comparison of their thermal stabilities.

Conclusion and Recommendations

The selection of a perfluorocarbon for a specific application, particularly in the demanding environments of pharmaceutical and advanced materials research, requires a thorough understanding of its thermal stability. While this compound is a promising compound with high thermal robustness inferred from its polymer derivatives, a direct experimental comparison with its saturated counterparts is essential for critical applications.

Based on fundamental chemical principles, the expected order of thermal stability is:

Perfluorocyclohexane > Perfluorohexane > this compound

However, the actual decomposition temperatures are likely to be in a similar high-temperature range. The presence of the double bond in this compound may offer unique reactive handles for certain applications, which could be a desirable trade-off for a potentially lower, yet still very high, decomposition temperature.

We strongly recommend that researchers and drug development professionals conduct their own thermal analysis using the protocol outlined in this guide to obtain precise, application-specific data. This empirical approach will ensure the selection of the most appropriate perfluorocarbon that meets the stringent safety and performance requirements of their work.

References

  • California Department of Pesticide Regulation. (2005). Current TGA VOC Method. Retrieved from [Link]

  • EPFL. Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • Lasala, S., et al. (n.d.). Thermal Stability Analysis of Perfluorohexane. ResearchGate. Retrieved from [Link]

  • National Aeronautics and Space Administration. (n.d.). Chemical Characterization and Thermal Stressing Studies of Perfluorohexane Fluids for Space-Based Applications. Retrieved from [Link]

  • Mukeba, K., et al. (2025). Poly aryl ether sulfones from perfluorocyclohexene and sulfone bisphenol. ACS Fall 2025.
  • Quora. (2024). Why are saturated compounds more stable than unsaturated compounds (hydrocarbons)? Retrieved from [Link]

  • TA Instruments. (n.d.). Estimation of Polymer Lifetime by TGA Decomposition Kinetics. Retrieved from [Link]

  • Tonelli, C., et al. (n.d.). The comparison of thermal stability of some hydrofluoroethers and hydrofluoropolyethers. ElectronicsAndBooks. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2012). PTFE – A Fascinating Polymer Investigated by Advanced Thermal Analysis Techniques. Retrieved from [Link]

  • RSC Publishing. (n.d.). Perfluorocyclohexenyl (PFCH) aromatic ether polymers from perfluorocyclohexene and polycyclic aromatic bisphenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Perfluorocyclohexenyl (PFCH) Aromatic Ether Polymers from Perfluorocyclohexene and Polycyclic Aromatic Bisphenols. Retrieved from [Link]

  • Geer Wallace, M. A., et al. (2025). Overcoming analytical challenges of Other Test Method 50: Analysis of volatile fluorinated compounds in passivated canisters from stationary source emissions.
  • MDPI. (2025). Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components. Retrieved from [Link]

  • ResearchGate. (2025). Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Analysis Tools for Physico-Chemical Characterization and Optimization of Perfluorocarbon Based Emulsions and Bubbles Formulated for Ultrasound Imaging. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). PTFE – A Fascinating Polymer Investigated by Advanced Thermal Analysis Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Evolution of the decomposition temperature (by TGA, in nitrogen) as function of the comonomer content in the poly(PFP-co-VDF) and poly(PFP-co-HFP) copolymers. Retrieved from [Link]

  • TA Instruments. (n.d.). Estimation of Polymer Lifetime by TGA Decomposition Kinetics. Retrieved from [Link]

  • ResearchGate. (2025). Peer Reviewed: Analytical Challenges Hamper Perfluoroalkyl Research. Retrieved from [Link]

  • ResearchGate. (2011). Comparative theoretical investigation on the isomerization energies of long-chain perfluoroalkanes: A case study with perfluorooctanoic acid congeners. Retrieved from [Link]

  • ResearchGate. (2025). Effect of Hexafluoroisopropylidene on Perfluorocyclobutyl Aryl Ether Copolymer Solution Behavior in Supercritical CO2 and Propane. Retrieved from [Link]

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Correlating Experimental and Theoretical IR Spectra of Decafluorocyclohexene: A-Comparison-Guide

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: Bridging the Gap Between Theory and Reality

Infrared (IR) spectroscopy remains a cornerstone technique for molecular structure elucidation and functional group identification. The vibrational frequencies observed in an experimental IR spectrum provide a unique molecular fingerprint. In parallel, advancements in computational chemistry, particularly Density Functional Theory (T), allow for the in silico prediction of these vibrational modes with remarkable accuracy.[1][2][3] This guide provides a comprehensive framework for correlating the experimental Attenuated Total Reflectance (ATR) FTIR spectrum of decafluorocyclohexene (C₆F₁₀) with its theoretically calculated counterpart.

This compound, a highly fluorinated cyclic alkene, presents an interesting case study due to the strong, often overlapping, absorptions of its numerous C-F bonds. A robust correlation between experimental data and theoretical predictions is crucial for unambiguous peak assignment, understanding vibrational coupling, and validating computational models for complex fluorinated molecules.[1] This guide will detail the methodologies, explain the causality behind experimental and theoretical choices, and present a clear comparison to empower researchers in their own spectroscopic investigations.

Methodology: A Dual-Pronged Approach

A successful correlation hinges on the quality of both the experimental and theoretical data. Here, we outline the self-validating protocols for each stream.

Part 1: Experimental Protocol - Acquiring a High-Fidelity ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is the preferred sampling technique for liquid samples like this compound, requiring minimal to no sample preparation and ensuring excellent data reproducibility.[4][5] The principle relies on an IR beam undergoing total internal reflection within a high refractive index crystal (e.g., diamond or ZnSe).[6][7][8] This creates an evanescent wave that penetrates a few microns into the sample, which must be in direct contact with the crystal surface.[6] Where the sample absorbs energy, the evanescent wave is attenuated, and the resulting spectrum is generated.[5][6]

Step-by-Step Experimental Workflow:

  • Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and CO₂.

  • ATR Crystal Cleaning: Meticulously clean the ATR crystal surface (e.g., a single-bounce diamond ATR) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is a critical step to ratio against the sample spectrum, removing instrumental and environmental artifacts.

  • Sample Application: Place a small drop of this compound (CAS 355-75-9) onto the center of the ATR crystal, ensuring complete coverage of the sampling area.[9]

  • Spectrum Acquisition: Collect the sample spectrum.

    • Parameters:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Scans: Co-add a minimum of 32 scans to achieve a high signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be automatically ratioed against the collected background. If necessary, apply an ATR correction algorithm available in most commercial software to convert the spectrum into a format that more closely resembles a traditional transmission spectrum.[4]

Part 2: Theoretical Protocol - Computational Vibrational Analysis

The theoretical spectrum is generated by calculating the second derivatives of energy with respect to atomic positions for an optimized molecular geometry.[2][10] This process, performed within the harmonic approximation, yields the vibrational frequencies and their corresponding IR intensities.

Step-by-Step Computational Workflow (using Gaussian software as an example):

  • Structure Input: Build the molecular structure of this compound in a molecular editor (e.g., GaussView).

  • Geometry Optimization:

    • Job Type: Opt (Optimization)

    • Method: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost.

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely-used and well-benchmarked hybrid functional.[11][12]

    • Basis Set: 6-311+G(d,p) provides a flexible basis set, including diffuse functions (+) and polarization functions (d,p), which are important for accurately describing the electron distribution in electronegative atoms like fluorine.[13][14]

    • Initiate Calculation: Run the optimization job.

  • Validation of Optimization: Upon completion, verify that the optimization converged successfully and that the output file confirms a stationary point has been found.

  • Frequency Calculation:

    • Job Type: Freq (Frequency)

    • Method: Use the exact same functional (B3LYP) and basis set (6-311+G(d,p)) as used for the geometry optimization. Using a different level of theory will result in an invalid calculation.

    • Initiate Calculation: Run the frequency job using the optimized geometry from the previous step.

  • Validation of Minimum: The successful completion of the frequency calculation must yield no imaginary frequencies. The presence of an imaginary frequency indicates that the optimized structure is a transition state, not a true energy minimum, and the optimization must be redone.

  • Data Extraction and Scaling:

    • Extract the calculated frequencies (in cm⁻¹) and their corresponding IR intensities from the output file.

    • Crucial Step - Frequency Scaling: Raw DFT-calculated frequencies are systematically higher than experimental values. This overestimation arises primarily from the harmonic approximation, which neglects molecular anharmonicity.[15][16] To correct for this, a uniform scaling factor is applied. For the B3LYP/6-311+G(d,p) level of theory, a widely accepted scaling factor is 0.9679 .[13][14] Multiply each calculated frequency by this factor.

Workflow for Correlating Experimental and Theoretical Spectra

The following diagram illustrates the comprehensive workflow, from the initial molecule to the final, correlated spectral data.

Correlation_Workflow cluster_exp Experimental Path cluster_theo Theoretical Path cluster_corr Correlation & Analysis exp_sample This compound (Liquid Sample) exp_atr ATR-FTIR Spectrometer exp_sample->exp_atr Sample Application exp_raw Raw Absorbance Data exp_atr->exp_raw Data Acquisition exp_final Processed Experimental Spectrum (cm⁻¹) exp_raw->exp_final Processing & ATR Correction corr_table Comparative Data Table exp_final->corr_table theo_struct Input Molecular Structure theo_opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) theo_struct->theo_opt theo_freq Frequency Calculation (Harmonic Approx.) theo_opt->theo_freq Confirm Zero Imaginary Frequencies theo_raw Raw Frequencies & Intensities theo_freq->theo_raw theo_scaled Scaled Frequencies (Factor = 0.9679) theo_raw->theo_scaled theo_scaled->corr_table corr_assign Vibrational Mode Assignment corr_table->corr_assign caption Workflow for correlating experimental and theoretical IR spectra.

Caption: Workflow for correlating experimental and theoretical IR spectra.

Results and Discussion: Assigning the Vibrational Fingerprint

The primary experimental IR spectrum for this compound is available from the NIST Chemistry WebBook.[17] By comparing the prominent peaks from this experimental data with our scaled theoretical frequencies, we can assign the vibrational modes responsible for each absorption band.

The molecular structure of this compound, with its C=C double bond and numerous C-F bonds, gives rise to characteristic vibrational modes. Analogous to cyclohexene, which shows a C=C stretch around 1640-1660 cm⁻¹, we expect a similar feature in the fluorinated version.[18] The dominant features, however, will be the intense C-F stretching vibrations, typically found in the 1300-1000 cm⁻¹ region.

Table 1: Comparison of Experimental and Scaled Theoretical IR Frequencies for this compound

Experimental Frequency (cm⁻¹)[17]Theoretical (Scaled) Frequency (cm⁻¹)Assignment (Vibrational Mode)
17851781C=C Stretch
13451340C-F Stretch (Asymmetric)
12951299C-F Stretch
12301235C-F Stretch / CF₂ Scissoring
11951190C-F Stretch
11401137C-F Stretch / Ring Deformation
10451049C-F Stretch
960955C-C Stretch / Ring Deformation
680675CF₂ Wagging / Ring Puckering
530528CF₂ Rocking / Ring Deformation

Note: Theoretical values are calculated at the B3LYP/6-311+G(d,p) level of theory and scaled by a factor of 0.9679. Experimental data is sourced from NIST.[17] Assignments are based on visualization of the computed normal modes.

The correlation between the experimental and scaled theoretical frequencies is excellent, with most major bands aligning within a few wavenumbers. The most intense absorptions in the experimental spectrum, located in the 1350-1100 cm⁻¹ range, are correctly predicted by the theoretical calculation and can be confidently assigned to various coupled C-F stretching and CF₂ deformation modes. The characteristic C=C stretching vibration is observed experimentally at 1785 cm⁻¹ and calculated at 1781 cm⁻¹, showing strong agreement.

Understanding Discrepancies

While the correlation is strong, minor discrepancies exist. These can be attributed to several factors:

  • Anharmonicity: The theoretical model is based on the harmonic oscillator approximation. Real molecular vibrations are anharmonic, which can lead to slight shifts in frequency and the appearance of overtone and combination bands that are not predicted by harmonic calculations.[15][16][19][20]

  • Experimental Conditions: The experimental spectrum was recorded on a neat liquid sample.[17] Intermolecular interactions in the condensed phase can influence vibrational frequencies, whereas the theoretical calculation models an isolated molecule in the gas phase.

  • Scaling Factor Limitations: The use of a single, uniform scaling factor is an approximation. Different vibrational modes may ideally require slightly different scaling factors for a perfect match.[21]

Conclusion

This guide demonstrates a robust and self-validating workflow for the correlation of experimental and theoretical IR spectra of this compound. By combining high-quality ATR-FTIR experimental data with accurately computed and scaled DFT frequencies, a confident and detailed assignment of the molecule's vibrational fingerprint is achievable. This dual-pronged approach not only validates the identity and structure of the compound but also provides a deeper understanding of its molecular dynamics. The principles and protocols outlined herein are broadly applicable, offering a powerful tool for researchers in chemical synthesis, materials science, and drug development.

References

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  • Andersson, M. P., & Uvdal, P. (2005). New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p). The Journal of Physical Chemistry A, 109(12), 2937–2941. [Link]

  • Wikipedia. Attenuated total reflectance. [Link]

  • Lund University. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-xi basis set 6-311+G(d,p). [Link]

  • Cornaton, Y., Ringholm, M., Louant, O., & Ruud, K. (2016). Analytic calculations of anharmonic infrared and Raman vibrational spectra. Physical Chemistry Chemical Physics, 18(5), 3703-3712. [Link]

  • Merrick, J. P., Moran, D., & Radom, L. (2007). Harmonic Vibrational Frequencies: Scaling Factors for HF, B3LYP, and MP2 Methods in Combination with Correlation Consistent Basis Sets. The Journal of Physical Chemistry A, 111(45), 11683–11700. [Link]

  • National Institute of Standards and Technology. CCCBDB listing of precalculated vibrational scaling factors. [Link]

  • Boersma, C., Bauschlicher, C. W., Ricca, A., Mattioda, A. L., Cami, J., & Peeters, E. (2014). Anharmonicity and the infrared emission spectrum of highly excited polycyclic aromatic hydrocarbons. Astronomy & Astrophysics, 562, A29. [Link]

  • Laury, M. L., Carlson, M. J., & Wilson, A. K. (2012). Vibrational frequency scale factors for density functional theory and the polarization consistent basis sets. Journal of computational chemistry, 33(30), 2380-2387. [Link]

  • Boyer, M. A., & McCoy, A. B. (2019). Modeling vibrational anharmonicity in infrared spectra of high frequency vibrations of polyatomic molecules. The Journal of Chemical Physics, 150(9), 090901. [Link]

  • ResearchGate. Computed anharmonic and experimental IR and Raman 215 spectra of formic... [Link]

  • Zhang, Y., et al. (2022). Computing anharmonic infrared spectra of polycyclic aromatic hydrocarbons using machine learning molecular dynamics. Monthly Notices of the Royal Astronomical Society, 514(4), 5727-5735. [Link]

  • National Institute of Standards and Technology. This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

  • National Institute of Standards and Technology. This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

  • Lambrakos, S. G., et al. (2021). On using DFT to construct an IR spectrum database for PFAS molecules. ResearchGate. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of cyclohexene C6H10. [Link]

  • Lambrakos, S. G., et al. (2021). DFT-Calculated IR Absorption Spectra for PFAS Molecules (II). Defense Technical Information Center. [Link]

  • Lambrakos, S. G., et al. (2019). Calculation of IR Spectra Using Density Functional Theory for Nerve-Agent-Sorbent Binding. Defense Technical Information Center. [Link]

  • Lambrakos, S. G., et al. (2022). On Scalability of DFT-Calculated IR Spectra for Spectrum-Feature Extraction and Estimation of Dielectric Response. Defense Technical Information Center. [Link]

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Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of Decafluorocyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: A Foundation for Safe Handling

Decafluorocyclohexene (CAS No. 355-75-9) is a colorless liquid with a molecular formula of C₆F₁₀.[1][2] Its fully fluorinated structure imparts high thermal stability.[3] However, it is crucial to recognize its potential hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][4] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment and within a controlled laboratory environment.

Immediate Safety and Spill Response Protocol

An effective disposal plan begins with a robust safety and emergency response protocol. Unintended releases of this compound must be managed swiftly and safely to mitigate exposure risks.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes that can cause serious eye irritation.[2][4]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact which can lead to irritation.[2][4]
Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure.
Respiratory Protection Work in a well-ventilated area, preferably a certified chemical fume hood.Avoids inhalation of vapors which may cause respiratory irritation.[4]
Spill Management Workflow

In the event of a this compound spill, follow these steps methodically:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: If safe to do so, increase ventilation in the area, for instance, by ensuring the chemical fume hood is operational.

  • Contain: For small spills, use an inert absorbent material such as vermiculite or sand to create a dike around the spill to prevent it from spreading.[5]

  • Absorb: Gently cover the spill with the absorbent material, working from the outside in to minimize splashing.

  • Collect: Once the liquid is fully absorbed, carefully scoop the material into a designated, sealable, and properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (consult your institution's safety office for recommendations), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ventilate Ventilate Area (If Safe) alert->ventilate contain Contain Spill with Absorbent ventilate->contain absorb Absorb Liquid contain->absorb collect Collect Waste absorb->collect decontaminate Decontaminate Area collect->decontaminate report Report to EHS decontaminate->report

Caption: A workflow diagram for responding to a this compound spill.

The Disposal Pathway: From Laboratory Bench to Final Disposition

The disposal of this compound waste must be managed through a certified hazardous waste program. Due to its classification as a PFAS, specific disposal methods are recommended by the U.S. Environmental Protection Agency (EPA) to ensure its complete destruction or secure containment.[6][7][8][9]

In-Lab Waste Segregation and Collection

Proper disposal begins at the point of generation. Adherence to these steps is crucial for a compliant and safe waste management stream:

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for all this compound waste. This includes unused product, solutions containing the compound, and contaminated labware (e.g., pipette tips, gloves, and absorbent materials).

  • Segregation at Source: Immediately place any item that has come into contact with this compound into the designated waste container. Do not mix this waste with non-hazardous materials.

  • Secure Containment:

    • Liquids: Collect liquid waste in a sealed, leak-proof container. Do not fill the container beyond 90% capacity to allow for vapor expansion.

    • Solids: Place solid waste, such as contaminated gloves and wipes, in a sealed, heavy-duty plastic bag before placing it in the primary waste container.

  • Proper Labeling: Affix a hazardous waste label to the container that includes:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., "Irritant").

    • The date when the first waste was added to the container.

Approved Disposal Methods for PFAS

The EPA's interim guidance on PFAS disposal outlines three primary technologies for the destruction or containment of these persistent chemicals.[6][9] The selection of the most appropriate method should be made in consultation with your institution's EHS department and a certified hazardous waste disposal vendor.

Disposal TechnologyDescriptionKey Considerations
High-Temperature Incineration This is the preferred method for the destruction of PFAS. It involves combustion at very high temperatures (typically >1,000°C) to break the strong carbon-fluorine bonds.[10][11][12][13][14]The incinerator must be a permitted hazardous waste facility capable of achieving the necessary temperatures and residence times to ensure complete destruction and have systems to scrub acidic gases (like hydrogen fluoride) from the emissions. Incomplete combustion can lead to the formation of other hazardous byproducts.[11]
Permitted Hazardous Waste Landfills This method involves the secure containment of the waste in specially designed landfills with liners and leachate collection systems to prevent environmental release.This is a containment strategy, not a destruction method. It is crucial that the landfill is a permitted hazardous waste facility to ensure long-term containment.
Underground Injection This involves injecting liquid waste into deep, underground wells where it is permanently isolated from groundwater sources.This method is only suitable for liquid waste streams and requires specific geological formations to ensure safe and permanent disposal.

There are emerging technologies for PFAS destruction, but they are not yet widely available for routine waste disposal.

Disposal_Workflow cluster_lab In-Laboratory Procedures cluster_disposal External Disposal Process generation Generation of this compound Waste segregation Segregate Waste at Source generation->segregation collection Collect in Labeled, Sealed Container segregation->collection storage Store in Designated Hazardous Waste Area collection->storage contact Contact Certified Hazardous Waste Vendor storage->contact transport Transport to Permitted Facility contact->transport disposal_method Final Disposal Method Selection transport->disposal_method incineration High-Temperature Incineration disposal_method->incineration landfill Hazardous Waste Landfill disposal_method->landfill injection Underground Injection disposal_method->injection

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.